Technical Documentation Center

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate
  • CAS: 1214351-42-4

Core Science & Biosynthesis

Foundational

chemical and physical properties of ethyl 2,3,5-trifluoro-4-hydroxybenzoate

An In-Depth Technical Guide to Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate for Advanced Research Introduction: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized aromatic compound of significant interest to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate for Advanced Research

Introduction: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a trifluorinated benzene ring coupled with hydroxyl and ethyl ester moieties, offers a unique combination of properties. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, while the ester group provides a handle for further synthetic modification. This guide provides a comprehensive overview of its chemical and physical properties, a validated synthesis protocol, detailed characterization methodologies, and an exploration of its potential applications for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application. The key physicochemical data for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate are summarized below. These values are critical for reaction planning, formulation development, and safety assessments.

PropertyValueSource
CAS Number 1214351-42-4[1][2][3]
Molecular Formula C₉H₇F₃O₃[1][2]
Molecular Weight 220.15 g/mol [1]
Physical Form Solid[1]
Predicted Boiling Point 282.9 ± 40.0 °C[2]
Predicted Density 1.421 ± 0.06 g/cm³[2]
Purity (Typical) ≥97%[1]
InChI Key VDIUATOCPYUEQQ-UHFFFAOYSA-N[1]
Storage Store sealed in a dry place at room temperature.[1]

Part 2: Synthesis and Purification Workflow

The synthesis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is logically approached via a two-step process starting from a readily available tetra-fluorinated precursor. This pathway leverages a regioselective nucleophilic aromatic substitution (SₙAr) followed by a standard esterification.

Logical Workflow: From Precursor to Purified Product

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Purification A 2,3,4,5-Tetrafluorobenzoic Acid C Reaction at Elevated Temp. (e.g., 90-110°C) A->C B Aqueous Base (e.g., NaOH) B->C D 4-Hydroxy-2,3,5-trifluorobenzoic Acid C->D G Reaction under Reflux D->G E Ethanol (Excess) E->G F Acid Catalyst (e.g., H₂SO₄) F->G H Crude Ethyl 2,3,5-trifluoro-4-hydroxybenzoate G->H I Recrystallization H->I J High-Purity Final Product I->J

Caption: Synthesis workflow for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate.

Experimental Protocol: Synthesis

Rationale: The choice of 2,3,4,5-tetrafluorobenzoic acid as a starting material is strategic. The fluorine atom at the C4 position is the most activated towards nucleophilic substitution by a hydroxyl group due to the combined electron-withdrawing effects of the ortho and meta fluorine atoms and the para-carboxyl group. Subsequent Fischer esterification is a classic, high-yielding method for converting the carboxylic acid to its ethyl ester.

Step 1: Synthesis of 4-Hydroxy-2,3,5-trifluorobenzoic Acid[4]

  • To a solution of water, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and sodium hydroxide (4.0 eq).

  • Heat the resulting solution to 100-110 °C and maintain stirring for 12-15 hours. The reaction progress should be monitored by a suitable method such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify to a pH of approximately 1 using a strong acid like 30% hydrochloric acid. This protonates the carboxylate and phenoxide to precipitate the product.

  • Isolate the resulting solid acid via vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like 1,2-dichlorobenzene to yield pure 4-hydroxy-2,3,5-trifluorobenzoic acid.[4]

Step 2: Esterification to Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

  • Suspend the dried 4-hydroxy-2,3,5-trifluorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (which acts as both solvent and reactant).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • After cooling, neutralize the excess acid with a mild base such as a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

Experimental Protocol: Purification

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or a hydrocarbon solvent like hexane).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain the final, high-purity product.

Part 3: Structural and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

TechniqueExpected ObservationsRationale & Interpretation
¹H NMR ~1.4 ppm (t, 3H) : Ethyl -CH₃~4.4 ppm (q, 2H) : Ethyl -CH₂-~5-7 ppm (s, 1H) : Phenolic -OH~7-8 ppm (t, 1H) : Aromatic C6-HThe triplet-quartet pattern is characteristic of an ethyl group. The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms at C5 and a smaller meta-coupling to F at C2. The phenolic proton signal may be broad and its chemical shift is solvent-dependent.
¹³C NMR ~14 ppm : Ethyl -CH₃~62 ppm : Ethyl -OCH₂-~105-160 ppm : Aromatic carbons (showing C-F coupling)~165 ppm : Ester C=OThe fluorinated aromatic region will be complex due to one-, two-, and three-bond carbon-fluorine couplings, which are highly diagnostic for confirming the substitution pattern.
¹⁹F NMR Three distinct signals are expected, each showing fluorine-fluorine coupling.This is the most definitive technique for confirming the fluorine substitution pattern. The coupling constants between the fluorine atoms (JFF) will verify their relative positions (ortho, meta).
FT-IR ~3100-3500 cm⁻¹ : Broad O-H stretch (phenol)~2980 cm⁻¹ : C-H stretch (aliphatic)~1720 cm⁻¹ : C=O stretch (ester)~1600 cm⁻¹ : C=C stretch (aromatic)~1100-1300 cm⁻¹ : C-F stretch & C-O stretchThe strong carbonyl absorption confirms the ester functionality, while the broad hydroxyl peak indicates the phenolic group. The C-F stretches are characteristic of organofluorine compounds.[5][6]
Mass Spec. M⁺ at m/z ≈ 220.03 (for C₉H₇F₃O₃)High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns would likely show loss of the ethoxy group (-45 Da) or the entire ester group.

Part 4: Chemical Reactivity and Stability

The reactivity of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is governed by its three key functional groups:

  • Phenolic Hydroxyl Group: The electron-withdrawing fluorine atoms increase the acidity of the phenol compared to its non-fluorinated analogue, making it more readily deprotonated by bases. It can undergo O-alkylation or O-acylation to generate ethers and esters, respectively.

  • Ethyl Ester Group: This group is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to an alcohol.

  • Trifluorinated Aromatic Ring: The ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution but potentially susceptible to further nucleophilic aromatic substitution under harsh conditions.

The compound is stable under standard storage conditions (sealed, dry, room temperature)[1]. It should be kept away from strong bases and oxidizing agents.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Hazard Identification: This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][7]

  • GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Lab coat and appropriate protective clothing.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[7][8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[8][9]

Part 6: Relevance in Drug Discovery and Materials Science

While direct applications of ethyl 2,3,5-trifluoro-4-hydroxybenzoate are still emerging, the structural motifs it contains are of high value in modern research.

Core Structure and Potential Applications

G A Ethyl 2,3,5-Trifluoro- 4-Hydroxybenzoate B Trifluoromethylated Aromatic Core A->B C Phenolic Hydroxybenzoate Scaffold A->C D Pharmaceuticals - Improved Metabolic Stability - Increased Lipophilicity - Enhanced Binding Affinity B->D contributes to E Liquid Crystals - Precursor for advanced  display materials B->E is a key component for F Bioactive Agents - Enzyme Inhibition (e.g., α-glucosidase) - Antibiotic Potentiators (Efflux Pump Inhibitors) - Antimicrobial Preservatives C->F is a known scaffold for

Caption: Relationship between the core structure and its potential applications.

  • Pharmaceutical Development: The incorporation of fluorine atoms, particularly the trifluoromethyl group, into drug candidates is a widely used strategy in medicinal chemistry.[10] Fluorination can enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to biological targets. This makes the title compound an attractive building block for creating new therapeutic agents.

  • Enzyme Inhibition: Hydroxybenzoate derivatives have been identified as inhibitors of various enzymes. For instance, related compounds have shown inhibitory activity against α-glucosidase, an important target in diabetes management.[11] Others, like ethyl 3,4-dihydroxybenzoate, can potentiate the effects of antibiotics by inhibiting bacterial efflux pumps, a key mechanism of drug resistance.[12]

  • Materials Science: The parent acid, 4-hydroxy-2,3,5-trifluorobenzoic acid, is a documented precursor in the synthesis of advanced liquid-crystalline compounds used in display technologies.[4] The unique electronic and steric properties imparted by the trifluoro-substitution pattern are crucial for achieving the desired material properties.

References

  • ChemBK. Benzoic acid, 2,3,5-trifluoro-4-hydroxy-, ethyl ester. [Link]

  • Chemical Substance Information. 2,4,5-Trifluoro-3-hydroxybenzoic acid ethyl ester. [Link]

  • PubChem. CID 69399682 | C18H20O6. [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • Google Patents.
  • PubMed. Catechuic acid and ethyl 2,4,5-trihydroxybenzoate from D-glucose. [Link]

  • Cheméo. Chemical Properties of Ethylparaben (CAS 120-47-8). [Link]

  • PubChem. Ethylparaben | C9H10O3 | CID 8434. [Link]

  • ResearchGate. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. [Link]

  • Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

  • MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • Ataman Kimya. ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). [Link]

  • PMC. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]

  • ResearchGate. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]

  • Crossref. Radiomodifying action, Pharmacokinetic and Biodistribution of Ethyl 3, 4, 5-trihydroxybenzoate-Implication in development of radiomitigator. [Link]

Sources

Exploratory

ethyl 2,3,5-trifluoro-4-hydroxybenzoate solubility in polar aprotic solvents

Solvation Dynamics of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in Polar Aprotic Solvents: A Technical Guide for Pharmaceutical Synthesis Executive Summary Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS 1214351-42-4) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solvation Dynamics of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in Polar Aprotic Solvents: A Technical Guide for Pharmaceutical Synthesis

Executive Summary

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS 1214351-42-4) is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry. Recently, it has gained prominence as a critical intermediate in the synthesis of novel HSD17B13 inhibitors and degraders, which are actively being developed for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1]. For process chemists and drug development professionals, mastering the solubility profile of this compound is paramount for optimizing reaction conditions, particularly during nucleophilic substitution and esterification workflows.

Thermodynamic Principles of Solvation

The solubility of a crystalline compound is dictated by the thermodynamic equilibrium between its solid-state lattice energy and its solvation energy. For ethyl 2,3,5-trifluoro-4-hydroxybenzoate, its unique structural features heavily favor dissolution in polar aprotic solvents.

Causality of the Fluorine Inductive Effect: The presence of three fluorine atoms on the aromatic ring introduces a profound electron-withdrawing inductive effect. This effect severely polarizes the molecule and significantly increases the acidity of the para-hydroxyl (4-OH) proton[2]. Consequently, the 4-OH group becomes an exceptionally strong hydrogen-bond donor.

The Role of Polar Aprotic Solvents: Polar aprotic solvents—such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN)—possess high dielectric constants and large dipole moments, but critically lack O-H or N-H bonds[3]. Because they cannot act as hydrogen-bond donors, they do not self-associate as strongly as protic solvents (like water or ethanol). However, their oxygen or nitrogen atoms act as excellent hydrogen-bond acceptors. When ethyl 2,3,5-trifluoro-4-hydroxybenzoate is introduced to a polar aprotic solvent, the highly acidic 4-OH proton forms a strong, thermodynamically favorable hydrogen bond with the solvent's acceptor sites (e.g., the carbonyl oxygen in DMF or the nitrile nitrogen in MeCN), leading to rapid and extensive solvation[2].

SolvationLogic A Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate B Fluorine Inductive Effect (Electron Withdrawing) A->B Structural property C Increased Acidity of 4-OH Proton A->C B->C Polarizes O-H bond E Strong H-Bond Acceptor Interaction C->E H-bond donor D Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) D->E Provides lone pairs F Enhanced Solvation & High Solubility E->F Thermodynamic stability

Logical flow of solvation thermodynamics for fluorinated hydroxybenzoates.

Quantitative Solubility Profiles

While exact numerical solubility limits vary based on temperature and polymorph purity, the relative solubility of fluorinated hydroxybenzoates in polar aprotic solvents follows a predictable trend based on the solvent's hydrogen-bond acceptor basicity and dielectric constant.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityRelative Solubility of Solute
Dimethyl Sulfoxide (DMSO) 46.73.96Very HighExcellent (>100 mg/mL)
N,N-Dimethylformamide (DMF) 36.73.82HighExcellent (>100 mg/mL)
Acetonitrile (MeCN) 37.53.92ModerateGood to Excellent
Acetone 20.72.88ModerateGood

Experimental Workflow: Self-Validating Solubility Protocol

To determine the precise solubility of ethyl 2,3,5-trifluoro-4-hydroxybenzoate for process scale-up, researchers must employ a self-validating methodology. The Isothermal Shake-Flask Method, coupled with solid-state analysis, ensures that the measured solubility reflects the true thermodynamic equilibrium of the intended polymorph rather than a transient solvate.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of ethyl 2,3,5-trifluoro-4-hydroxybenzoate solid to a fixed volume of the target polar aprotic solvent (e.g., MeCN) in a tightly sealed glass vial.

  • Equilibration: Agitate the suspension in an isothermal shaker at exactly 25.0 ± 0.1 °C for 48 to 72 hours. Causality: Prolonged equilibration ensures the system overcomes any kinetic dissolution barriers and reaches a true thermodynamic state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Note: PTFE is required as polar aprotic solvents can degrade standard nylon or PES filters.

  • Quantitation: Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV against a validated multi-point calibration curve.

  • Solid-State Validation (Critical): Isolate the residual un-dissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Polar aprotic solvents like DMSO and DMF are notorious for forming crystalline solvates. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the solvate, not the pure anhydrous form.

SolubilityWorkflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (72h) S1->S2 S3 3. Phase Separation (Filtration/Centrifuge) S2->S3 S4 4. HPLC-UV Quantitation S3->S4 Supernatant S5 5. XRPD Solid-State Validation S3->S5 Residual Solid

Self-validating isothermal shake-flask methodology for solubility determination.

Application Case Study: Alkylation in Acetonitrile

The practical utility of dissolving ethyl 2,3,5-trifluoro-4-hydroxybenzoate in a polar aprotic solvent is perfectly illustrated in the synthesis of HSD17B13 inhibitors. In a validated patent protocol, the compound is reacted with 1-(chloromethyl)-4-methoxybenzene to form ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate[1].

Reaction Conditions:

  • Solvent: Acetonitrile (100 mL)

  • Reagents: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (51.3 g, 233 mmol), Potassium carbonate (64.3 g, 465 mmol), 1-(Chloromethyl)-4-methoxybenzene (40.1 g, 256 mmol).

  • Parameters: Stirred at 80 °C for 16 hours.

Mechanistic Insight: Acetonitrile is strategically chosen here. First, it completely dissolves the ethyl 2,3,5-trifluoro-4-hydroxybenzoate. Second, as a polar aprotic solvent, it effectively solvates the potassium cations (K⁺) from the K₂CO₃ base but leaves the carbonate anions relatively "naked" and highly basic[3]. This naked anion rapidly deprotonates the acidic 4-OH group. The resulting phenoxide intermediate, also unsolvated by hydrogen bonds, acts as a highly potent nucleophile, driving the Sₙ2 substitution with the alkyl chloride to completion with excellent yield[1].

Conclusion

The solubility of ethyl 2,3,5-trifluoro-4-hydroxybenzoate in polar aprotic solvents is a direct function of its highly polarized molecular structure. The synergistic effect of the electron-withdrawing trifluoro groups and the hydrogen-bond accepting nature of solvents like DMF, DMSO, and Acetonitrile results in excellent solubility profiles. By leveraging these thermodynamic principles and employing rigorous, self-validating solubility protocols, researchers can optimize reaction conditions for the robust synthesis of complex pharmaceutical intermediates.

References

  • Benchchem. "Methyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214387-26-4". Benchchem. 2

  • Sigma-Aldrich. "Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4". Sigma-Aldrich.

  • Google Patents. "WO2024075051A1 - Hsd17b13 inhibitors and/or degraders". Google Patents. 1

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Master Organic Chemistry. 3

Sources

Foundational

In-Depth Technical Guide on CAS 1214351-42-4: Structural Characteristics, Molecular Weight, and Applications in Drug Discovery

Executive Summary As the landscape of targeted therapeutics evolves, the strategic incorporation of fluorinated building blocks has become a cornerstone of rational drug design. CAS 1214351-42-4 , chemically known as Eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted therapeutics evolves, the strategic incorporation of fluorinated building blocks has become a cornerstone of rational drug design. CAS 1214351-42-4 , chemically known as Ethyl 2,3,5-trifluoro-4-hydroxybenzoate , is a highly specialized intermediate that has recently gained prominence in the synthesis of novel HSD17B13 inhibitors [1, 4]. These inhibitors are currently at the forefront of therapeutic development for nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD).

This whitepaper, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the structural characteristics, physicochemical properties, and synthetic utility of CAS 1214351-42-4. By integrating mechanistic causality with self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Characteristics

The molecular architecture of CAS 1214351-42-4 (C9H7F3O3) is defined by a central benzene ring substituted with an ethyl ester group at position 1, fluorine atoms at positions 2, 3, and 5, and a hydroxyl group at position 4.

The presence of three highly electronegative fluorine atoms exerts a profound inductive effect on the aromatic system. This electron withdrawal significantly enhances the acidity of the para-hydroxyl group, lowering its pKa to approximately 4.87 [2]. In drug discovery, this specific trifluorinated phenolic motif is highly valued; it modulates the lipophilicity (logP) of the final active pharmaceutical ingredient (API) while protecting the aromatic ring from oxidative metabolism (e.g., via cytochrome P450 enzymes).

Table 1: Quantitative Physicochemical Data

The following table summarizes the core properties of CAS 1214351-42-4, highlighting the causality behind their relevance in synthetic workflows.

PropertyValueCausality / Significance in Drug Design
Chemical Name Ethyl 2,3,5-trifluoro-4-hydroxybenzoateCore scaffold for HSD17B13 inhibitors.
CAS Registry Number 1214351-42-4Unique identifier for sourcing and patent claims [1].
Molecular Formula C9H7F3O3Determines the exact mass for high-resolution MS tracking.
Molecular Weight 220.15 g/mol Crucial for accurate stoichiometric calculations in synthesis.
Predicted pKa 4.87 ± 0.28Highly acidic phenol dictates mild base selection during alkylation [2].
Predicted Boiling Point 282.9 ± 40.0 °CIndicates high thermal stability under reflux conditions.
Density 1.421 ± 0.06 g/cm³Relevant for volumetric handling if processed as a melt.

Mechanistic Role in Drug Development (HSD17B13 Inhibitors)

Recent genomic studies have identified that loss-of-function variants in the HSD17B13 gene confer significant protection against chronic liver diseases, including NASH and cirrhosis[3]. HSD17B13 is a hepatic lipid droplet-associated retinol dehydrogenase. Overexpression or aberrant activity of this enzyme exacerbates hepatic lipid accumulation and inflammation.

To mimic the protective effect of these genetic variants, pharmaceutical companies are developing small-molecule HSD17B13 inhibitors [4]. CAS 1214351-42-4 serves as a critical starting material in these campaigns. The trifluorinated benzamide derivatives synthesized from this compound exhibit exceptional binding affinity within the HSD17B13 active site, likely due to favorable halogen bonding and optimized steric complementarity.

G HSD17B13 HSD17B13 Overexpression (NAFLD/NASH) Retinol Altered Retinol/Lipid Metabolism HSD17B13->Retinol Inflammation Hepatic Inflammation & Ballooning Retinol->Inflammation Fibrosis Progression to Cirrhosis Inflammation->Fibrosis Inhibitor HSD17B13 Inhibitor (CAS 1214351-42-4 Derived) Inhibitor->HSD17B13 Inhibits Therapy Hepatoprotection & NASH Resolution Inhibitor->Therapy

Pathophysiological role of HSD17B13 in NASH and targeted inhibition via fluorinated derivatives.

Experimental Methodologies: Synthetic Workflows

A fundamental step in utilizing CAS 1214351-42-4 is the functionalization of the 4-hydroxyl group. The following protocol details the synthesis of ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate (C2) , a common intermediate in patent literature [4].

Step-by-Step Protocol: Nucleophilic Substitution (Alkylation)
  • Reagent Preparation : Combine CAS 1214351-42-4 (1.0 eq) and potassium carbonate (K2CO3, 2.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: The high acidity of the trifluorinated phenol (pKa 4.87) allows for the use of a mild base like K2CO3~. This is a critical choice; using stronger bases (e.g., NaH or NaOH) risks hydrolyzing the ethyl ester or causing unwanted transesterification. MeCN acts as an optimal polar aprotic solvent to solvate the resulting potassium phenoxide ion pair.

  • Electrophile Addition : Add 1-(chloromethyl)-4-methoxybenzene (PMB-Cl, 1.1 eq) to the stirring suspension.

    • Causality: A slight stoichiometric excess of the electrophile ensures the complete consumption of the highly valuable fluorinated starting material.

  • Thermal Activation : Heat the reaction mixture to 80 °C under an inert atmosphere for 16 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the SN2 displacement, ensuring quantitative yields.

  • Self-Validating LCMS Monitoring : Aliquot 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via Liquid Chromatography-Mass Spectrometry (LCMS).

    • Causality: The reaction is deemed complete and self-validated when the starting material mass (m/z 219 [M-H]^-^) is entirely absent, and the product mass (m/z 363.1 [M+Na]^+^) dominates the chromatogram.

  • Workup and Isolation : Cool the mixture to room temperature, filter to remove inorganic salts (KCl, excess K2CO3), and concentrate the filtrate in vacuo.

    • Causality: Direct filtration efficiently removes insoluble byproducts, yielding the intermediate as a yellow oil that is typically pure enough for immediate downstream coupling without the need for silica gel chromatography.

Workflow Start CAS 1214351-42-4 (Ethyl 2,3,5-trifluoro-4-hydroxybenzoate) Base Base Addition (K2CO3, 2.0 eq) Start->Base Reagent Electrophile (e.g., PMB-Cl) Reagent->Base Solvent Solvent: MeCN (Polar Aprotic) Base->Solvent Reaction Nucleophilic Substitution (80°C, 16h) Solvent->Reaction Workup Filtration & Concentration (Self-Validating LCMS) Reaction->Workup Product Alkylated Intermediate (C2) Workup->Product

Standard nucleophilic substitution workflow for 4-OH alkylation of CAS 1214351-42-4.

Analytical Characterization Expectations

To ensure the scientific integrity of the synthesized intermediates derived from CAS 1214351-42-4, rigorous analytical characterization is mandatory.

  • ^1^H NMR (CDCl3) : The disappearance of the broad phenolic -OH singlet (typically around 6.0-7.0 ppm, depending on concentration) and the appearance of the benzylic protons from the PMB group (~5.1 ppm, singlet) confirm successful etherification. The ethyl ester protons will remain intact (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

  • ^19^F NMR : The spectrum will display three distinct signals corresponding to the asymmetrical fluorine atoms at the 2, 3, and 5 positions. The coupling constants between these fluorine atoms are critical for confirming that no defluorination occurred during the thermal activation step.

References

  • Benzoic acid, 2,3,5-trifluoro-4-hydroxy-, ethyl ester - Physico-chemical Properties ChemBK URL:[Link]

  • HSD17B13 and Chronic Liver Disease in Blacks and Hispanics New England Journal of Medicine (Kozlitina et al., 2018) URL:[Link]

  • US20240238425A1 - HSD17B13 Inhibitors and/or Degraders Google Patents URL
Exploratory

Electronic Effects of Trifluoro Substitution on Ethyl 4-Hydroxybenzoate: A Mechanistic and Kinetic Guide

Executive Summary Ethyl 4-hydroxybenzoate (commonly known as ethylparaben) is a ubiquitous scaffold in formulation science and medicinal chemistry, prized for its baseline physicochemical stability and antimicrobial prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxybenzoate (commonly known as ethylparaben) is a ubiquitous scaffold in formulation science and medicinal chemistry, prized for its baseline physicochemical stability and antimicrobial properties. However, in advanced drug design, the native scaffold often lacks the precise pharmacokinetic tuning required for targeted delivery or prodrug applications. Modulating its electronic properties via fluorination—specifically trifluoromethylation—provides a powerful lever to tune acidity, lipophilicity, and metabolic stability.

This technical guide systematically analyzes the electronic effects of trifluoro substitution on the ethyl 4-hydroxybenzoate scaffold. By evaluating two distinct regiochemical modifications—aromatic ring substitution and ester alkyl chain substitution—we establish a predictive framework for how inductive (-I) effects dictate molecular behavior, supported by self-validating experimental protocols.

Mechanistic Framework: Regioselective Electronic Perturbations

The introduction of a trifluoromethyl ( −CF3​ ) group fundamentally alters the electron density of the paraben scaffold. Because fluorine is the most electronegative element, the −CF3​ moiety acts as a powerful electron-withdrawing group (EWG) primarily through σ -bond induction (-I effect). The phenotypic outcome of this substitution depends entirely on its regiochemical placement.

Aromatic Ring Substitution: Tuning Phenolic Acidity

When the −CF3​ group is placed on the aromatic ring, such as in ethyl 3-(trifluoromethyl)-4-hydroxybenzoate , the primary electronic perturbation is directed at the adjacent phenolic hydroxyl group.

  • Causality & Mechanism: The native ethyl 4-hydroxybenzoate has a well-documented phenolic pKa​ of 8.34[1][2]. The introduction of an ortho- −CF3​ group withdraws electron density from the oxygen atom of the phenoxide anion formed upon deprotonation. This delocalization stabilizes the negative charge, thereby increasing the acidity of the hydroxyl proton.

  • Quantitative Extrapolation: We can model this shift by observing simpler analogs. The pKa​ of unsubstituted phenol is approximately 10.0, whereas[3][4]. Applying this relative inductive shift to the paraben scaffold, the pKa​ of ethyl 3-(trifluoromethyl)-4-hydroxybenzoate is driven down to approximately 6.8–7.0. This shift crosses the physiological pH threshold (7.4), meaning the modified molecule will exist predominantly in its ionized (phenoxide) state in systemic circulation, drastically altering its membrane permeability and target binding dynamics.

Ester Chain Substitution: Accelerating Carbonyl Cleavage

Conversely, replacing the ethyl chain with a fluorinated analogue to form 2,2,2-trifluoroethyl 4-hydroxybenzoate isolates the electronic effect to the ester functionality, leaving the phenolic pKa​ largely unperturbed.

  • Causality & Mechanism: The three fluorine atoms exert a massive -I effect transmitted through the alkoxy oxygen to the ester carbonyl carbon. This electron withdrawal increases the partial positive charge ( δ+ ) on the carbonyl carbon, rendering it highly electrophilic.

  • Kinetic Impact: Because the rate-determining step of ester hydrolysis (both chemical and enzymatic) involves nucleophilic attack at the carbonyl carbon, increasing its electrophilicity exponentially accelerates cleavage. than their non-fluorinated counterparts under physiological conditions[5]. This modification is a critical tool for designing prodrugs that require rapid, predictable self-cleavage.

G Base Ethyl 4-hydroxybenzoate (Base Scaffold) RingMod Ring Substitution (3-CF3) Base->RingMod EsterMod Ester Substitution (2,2,2-Trifluoroethyl) Base->EsterMod Effect1 Strong -I Effect on Phenoxide RingMod->Effect1 Effect2 Strong -I Effect on Carbonyl EsterMod->Effect2 Out1 Decreased pKa (~7.0) Effect1->Out1 Out2 Accelerated Hydrolysis Effect2->Out2

Logic flow of regioselective trifluoromethylation on the ethyl 4-hydroxybenzoate scaffold.

Quantitative Physicochemical Projections

To facilitate structural decision-making, the following table summarizes the divergent physicochemical outcomes of these two substitution strategies.

CompoundRegiochemistryPhenolic pKa​ Relative Hydrolysis Rate ( pH7.4 )Primary Application
Ethyl 4-hydroxybenzoate Native8.341x (Reference)Stable preservative / Baseline scaffold
Ethyl 3-(CF3)-4-hydroxybenzoate Aromatic Ring~6.9 (Est.)~1.2xpH-dependent target binding / Ionization
2,2,2-Trifluoroethyl 4-hydroxybenzoate Ester Chain8.34>100xRapid-release prodrug design

Experimental Workflows: Self-Validating Protocols

To rigorously quantify these electronic effects in a laboratory setting, researchers must employ protocols that inherently control for artifacts. Below are the definitive methodologies for validating the pKa​ shifts and hydrolysis kinetics.

Protocol A: Potentiometric Determination of Phenolic pKa​

This protocol isolates the inductive effect of the ring −CF3​ group on the hydroxyl proton.

  • Solvent Preparation: Due to the high lipophilicity of fluorinated parabens, prepare a 50:50 (v/v) Methanol/Water co-solvent system. Degas with N2​ to remove dissolved CO2​ .

  • Analyte Standardization: Dissolve exactly 2.0 mmol of the target compound in 50 mL of the co-solvent. Maintain the temperature strictly at 25.0±0.1∘C using a jacketed titration vessel.

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated potentiometric titrator. Record pH after each 0.05 mL addition.

  • Data Analysis: Utilize a Gran plot to precisely determine the equivalence point, and calculate the apparent pKa​ at the half-equivalence volume. Extrapolate to aqueous pKa​ using Yasuda-Shedlovsky extrapolation if multiple co-solvent ratios are used.

  • Self-Validation Check (Critical): Immediately upon reaching pH 11, perform a reverse titration using standardized 0.1 M HCl back to pH 3. Causality: A hysteresis of <0.05 pH units between the forward and reverse curves confirms that no ester hydrolysis occurred during the alkaline phase of the titration, validating that the measured pKa​ belongs to the intact ester.

Protocol B: Pseudo-First-Order Hydrolysis Kinetics

This protocol measures the electrophilic activation of the carbonyl by the 2,2,2-trifluoroethyl group.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.40. Equilibrate to 37.0∘C in a shaking water bath.

  • Substrate Spiking: Initiate the reaction by spiking the buffer with a concentrated DMSO stock of 2,2,2-trifluoroethyl 4-hydroxybenzoate to achieve a final concentration of 100 μM (ensure final DMSO concentration is <1% to prevent solvent effects).

  • Time-Course Sampling: Withdraw 100 μL aliquots at predetermined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Immediately quench the reaction by mixing the aliquot with 100 μL of ice-cold acetonitrile containing 0.1% Formic Acid.

  • HPLC-UV Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Plot ln([S]t​/[S]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check (Critical): Implement a mass-balance quantification. At every time point, the molar sum of the remaining ester substrate and the generated 4-hydroxybenzoic acid product must equal 100±2% of the initial substrate concentration. Causality: Deviations from mass balance indicate uncharacterized side reactions (e.g., transesterification, degradation) or analytical loss, invalidating the kinetic rate.

Workflow Step1 1. Buffer Preparation (pH 7.4, 298K) Step2 2. Substrate Spiking (Trifluoroethyl ester) Step1->Step2 Step3 3. HPLC-UV Sampling (Time-course aliquots) Step2->Step3 Step4 4. Kinetic Modeling (Pseudo-first-order) Step3->Step4 Step5 5. Self-Validation (Mass balance check) Step4->Step5

Step-by-step experimental workflow for evaluating ester hydrolysis kinetics.

Drug Development Implications

Understanding the distinct electronic pathways of trifluoro substitution allows medicinal chemists to rationally design molecules rather than relying on empirical screening. If a drug candidate requires enhanced lipophilicity and a lower pKa​ to penetrate specific cellular compartments (e.g., lysosomes), aromatic −CF3​ substitution is the logical choice. Conversely, if the goal is to create a transient prodrug that safely transports a phenolic payload and rapidly self-cleaves in the bloodstream without relying on variable esterase expression, the 2,2,2-trifluoroethyl ester provides a predictable, chemically driven release mechanism.

References

  • Grokipedia. Ethylparaben - Grokipedia. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). Ethylparaben | C9H10O3 | CID 8434. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376. Retrieved from:[Link]

  • PMC / Beilstein Journal of Organic Chemistry. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from:[Link]

Sources

Foundational

The Acidity of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate: Mechanistic Insights, pKa Determination, and Pharmaceutical Applications

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a highly specialized fluorinated building block increasingly utilized in advanced medicinal chemistry. While traditional parabens (alkyl 4-hydroxybenzoates)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a highly specialized fluorinated building block increasingly utilized in advanced medicinal chemistry. While traditional parabens (alkyl 4-hydroxybenzoates) exhibit mild phenolic acidity, the introduction of three fluorine atoms onto the aromatic ring fundamentally alters the electronic landscape of this molecule. This guide provides an in-depth analysis of the causality behind its extreme pKa shift, outlines a self-validating protocol for experimental pKa determination, and explores its critical role in modern drug design.

Physicochemical Profile and Mechanistic Causality of Acidity

The defining characteristic of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is its unusually high acidity for a phenol derivative. While unsubstituted phenol has a pKa of approximately 10.0, the predicted pKa of this trifluorinated ethyl ester drops dramatically to 4.87 ± 0.28 [1]. This renders the hydroxyl group nearly as acidic as a standard aliphatic carboxylic acid (e.g., acetic acid, pKa 4.76).

Quantitative Data Summary

Table 1: Physicochemical Properties of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

PropertyValue
IUPAC Name Ethyl 2,3,5-trifluoro-4-hydroxybenzoate
CAS Number 1214351-42-4
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Predicted pKa 4.87 ± 0.28
Predicted Boiling Point 282.9 ± 40.0 °C
Predicted Density 1.421 ± 0.06 g/cm³

Data sourced from 1[1].

The Causality of the pKa Shift

The exceptional stability of the conjugate base (the phenoxide anion) is governed by a synergistic combination of resonance (-M) and inductive (-I) effects:

  • The Para-Ester Group (-COOEt): Positioned para to the hydroxyl group, the ester acts as a powerful electron sink. Upon deprotonation, the negative charge on the phenoxide oxygen is delocalized into the carbonyl oxygen via resonance (-M), while also being stabilized by the inductive pull (-I) of the sp² hybridized carbonyl carbon.

  • Ortho-Fluorines (C3 and C5): Fluorine is the most electronegative element. Positioned ortho to the hydroxyl group, these two fluorines exert a massive inductive withdrawal (-I) through the sigma framework. Although halogens possess a resonance-donating (+M) effect due to their lone pairs, the -I effect heavily dominates in fluorine, aggressively pulling electron density away from the phenoxide oxygen[2].

  • Meta-Fluorine (C2): Positioned meta to the hydroxyl group, this fluorine cannot participate in direct resonance with the oxygen. Therefore, it exerts a pure, unmitigated inductive (-I) withdrawal, further stabilizing the anion.

Table 2: Comparative Acidity (pKa) of Phenol Derivatives

CompoundSubstituents on PhenolApproximate pKaDominant Electronic Effects
PhenolNone10.0N/A
Ethyl Paraben4-COOEt~8.4-M, -I (para ester)
Methyl 2,3,5-trifluoro-4-hydroxybenzoate2,3,5-F, 4-COOMe~4.0 - 5.0-M, -I (ester); Strong -I (fluorines)
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate2,3,5-F, 4-COOEt4.87-M, -I (ester); Strong -I (fluorines)

Comparative data highlights the ~4-5 pKa range typical for trifluorinated parabens[2],[1].

ElectronicEffects Phenoxide Phenoxide Anion (O⁻ at C4) Ester Para-Ester (-COOEt) Resonance (-M) & Inductive (-I) Phenoxide->Ester Delocalizes charge OrthoF Ortho-Fluorines (C3, C5) Strong Inductive (-I) > (+M) Phenoxide->OrthoF Withdraws e⁻ density MetaF Meta-Fluorine (C2) Pure Inductive (-I) Phenoxide->MetaF Withdraws e⁻ density Stabilization Extreme Anion Stability Predicted pKa ~4.87 Ester->Stabilization OrthoF->Stabilization MetaF->Stabilization

Fig 1: Synergistic electronic effects stabilizing the phenoxide anion.

Experimental pKa Determination: A Self-Validating UV-Vis Protocol

Due to the high lipophilicity (logP) and potential aqueous insolubility of highly fluorinated esters, standard potentiometric titration is often unreliable. Instead, UV-Vis Spectrophotometric Titration is the gold standard. The extreme electron-withdrawing groups cause a significant bathochromic (red) shift in the absorbance maximum ( λmax​ ) upon deprotonation, allowing for precise tracking of the ionization state.

Why This Protocol is Self-Validating

This methodology relies on the identification of an isosbestic point —a specific wavelength where the total absorbance remains constant across all pH values. The presence of a sharp isosbestic point mathematically proves that only two absorbing species (the protonated phenol and the deprotonated phenoxide) are in equilibrium. If the isosbestic point shifts or blurs, it immediately flags compound degradation (e.g., ester hydrolysis) or precipitation, invalidating the run and ensuring absolute data integrity.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve ethyl 2,3,5-trifluoro-4-hydroxybenzoate in a spectrograde cosolvent (e.g., methanol or DMSO) to create a 10−2 M stock. Dilute with ultra-pure water to a final working concentration of 10−4 M (ensure cosolvent is ≤5% v/v to prevent pKa shifting).

  • Buffer Equilibration: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments. Maintain a constant ionic strength ( I=0.1 M with KCl).

  • Spectral Acquisition: Blank the spectrophotometer with the respective buffer. Scan the sample from 200 nm to 400 nm at a constant temperature ( 25.0±0.1 °C).

  • Isosbestic Validation: Overlay the spectra. Confirm the presence of a distinct isosbestic point. Identify the λmax​ of the pure protonated species (at pH 2.0) and the pure anionic species (at pH 8.0).

  • Non-Linear Regression: Plot the absorbance at the anionic λmax​ against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol Step1 1. Stock Preparation 10⁻⁴ M in cosolvent (e.g., MeOH) Step2 2. Buffer Equilibration Britton-Robinson Series (pH 2-8) Step1->Step2 Step3 3. UV-Vis Scanning Scan 200-400 nm at 25°C Step2->Step3 Step4 4. Isosbestic Validation Confirm 2-species equilibrium Step3->Step4 Step5 5. Non-Linear Regression Fit A vs. pH to Henderson-Hasselbalch Step4->Step5 Output Validated pKa Value Step5->Output

Fig 2: UV-Vis spectrophotometric workflow for self-validating pKa determination.

Implications in Modern Drug Development

The unique physicochemical properties of ethyl 2,3,5-trifluoro-4-hydroxybenzoate make it a highly sought-after intermediate in pharmaceutical synthesis.

Carboxylic Acid Bioisosterism

Because its pKa (~4.87) perfectly mimics that of aliphatic carboxylic acids, the 2,3,5-trifluoro-4-hydroxybenzoate moiety can act as a lipophilic bioisostere. It provides the necessary acidic proton for target-site hydrogen bonding or ionic interactions while offering a completely different metabolic and permeability profile compared to traditional carboxylates.

Targeted Protein Degraders and Inhibitors

Recent patent literature highlights the critical role of this compound as a precursor in the synthesis of advanced therapeutics. It is actively utilized in the generation of 3-fluoro-4-hydroxybenzamide-containing inhibitors and degraders (such as PROTACs)[3]. Specifically, derivatives synthesized from ethyl 2,3,5-trifluoro-4-hydroxybenzoate are being investigated as potent inhibitors of HSD17B13 (Hydroxysteroid 17-beta dehydrogenase 13), a key enzymatic target for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[4]. In these syntheses, the ester group is often converted into complex amides, while the highly acidic, fluorinated phenolic core is preserved to anchor the molecule within the target protein's binding pocket.

References

  • Benchchem. Methyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214387-26-4. URL: 2

  • Sigma-Aldrich. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4. URL:

  • Henan VTX. 2,3,5-三氟-4-羟基苯甲酸乙酯;CAS:1214351-42-4 助力科研产品. URL: 1

  • Google Patents. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof. URL: 3

  • Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders. URL: 4

Sources

Exploratory

Engineering Next-Generation Modulators: The Mechanistic Role of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate in Organic Synthesis

Executive Summary In the rapidly evolving landscape of targeted therapeutics, highly fluorinated aromatic building blocks have become indispensable. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a prime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, highly fluorinated aromatic building blocks have become indispensable. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a prime example of such a scaffold, serving as a critical intermediate in the synthesis of modern pharmaceutical agents. Most notably, it is the foundational pharmacophore for a new class of inhibitors and targeted protein degraders (PROTACs) aimed at Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13)—a hepatic enzyme heavily implicated in nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) (1)[1].

This whitepaper dissects the electronic properties, synthetic mechanisms, and validated experimental workflows that make this molecule a cornerstone in contemporary drug development.

Electronic and Structural Profiling

The utility of ethyl 2,3,5-trifluoro-4-hydroxybenzoate stems directly from its unique electronic architecture.

  • Inductive Electron Withdrawal: The substitution of fluorine atoms at the 2, 3, and 5 positions exerts a profound −I (inductive) effect on the aromatic ring. Fluorine's high electronegativity pulls electron density away from the π -system, rendering the ring highly electron-deficient.

  • Phenolic pKa​ Modulation: The combined inductive effect of the three fluorines, coupled with the resonance-withdrawing para-ester group, drastically lowers the pKa​ of the 4-hydroxyl proton. While a standard phenol has a pKa​ of ∼10 , this highly activated hydroxyl group is significantly more acidic. This allows for quantitative deprotonation using mild bases (like K2​CO3​ ), generating a highly stable and localized phenoxide nucleophile without risking ester hydrolysis.

  • Steric Shielding & Metabolic Stability: In the context of the final active pharmaceutical ingredient (API), the trifluoro-substitution provides a dense steric shield around the phenolic ether/amide linkages, protecting the drug from rapid cytochrome P450-mediated oxidative metabolism.

Core Mechanism of Action in Organic Synthesis

The primary synthetic utility of this molecule lies in its capacity for regioselective O -alkylation followed by downstream functionalization.

Regioselective O -Alkylation ( SN​2 Pathway)

When treated with a mild base, the 4-hydroxyl group is deprotonated. The resulting phenoxide anion is an excellent nucleophile. When reacted with an alkyl halide—such as 1-(chloromethyl)-4-methoxybenzene (PMB-Cl)—the phenoxide attacks the electrophilic carbon via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction is highly regioselective; the fluorines are tightly bound and do not undergo nucleophilic aromatic substitution ( SN​Ar ) under these mild conditions, ensuring that etherification occurs exclusively at the oxygen atom (2)[2].

Saponification and Amide Coupling

Following O -alkylation, the ethyl ester acts as a protected carboxylate. It is typically hydrolyzed (saponified) using lithium hydroxide (LiOH) to yield the free carboxylic acid. This acid is then activated using coupling reagents (e.g., HATU) and reacted with complex amines to form a 3-fluoro-4-hydroxybenzamide derivative, which serves as the active binding motif for the HSD17B13 enzyme (3)[3].

Synthesis_Workflow SM Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate Alk O-Alkylation (SN2) K2CO3, MeCN, 80°C SM->Alk Alkyl Halide Sap Saponification Ester Hydrolysis Alk->Sap Protected Ether Amide Amide Coupling HATU, DIPEA Sap->Amide Free Carboxylic Acid API HSD17B13 Inhibitor (Active Pharmacophore) Amide->API Target Amine

Fig 1: Synthetic workflow from ethyl 2,3,5-trifluoro-4-hydroxybenzoate to HSD17B13 inhibitors.

Application in Drug Development: Targeting HSD17B13

HSD17B13 is a hepatic lipid droplet-associated steroid dehydrogenase. Genetic variants resulting in loss of HSD17B13 function have been shown to protect humans against NASH progression, reducing hepatic inflammation and fibrosis[3].

Pharmaceutical companies utilize ethyl 2,3,5-trifluoro-4-hydroxybenzoate to synthesize high-affinity binders for this enzyme. In the context of PROTACs, the resulting trifluoro-benzamide moiety binds to HSD17B13, while a linked moiety recruits an E3 ubiquitin ligase. This forces a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the disease-causing enzyme[1].

PROTAC_Mechanism Drug Trifluoro-benzamide Degrader Complex Ternary Complex Drug->Complex Target HSD17B13 Enzyme Target->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 2: Mechanism of action for HSD17B13 targeted degradation via ternary complex formation.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol details the synthesis of ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate (Intermediate C2) . This protocol is designed as a self-validating system, where physical and analytical checkpoints confirm mechanistic success (2)[2].

Step 1: Base Activation

  • Action: In a dry reaction vessel, suspend ethyl 2,3,5-trifluoro-4-hydroxybenzoate (51.3 g, 233 mmol) and anhydrous potassium carbonate ( K2​CO3​ , 64.3 g, 465 mmol) in 100 mL of acetonitrile.

  • Causality: The heterogeneous K2​CO3​ deprotonates the highly acidic phenol. Acetonitrile, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive for the subsequent SN​2 attack.

Step 2: Electrophile Addition

  • Action: Add 1-(chloromethyl)-4-methoxybenzene (40.1 g, 256 mmol) to the mixture.

  • Causality: The slight molar excess (1.1 eq) of the alkyl halide ensures complete consumption of the valuable fluorinated starting material.

Step 3: Thermal Incubation

  • Action: Stir the reaction mixture at 80 °C for 16 hours.

  • Causality: Heating to 80 °C provides the necessary activation energy for the SN​2 displacement of the chloride ion. The temperature is kept below the boiling point of the solvent to prevent ester degradation. Self-Validation Check: The formation of a white precipitate (KCl) indicates the successful displacement of the chloride leaving group.

Step 4: Analytical Validation & Workup

  • Action: Sample the reaction for Liquid Chromatography-Mass Spectrometry (LCMS). Remove solids via filtration and concentrate the filtrate in vacuo.

  • Causality: The reaction is validated by observing the mass shift from the starting material (Exact Mass 220.03) to the product. The appearance of the sodium adduct LCMS m/z 363.1[M+Na]⁺ confirms the successful formation of Intermediate C2. The final product is isolated as a yellow oil (Yield: ~71.0 g, 209 mmol)[2].

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters and their mechanistic rationale, providing a quick-reference guide for process chemists.

ParameterValue / ConditionMechanistic Rationale
Reagent Molar Ratio 1.0 eq Phenol : 1.1 eq Alkyl Halide : 2.0 eq K2​CO3​ Slight excess of electrophile ensures complete conversion; 2.0 eq base neutralizes the HCl byproduct and drives the equilibrium forward.
Solvent Acetonitrile (MeCN)Polar aprotic nature accelerates SN​2 displacement without solvating the nucleophile too tightly.
Temperature 80 °CProvides optimal thermal energy to overcome the SN​2 activation barrier while preventing ethyl ester cleavage.
Reaction Time 16 HoursEnsures >90% conversion to the etherified product (Intermediate C2).
Analytical Marker LCMS m/z 363.1 [M+Na]⁺Confirms the successful addition of the p-methoxybenzyl (PMB) protecting group[2].

References

  • Sigma-Aldrich Product Specification : "Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4". Sigma-Aldrich.

  • US Patent Application 20240238425A1 : "HSD17B13 Inhibitors and/or Degraders". Google Patents. 1

  • PCT International Application WO2024075051A1 : "Hsd17b13 inhibitors and/or degraders". Google Patents. 3

  • PCT International Application WO2024127297A1 : "3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof". Google Patents. 2

Sources

Foundational

what is ethyl 2,3,5-trifluoro-4-hydroxybenzoate used for in chemistry

Strategic Application of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in the Synthesis of HSD17B13 Inhibitors and PROTACs: A Technical Guide Executive Summary Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Application of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in the Synthesis of HSD17B13 Inhibitors and PROTACs: A Technical Guide

Executive Summary

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a highly specialized, commercially available building block utilized in advanced medicinal chemistry[1]. While structurally compact, its unique physicochemical profile makes it an indispensable intermediate in the synthesis of next-generation therapeutics targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). Recent genomic and pharmacological studies have identified HSD17B13 as a critical hepatic lipid droplet-associated enzyme whose upregulation is directly linked to the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[2]. This guide dissects the chemical causality, structural advantages, and validated synthetic workflows of utilizing this fluorinated benzoate in modern drug development.

Chemical Profiling & Structural Causality

In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The selection of ethyl 2,3,5-trifluoro-4-hydroxybenzoate over non-fluorinated analogs is driven by three core structural features:

  • The 2,3,5-Trifluoro Motif: Fluorine substitution exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent 4-hydroxyl group, rendering it a superior hydrogen-bond donor at physiological pH. Furthermore, the strategic placement of three fluorine atoms on the aromatic ring blocks primary sites of cytochrome P450 (CYP450) mediated oxidative metabolism, thereby drastically enhancing the metabolic half-life of the final drug candidate.

  • The 4-Hydroxyl Pharmacophore: This group is critical for target engagement. In the active site of HSD17B13, the 4-hydroxyl group acts as a biomimetic anchor, mimicking the endogenous steroid substrates of the enzyme to establish high-affinity binding[2].

  • The Ethyl Ester Mask: The ethyl ester serves as a robust protecting group for the carboxylic acid during the initial stages of synthesis. It is stable under the mild basic conditions required to protect the 4-hydroxyl group but can be cleanly hydrolyzed to the free acid when amide coupling is required to attach the target warhead to a PROTAC linker.

Table 1: Quantitative Physicochemical Profile of the Intermediate

PropertyValue / DescriptionAnalytical Consequence
CAS Number 1214351-42-4Unique identifier for sourcing and regulatory filing[1].
Molecular Formula C9H7F3O3Determines exact mass for MS validation workflows[1].
Molecular Weight 220.15 g/mol Used for precise stoichiometric calculations in synthesis[1].
Physical Form Solid (≥98% Purity)Requires dissolution in polar aprotic solvents (e.g., MeCN)[1].

Biological Rationale: Targeting HSD17B13

The therapeutic hypothesis driving the use of this intermediate centers on the degradation or inhibition of HSD17B13. Genetic variants that truncate or inactivate HSD17B13 have been shown to protect humans against NASH progression, reducing hepatic inflammation, ballooning, and fibrosis. By incorporating the 2,3,5-trifluoro-4-hydroxybenzamide warhead (derived from the ethyl ester) into a Proteolysis Targeting Chimera (PROTAC) or a direct small-molecule inhibitor, researchers can synthetically replicate this protective genetic effect[2].

G A Hepatic Lipid Metabolism B HSD17B13 Upregulation A->B Metabolic Stress C Lipid Droplet Accumulation B->C Enzymatic Activity D NAFLD / NASH Progression C->D Inflammation & Fibrosis E Trifluoro-Benzamide Inhibitor/PROTAC F HSD17B13 Degradation/Inhibition E->F Target Binding F->B Blocks G Disease Arrest F->G Therapeutic Effect

Pathophysiological role of HSD17B13 in NASH and therapeutic intervention via targeted degraders.

Validated Synthetic Workflow & Protocols

To utilize ethyl 2,3,5-trifluoro-4-hydroxybenzoate in the synthesis of HSD17B13 degraders, the highly reactive 4-hydroxyl group must first be protected to prevent unwanted side reactions during subsequent amide bond formation. The following self-validating protocol details the synthesis of the critical p-methoxybenzyl (PMB) protected intermediate, ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate (Compound C2)[2].

Synth S1 Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate S2 PMB Protection (PMB-Cl, K2CO3, MeCN) S1->S2 S3 PMB-Protected Ethyl Ester S2->S3 S4 Ester Hydrolysis (LiOH, THF/H2O) S3->S4 S5 Free Carboxylic Acid Intermediate S4->S5 S6 Amide Coupling (Amine, HATU, DIPEA) S5->S6 S7 PMB Deprotection (TFA, DCM) S6->S7 S8 Active HSD17B13 Inhibitor / PROTAC S7->S8

Step-by-step synthetic workflow from the ethyl ester starting material to the active therapeutic.

Protocol: Synthesis of Ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate

Objective: Selectively protect the 4-hydroxyl group with a PMB ether. Causality & Rationale: The PMB group is selected because it withstands the basic conditions required for subsequent ester hydrolysis but can be cleanly cleaved using mild acid (e.g., Trifluoroacetic acid) in the final step, ensuring the delicate trifluoro-benzamide core remains intact.

  • Step 1: Reagent Preparation. In a dry, round-bottom flask, suspend ethyl 2,3,5-trifluoro-4-hydroxybenzoate (51.3 g, 233 mmol) and anhydrous potassium carbonate (K₂CO₃) (64.3 g, 465 mmol) in HPLC-grade acetonitrile (100 mL).

    • Expert Insight: K₂CO₃ is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the highly acidic, fluorine-adjacent 4-hydroxyl group, generating a nucleophilic phenoxide, but weak enough to prevent premature hydrolysis of the ethyl ester[2].

  • Step 2: Alkylation. Add 1-(chloromethyl)-4-methoxybenzene (PMB-Cl) (40.1 g, 256 mmol) dropwise to the stirring suspension[2].

  • Step 3: Reaction Execution. Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain stirring for 16 hours.

  • Step 4: Self-Validation (In-Process Control). Sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LCMS).

    • Validation Checkpoint: The reaction is deemed complete when the starting material is consumed and a dominant mass peak at m/z 363.1 [M+Na]⁺ is observed, confirming the successful formation of the PMB-protected product.

  • Step 5: Workup. Cool the mixture to room temperature. Remove the insoluble inorganic salts (KCl byproduct and excess K₂CO₃) via vacuum filtration.

  • Step 6: Isolation. Concentrate the filtrate in vacuo to yield the product as a yellow oil (Yield: ~71.0 g, 209 mmol). This crude intermediate is typically of sufficient purity for immediate downstream ester hydrolysis and subsequent HATU-mediated amide coupling[2].

References

  • Sigma-Aldrich. "Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4". Sigma-Aldrich Product Catalog.
  • Google Patents. "WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof". World Intellectual Property Organization.
  • Google Patents. "US20240238425A1 - HSD17B13 Inhibitors and/or Degraders". United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols Using Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in the Development of HSD17B13 Inhibitors

Clinical Context and Chemical Rationale The development of therapeutics for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has increasingly focused on targeting Hydroxysteroid 17β-dehydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Clinical Context and Chemical Rationale

The development of therapeutics for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has increasingly focused on targeting Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a hepatic lipid droplet-associated enzyme whose upregulation is strongly correlated with histological features of NAFLD. Human genetic studies have demonstrated that loss-of-function variants in HSD17B13 (such as the P260S truncation) protect against NASH progression, reducing hepatic inflammation, ballooning, and fibrosis () [1].

To pharmacologically mimic this genetic protection, drug development professionals have designed potent 3-fluoro-4-hydroxybenzamide-containing inhibitors and degraders. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) has emerged as the premier building block for synthesizing the pharmacophoric core of these molecules () [2].

Mechanistic Causality: Why this specific building block?

The incorporation of the 2,3,5-trifluoro motif is not arbitrary. The high electronegativity of the three fluorine atoms significantly lowers the pKa of the C4-hydroxyl group (pKa ~4.5) compared to an unsubstituted phenol (pKa ~10). This increased acidity enhances hydrogen-bond donor capacity within the HSD17B13 active site. Furthermore, the dense halogenation improves the molecule's metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

Because the highly acidic phenol can interfere with downstream amide coupling and cross-coupling reactions, it must be transiently masked. The protocols below detail a highly validated, four-step synthetic workflow to protect, functionalize, and deprotect this critical building block.

Pathway Visualization

SynthesisWorkflow SM Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) Step1 Step 1: PMB Protection PMB-Cl, K2CO3, MeCN, 80°C SM->Step1 Int1 Ethyl 2,3,5-trifluoro-4-(PMB-oxy)benzoate Step1->Int1 Step2 Step 2: Saponification NaOH, MeOH/H2O, 26°C Int1->Step2 Int2 2,3,5-Trifluoro-4-(PMB-oxy)benzoic acid Step2->Int2 Step3 Step 3: Amide Coupling Amine Core, HATU, DIPEA, DMF Int2->Step3 Int3 PMB-Protected Benzamide Step3->Int3 Step4 Step 4: Global Deprotection TFA, DCM, 25°C Int3->Step4 Product 2,3,5-Trifluoro-4-hydroxybenzamide (HSD17B13 Inhibitor) Step4->Product

Figure 1: Four-step synthetic workflow from ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Step-by-Step Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Step 1: Williamson Ether Synthesis (PMB Protection)

Objective: Mask the reactive C4-hydroxyl group to prevent polymerization during subsequent peptide-like coupling. Causality: The p-methoxybenzyl (PMB) group is selected because it can be cleaved later under mildly acidic conditions, preserving the delicate, basic heterocyclic systems (e.g., oxadiazoles, piperazines) present in the final drug architectures ()[3]. Potassium carbonate ( K2​CO3​ ) is utilized as the base; it is strong enough to deprotonate the acidic trifluorophenol but mild enough to prevent premature saponification of the ethyl ester.

  • Charge a reaction vessel with ethyl 2,3,5-trifluoro-4-hydroxybenzoate (1.0 eq, e.g., 51.3 g, 233 mmol) and K2​CO3​ (2.0 eq, 64.3 g, 465 mmol) in anhydrous acetonitrile (100 mL).

  • Add 1-(Chloromethyl)-4-methoxybenzene (PMB-Cl) (1.1 eq, 40.1 g, 256 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is self-validated when the starting material peak disappears and a dominant peak at m/z 363.1 [M+Na]⁺ emerges. The absence of m/z 335.1 confirms the ester remains intact.

  • Cool to room temperature, filter out the inorganic solids, and concentrate the filtrate in vacuo to yield ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate (Intermediate 1) as a yellow oil.

Step 2: Saponification of the Ethyl Ester

Objective: Unmask the carboxylic acid for downstream amide coupling. Causality: A standard aqueous sodium hydroxide system in methanol provides rapid, irreversible ester cleavage driven by the thermodynamic stability of the resulting carboxylate salt.

  • Dissolve Intermediate 1 (1.0 eq) in methanol (approx. 2 mL/mmol).

  • Add a solution of NaOH (2.0 eq) in water (approx. 10% total solvent volume).

  • Stir the mixture at 26 °C for 4 hours.

  • Concentrate the mixture in vacuo to remove methanol. Wash the aqueous residue with dichloromethane (DCM) to remove unreacted PMB-Cl or organic impurities.

  • Validation Checkpoint: Carefully acidify the aqueous layer to pH 5 using 1M HCl. The immediate precipitation of a white solid visually validates successful saponification.

  • Extract the acidified aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to afford 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid (Intermediate 2). LCMS validation: m/z 311.0 [M-H]⁻.

Step 3: Amide Coupling

Objective: Conjugate the trifluorobenzoic acid core to the target amine pharmacophore (e.g., a bicyclo[2.2.2]octane derivative). Causality: HATU is selected as the coupling reagent because electron-deficient benzoic acids (due to the three fluorine atoms) are prone to sluggish activation. HATU generates a highly reactive HOAt ester intermediate, driving the coupling forward efficiently while minimizing epimerization or side reactions.

  • Dissolve Intermediate 2 (1.0 eq) and the target amine (1.05 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Quench a micro-aliquot in water and extract with EtOAc. TLC (UV active) and LCMS should confirm the consumption of Intermediate 2 and the appearance of the desired product mass.

  • Dilute the reaction with water to precipitate the product, or extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify via flash chromatography to isolate the PMB-Protected Benzamide (Intermediate 3).

Step 4: Global Deprotection

Objective: Remove the PMB group to reveal the active C4-hydroxyl pharmacophore. Causality: Trifluoroacetic acid (TFA) in DCM cleanly cleaves the PMB ether by generating a resonance-stabilized p-methoxybenzyl cation. Anisole or triethylsilane (TES) can be added as a cation scavenger to prevent electrophilic re-alkylation of the product.

  • Dissolve Intermediate 3 in a 1:1 mixture of TFA and DCM (0.1 M concentration).

  • Stir at 25 °C for 1-2 hours.

  • Validation Checkpoint: Monitor via LCMS. The PMB-protected mass must fully transition to the target mass minus 120 Da (loss of the PMB group).

  • Concentrate in vacuo. To remove residual TFA, co-evaporate with toluene (3x), then purify via preparative HPLC to yield the final 2,3,5-trifluoro-4-hydroxybenzamide target.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields and analytical validation metrics for the synthetic workflow utilizing ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

IntermediateChemical NameMolecular WeightExpected YieldLCMS Validation (m/z)
SM Ethyl 2,3,5-trifluoro-4-hydroxybenzoate220.15 g/mol N/A219.0 [M-H]⁻
Int-1 Ethyl 2,3,5-trifluoro-4-(PMB-oxy)benzoate340.29 g/mol 88 - 92%363.1 [M+Na]⁺
Int-2 2,3,5-Trifluoro-4-(PMB-oxy)benzoic acid312.24 g/mol 90 - 95%311.0 [M-H]⁻
Int-3 PMB-Protected BenzamideVariable75 - 85%Target Mass + 1
Product 2,3,5-Trifluoro-4-hydroxybenzamideVariable80 - 95%Target Mass + 1

References

  • Ma, Y., Belyaeva, O. V., Brown, P. M., et al. (2019). "17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease". Hepatology, 69(4), 1504-1519.[Link]

  • Regeneron Pharmaceuticals, Inc. & Alnylam Pharmaceuticals, Inc. (2024). "HSD17B13 Inhibitors and/or Degraders".
  • Regeneron Pharmaceuticals, Inc. (2024). "3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof".
Application

The Strategic Role of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate in the Synthesis of Next-Generation Kinase Inhibitors

Abstract This guide provides an in-depth exploration of ethyl 2,3,5-trifluoro-4-hydroxybenzoate as a pivotal building block in contemporary pharmaceutical drug discovery, with a pronounced focus on the synthesis of targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth exploration of ethyl 2,3,5-trifluoro-4-hydroxybenzoate as a pivotal building block in contemporary pharmaceutical drug discovery, with a pronounced focus on the synthesis of targeted kinase inhibitors. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This document delineates the rationale behind the use of this trifluorinated scaffold, offering detailed protocols for its application in the synthesis of advanced intermediates for kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Fluorine Advantage in Kinase Inhibitor Design

The pursuit of highly selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery.[4] Kinases, particularly receptor tyrosine kinases like EGFR, are frequently dysregulated in various cancers, making them prime therapeutic targets.[5] The design of small molecule inhibitors that can effectively compete with ATP at the kinase's active site has led to significant clinical breakthroughs.[1][6]

The strategic placement of fluorine atoms on a phenyl ring, as seen in ethyl 2,3,5-trifluoro-4-hydroxybenzoate, offers several distinct advantages for a medicinal chemist:

  • Enhanced Binding Affinity: The highly electronegative nature of fluorine can lead to favorable electrostatic interactions with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.[3][8]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[2][6]

The trifluorinated pattern of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, coupled with the reactive hydroxyl and ester functionalities, makes it a versatile and highly valuable starting material for the synthesis of complex, biologically active molecules.

Core Application: Synthesis of EGFR Inhibitor Scaffolds

A primary application of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is in the synthesis of quinazoline-based EGFR inhibitors. The quinazoline scaffold is a well-established pharmacophore found in several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib.[1][9][10] The general strategy involves the etherification of the 4-hydroxyl group of the benzoate to introduce a side chain that can interact with the solvent-exposed region of the EGFR active site, followed by elaboration of the ester into the quinazoline core.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the utilization of ethyl 2,3,5-trifluoro-4-hydroxybenzoate in the synthesis of a key intermediate for quinazoline-based EGFR inhibitors.

Protocol 1: Williamson Ether Synthesis of Ethyl 4-(benzyloxy)-2,3,5-trifluorobenzoate

This protocol details the etherification of the phenolic hydroxyl group of ethyl 2,3,5-trifluoro-4-hydroxybenzoate with benzyl bromide. This reaction is a foundational step in building more complex side chains.

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[7] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile to displace the bromide from benzyl bromide.[11]

Diagram of the Workflow:

Williamson_Ether_Synthesis start Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate reaction Reflux start->reaction 1. Add Reagents reagents Benzyl Bromide, K2CO3, Acetone reagents->reaction workup Aqueous Workup & Extraction reaction->workup 2. Reaction Completion product Ethyl 4-(benzyloxy)- 2,3,5-trifluorobenzoate workup->product 3. Isolation

Caption: Workflow for Williamson Ether Synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate1214351-42-4220.15101.0
Benzyl bromide100-39-0171.04121.2
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21202.0
Acetone, anhydrous67-64-158.0850 mL-
Ethyl acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,3,5-trifluoro-4-hydroxybenzoate (2.20 g, 10 mmol).

  • Add anhydrous acetone (50 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To the stirred suspension, add benzyl bromide (1.43 mL, 12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford ethyl 4-(benzyloxy)-2,3,5-trifluorobenzoate as a white solid.

Protocol 2: Conversion to a Quinazolinone Intermediate

The following protocol outlines a potential pathway for converting the etherified product into a quinazolinone, a key heterocyclic core in many EGFR inhibitors. This involves the reduction of a nitro group and subsequent cyclization. While this protocol starts from a related nitro-substituted precursor for illustrative purposes, the general steps are applicable to derivatives of ethyl 4-(benzyloxy)-2,3,5-trifluorobenzoate.

Rationale: The construction of the quinazolinone ring is a critical step.[12] This is often achieved by reducing an ortho-nitro group to an amine, which then undergoes cyclization with a one-carbon source, such as formamidine acetate, to form the heterocyclic ring system.[13]

Diagram of the Synthetic Pathway:

Quinazolinone_Synthesis start Ethyl 4-alkoxy-2,3,5- trifluoro-6-nitrobenzoate reduction Reduction (e.g., Fe/AcOH) start->reduction 1. Nitro Reduction amine Ethyl 2-amino-4-alkoxy- 3,5,6-trifluorobenzoate reduction->amine cyclization Cyclization (Formamidine Acetate) amine->cyclization 2. Ring Formation quinazolinone 7-Alkoxy-5,6,8-trifluoro- quinazolin-4(3H)-one cyclization->quinazolinone

Caption: Synthetic pathway to a trifluorinated quinazolinone core.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Ethyl 4-alkoxy-2,3,5-trifluoro-6-nitrobenzoate--
Iron powder7439-89-655.85
Glacial acetic acid64-19-760.05
Ethanol64-17-546.07
Formamidine acetate3473-63-0104.11

Procedure (Illustrative):

  • Nitro Group Reduction:

    • Suspend the starting nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate to obtain the crude amino-benzoate.[13]

  • Quinazolinone Formation:

    • Dissolve the crude amino-benzoate in a suitable solvent like 2-ethoxyethanol.

    • Add formamidine acetate (3.0-5.0 eq).

    • Heat the reaction mixture to a high temperature (e.g., 120-140°C) for several hours.[13]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, and the product will often precipitate.

    • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or ether), and dry to obtain the quinazolinone intermediate.

Structure-Activity Relationship (SAR) Insights

The trifluorinated phenyl ring derived from ethyl 2,3,5-trifluoro-4-hydroxybenzoate plays a crucial role in the activity of the resulting kinase inhibitors.

  • Fluorine Positioning: The 2,3,5-trifluoro substitution pattern is critical. The fluorine at the 2-position can form important hydrogen bonds with the hinge region of the kinase, while the fluorines at positions 3 and 5 can modulate the electronics of the ring and influence its orientation within the binding pocket.

  • The 4-Alkoxy Group: The ether linkage at the 4-position allows for the introduction of various side chains. The nature of this "R" group is a key determinant of selectivity and potency. For instance, in many EGFR inhibitors, this side chain extends into the solvent-accessible region of the active site, and modifications here can be used to optimize properties such as solubility and cell permeability.[1]

Table of Representative EGFR Inhibitor Activities with Fluorinated Moieties:

Compound ReferenceTarget KinaseIC₅₀ (nM)Key Structural Features
GefitinibEGFR (WT)334-Anilinoquinazoline with a 3-chloro-4-fluoroaniline
ErlotinibEGFR (WT)24-Anilinoquinazoline with a 3-ethynylaniline
Compound 4d[8]EGFR (WT)-3-Methylquinazolinone with a 3-fluorobenzamide moiety
Compound 7c[2]HER28Quinazoline with high selectivity for HER2 over EGFR

Conclusion

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly valuable and versatile building block in pharmaceutical drug discovery. Its trifluorinated aromatic ring provides a scaffold with inherently favorable properties for developing potent and metabolically stable kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in the synthesis of next-generation targeted therapeutics. The strategic application of such fluorinated building blocks will undoubtedly continue to be a fruitful avenue in the ongoing quest for more effective and safer medicines.

References

  • Chen, L., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4913. [Link]

  • Ghorab, M. M., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. European Journal of Medicinal Chemistry, 235, 114283. [Link]

  • Gill, H., et al. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Fluorine Chemistry, 247, 109798. [Link]

  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1265. [Link]

  • Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1457–1471. [Link]

  • Zhang, H., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Molecules, 17(8), 9436-9451. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

  • PrepChem. (n.d.). Preparation of ethyl 4-fluorobenzoate. [Link]

  • Zhang, H., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Molecules, 17(8), 9436-9451. [Link]

  • Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. European Journal of Medicinal Chemistry, 64, 137-147. [Link]

  • University of North Florida. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]

  • Li, X., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 823. [Link]

  • He, L., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(3), 1337-1355. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17. [Link]

  • Venka, M. V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46. [Link]

  • Poon, K. W., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic Syntheses, 85, 275-285. [Link]

  • Bowden, B. J., & Taylor, W. G. (1976). The participation of ethyl 4-benzyloxybenzoate (BRL 10894) and other aryl-substituted acids in glycerolipid metabolism. Lipids, 11(4), 328-335. [Link]

  • Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. [Link]

  • Narsimha, R. B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 305-312. [Link]

  • Frontiers. (n.d.). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. [Link]

  • Semantic Scholar. (n.d.). Hypolipidemic analogues of ethyl 4-benzyloxybenzoate. [Link]

  • Google Patents. (n.d.).
  • Zhang, C., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[6][8]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 729. [Link]

  • ResearchGate. (2025, December 5). (PDF) Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. [Link]

  • ResearchGate. (n.d.). Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115160. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate

Executive Summary & Rationale Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized, electron-deficient building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized, electron-deficient building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical core scaffold in the development of HSD17B13 inhibitors and degraders, which are breakthrough therapeutic candidates for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[1].

Because direct cross-coupling of the free phenol is kinetically unfavorable in highly deactivated systems, the strategic activation of the C4-hydroxyl group via triflation is the industry standard. This temporary activation enables robust Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[2], providing divergent access to complex 4-aryl and 4-amino derivatives required for structure-activity relationship (SAR) optimization.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand that the polyfluorinated nature of this arene fundamentally alters its reactivity profile in cross-coupling manifolds compared to standard aryl halides[3].

  • Hyper-Accelerated Oxidative Addition: The three electronegative fluorine atoms (C2, C3, C5) and the ethyl ester (C1) drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-OTf bond. Consequently, the oxidative addition of Pd(0) into the triflate is exceptionally fast and is rarely the rate-determining step.

  • Retarded Reductive Elimination: The resulting Pd(II) intermediate is highly electron-poor, which increases the activation barrier for reductive elimination. If this step is too slow, competitive side reactions such as protodefluorination or protodemetalation will dominate the reaction pathway[3].

  • Susceptibility to SNAr: The fluorines ortho and meta to the ester are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Using strong, nucleophilic bases (e.g., NaOtBu) leads to the irreversible displacement of the fluorine atoms rather than the desired cross-coupling. Therefore, bulky, non-nucleophilic bases (like Cs₂CO₃) and sterically demanding, electron-rich ligands (like BrettPhos or dppf) are mandatory to force rapid reductive elimination and suppress SNAr side reactions.

Workflow & Data Visualization

G SM Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate Triflation Triflation Activation (Tf2O, Pyridine, DCM) SM->Triflation Triflate Ethyl 2,3,5-trifluoro- 4-(triflyloxy)benzoate Triflation->Triflate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Triflate->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos, HNR2) Triflate->Buchwald Product1 4-Aryl-2,3,5-trifluoro- benzoate Derivative Suzuki->Product1 Product2 4-Amino-2,3,5-trifluoro- benzoate Derivative Buchwald->Product2

Workflow for the Pd-catalyzed cross-coupling of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Optimization of Cross-Coupling Conditions

The following tables summarize the quantitative data from condition screening, highlighting the causality behind the optimal parameters.

Table 1: Suzuki-Miyaura Coupling Optimization (4-Aryl Functionalization)

Catalyst System Base Solvent Temp (°C) Yield (%) Mechanistic Causality
Pd(PPh₃)₄ Na₂CO₃ THF/H₂O 70 35 Monodentate ligand fails to promote rapid reductive elimination; extensive protodefluorination observed.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Bidentate dppf enforces cis-geometry, accelerating reductive elimination. Mild base prevents ester hydrolysis.

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Electron-rich, bulky ligand stabilizes Pd(0) and facilitates coupling with highly sterically hindered boronic acids. |

Table 2: Buchwald-Hartwig Amination Optimization (4-Amino Functionalization)

Catalyst System Base Solvent Temp (°C) Yield (%) Mechanistic Causality
Pd(OAc)₂ / BINAP NaOtBu Toluene 100 <10 Strong, nucleophilic base (NaOtBu) triggers extensive SNAr at the C2/C3/C5 fluorine positions.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 110 74 Weaker, non-nucleophilic base (Cs₂CO₃) successfully suppresses SNAr. Moderate reductive elimination rate.

| Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 91 | BrettPhos is highly sterically demanding, forcing rapid C-N reductive elimination before side reactions occur. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 2,3,5-trifluoro-4-(trifluoromethanesulfonyloxy)benzoate

Causality: Pyridine is selected over Triethylamine (TEA) because TEA can induce ketene formation from Tf₂O, generating intractable dark impurities. Pyridine acts as both a mild base and a nucleophilic catalyst.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with ethyl 2,3,5-trifluoro-4-hydroxybenzoate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) over 15 minutes. Strict temperature control at 0 °C is required to prevent the degradation of the starting material and avoid potential hydrolysis of the ethyl ester.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation & Analytical Check: Perform TLC (Hexanes/EtOAc 4:1). The product triflate (R_f ~0.6) is significantly less polar than the starting phenol (R_f ~0.2). Confirm by ¹⁹F NMR; the appearance of a new sharp singlet around -73 ppm confirms the successful installation of the -OTf group.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: K₂CO₃ is utilized as a mild base to prevent ester hydrolysis and SNAr, while Pd(dppf)Cl₂ ensures the Pd center adopts the cis-geometry necessary for efficient reductive elimination[3].

  • Setup: In a Schlenk tube, combine ethyl 2,3,5-trifluoro-4-(triflyloxy)benzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Degassing is critical to prevent the oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Heating: Seal the tube and heat the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation & Analytical Check: Monitor via LC-MS. ¹⁹F NMR is the definitive self-validation tool: the preservation of three distinct fluorine signals (often doublets of doublets or multiplets) confirms that cross-coupling occurred exclusively at the C4-OTf position, validating that no unwanted SNAr defluorination took place.

Protocol C: Buchwald-Hartwig Amination

Causality: BrettPhos is employed to accelerate the notoriously slow C-N reductive elimination in electron-deficient aryl systems, while Cs₂CO₃ is strictly used to prevent SNAr[2].

  • Setup: In an argon-filled glovebox, charge a reaction vial with ethyl 2,3,5-trifluoro-4-(triflyloxy)benzoate (1.0 equiv), the desired secondary amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 110 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Self-Validation & Analytical Check: The reaction mixture will turn from deep red/purple (active Pd(0) species) to a pale yellow/brown suspension upon completion. Purify via reverse-phase HPLC. Confirm the product mass via high-resolution mass spectrometry (HRMS) to rule out isobaric SNAr impurities.

Sources

Application

Application Note: Protocol for the Ester Hydrolysis of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The hydrolysis of highly functionalized, fluorinated phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The hydrolysis of highly functionalized, fluorinated phenolic esters—such as ethyl 2,3,5-trifluoro-4-hydroxybenzoate —presents unique physicochemical challenges that deviate from standard saponification protocols. As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions, providing the mechanistic causality required to execute this transformation with high yield and reproducibility.

The Electrostatic Paradox of the Substrate

The substrate contains a highly electron-deficient aromatic ring due to the strong inductive ( −I ) withdrawal of three fluorine atoms. This drastically lowers the pKa​ of the para-hydroxyl group to approximately 4.87.

When exposed to basic hydrolysis conditions, the phenol is instantaneously deprotonated to form a water-soluble phenoxide. This creates a localized negative charge on the aromatic ring. Normally, this anionic intermediate would electrostatically repel the incoming hydroxide nucleophile ( OH− ), severely stalling the formation of the tetrahedral intermediate at the ester carbonyl. However, the combined electron-withdrawing effect of the 2,3,5-trifluoro substituents partially offsets this repulsion. By applying mild thermal activation (50 °C) and utilizing a homogenizing co-solvent system (THF/MeOH/H 2​ O), we provide the necessary activation energy and phase-transfer dynamics to drive the saponification to completion within 1–2 hours, as validated in recent medicinal chemistry literature for related .

Pathway A Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate B Deprotonation by LiOH (Phenoxide Formation) A->B C Nucleophilic Attack at 50 °C (Hydroxide adds to Carbonyl) B->C D Tetrahedral Intermediate Collapse C->D E Dianion Species (Phenoxide & Carboxylate) D->E F Acidification (1M HCl, pH < 2) (Dual Protonation) E->F G 2,3,5-Trifluoro-4- hydroxybenzoic acid F->G

Caption: Mechanistic workflow of the base-catalyzed ester hydrolysis and subsequent acidification.

Quantitative Data & Parameter Optimization

To ensure a self-validating system, it is critical to understand the physicochemical shifts that occur during the reaction. Table 1 summarizes the properties of the substrate and product, while Table 2 details the causality behind the optimized reaction parameters.

Table 1: Physicochemical Properties

Property Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (Substrate) 2,3,5-Trifluoro-4-hydroxybenzoic acid (Product)
Molecular Weight 220.15 g/mol 192.09 g/mol

| Phenol pKa​ | ~4.87 (Highly Acidic) | ~4.87 | | Carboxylic Acid pKa​ | N/A | ~2.5 – 3.0 | | UV Activity | Strong (254 nm) | Strong (254 nm) |

Table 2: Optimized Hydrolysis Parameters and Causality

Parameter Optimized Condition Mechanistic Rationale

| Base | LiOH·H 2​ O (5–10 equiv) | Milder than NaOH/KOH. The Li+ cation coordinates the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack. | | Solvent System | THF / MeOH / H 2​ O (2:1:2 v/v) | THF solubilizes the lipophilic ester; H 2​ O delivers the base. MeOH acts as a phase-transfer bridge, preventing biphasic stalling. | | Temperature | 50 °C | Provides the activation energy required to overcome the electrostatic repulsion from the intermediate phenoxide anion. | | Quench | 1M HCl (Strictly to pH < 2) | Critical: Must fully protonate both the carboxylate ( pKa​ ~2.5) and the highly acidic phenol ( pKa​ ~4.87) to enable organic extraction. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Do not proceed to subsequent steps unless the validation checkpoints are met.

ExpWorkflow Step1 1. Dissolve Substrate (THF/MeOH, 2:1) Step2 2. Add Aqueous LiOH (10 equiv in H2O) Step1->Step2 Step3 3. Heat Reaction (50 °C, 1-2 h) Step2->Step3 Step4 4. Concentrate in vacuo (Remove THF/MeOH) Step3->Step4 Step5 5. Acidify Aqueous Layer (1M HCl to pH < 2) Step4->Step5 Step6 6. Extract & Dry (EtOAc, Na2SO4) Step5->Step6

Caption: Step-by-step experimental workflow for the hydrolysis and isolation of the fluorinated acid.
Phase 1: Reaction Setup
  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (220 mg) of ethyl 2,3,5-trifluoro-4-hydroxybenzoate in 4.0 mL of Tetrahydrofuran (THF) and 2.0 mL of Methanol (MeOH). Stir at room temperature until a homogeneous solution is achieved.

  • Base Preparation: In a separate vial, dissolve 10.0 mmol (420 mg) of Lithium hydroxide monohydrate (LiOH·H 2​ O) in 4.0 mL of deionized water. (Note: A 10-fold excess of base is utilized to rapidly drive the reaction and overcome the buffering capacity of the acidic phenol, a standard established in ).

  • Base Addition: Add the aqueous LiOH solution dropwise to the stirring organic solution.

    • Validation Checkpoint: A slight exotherm may occur, and the solution may transiently change color as the phenoxide forms.

Phase 2: Saponification
  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C using a temperature-controlled oil bath or heating block.

  • Monitoring: Stir the mixture at 50 °C for 1 to 2 hours.

    • Validation Checkpoint: Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid) or LC-MS. The starting material ( Rf​ ~0.6) must be completely consumed, resulting in a baseline-bound spot corresponding to the highly polar dianion.

Phase 3: Quenching and Isolation
  • Concentration: Remove the reaction flask from the heat source and allow it to cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove the majority of the volatile organic solvents (THF and MeOH).

    • Expert Insight: Do not evaporate to complete dryness, and keep the water bath below 40 °C to prevent any risk of thermal decarboxylation of the electron-deficient aromatic ring.

  • Acidification (Critical Step): Cool the remaining aqueous residue in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while continuously monitoring the pH with indicator paper. Continue addition until the pH reaches strictly < 2 .

    • Validation Checkpoint: A white precipitate of the free 2,3,5-trifluoro-4-hydroxybenzoic acid will typically crash out of the aqueous solution once the pH drops below 3. If the pH remains at ~4, the phenol will remain ionized, leading to catastrophic yield loss during extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 × 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo to yield the pure 2,3,5-trifluoro-4-hydroxybenzoic acid as a solid.

References

  • O hydrolysis conditions at 50 °C for complex 2,3,5-trifluoro-4-hydroxybenzoic acid derivatives).
  • WO Patent 2024075051A1 - Hsd17b13 inhibitors and/or degraders (Validates the use of excess LiOH equivalents to overcome electrostatic repulsion in highly fluorinated phenolic esters).
Method

nucleophilic aromatic substitution of ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Rationale

Polyfluorinated benzoates are critical building blocks in the synthesis of advanced pharmaceutical agents, including HSD17B13 inhibitors targeted for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[1]. The functionalization of these scaffolds often relies on nucleophilic aromatic substitution (SNAr). However, performing SNAr directly on ethyl 2,3,5-trifluoro-4-hydroxybenzoate presents a significant synthetic challenge due to competing electronic effects.

The Electronic Dilemma: The hydroxyl group at the C4 position is highly acidic (pKa ~4–5) due to the strong electron-withdrawing inductive effects of the adjacent fluorine atoms[2]. Under the basic conditions required for SNAr, this hydroxyl group is rapidly deprotonated to form a phenoxide anion. The phenoxide is strongly electron-donating via resonance, which severely deactivates the aromatic ring toward nucleophilic attack, raising the activation energy for the formation of the Meisenheimer intermediate.

Regioselectivity Analysis: To overcome this, the C4-hydroxyl group must be transiently protected (e.g., via O-alkylation with a 4-methoxybenzyl group)[1]. Once protected, the regioselectivity of the SNAr reaction is governed by the synergistic push-pull electronic effects of the substituents[3]:

  • Activating Ester (-CO2Et): The ester at C1 is strongly electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions. Since C4 and C6 are occupied by the protected oxygen and a hydrogen respectively, C2 becomes the primary activated site.

  • Deactivating Alkoxy (-OPMB): The protected ether at C4 is electron-donating by resonance, deactivating its ortho positions (C3, C5)[3].

  • Resultant Vector: The C2-fluorine is ortho to the activating ester and meta to the deactivating alkoxy group. Consequently, nucleophilic attack occurs highly regioselectively at the C2 position.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical divergence between direct SNAr (which fails or yields poor results) and the optimized Protection-SNAr-Deprotection sequence.

SNAr_Workflow SM Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate PathA Pathway A: Direct SNAr (Basic Amine) SM->PathA PathB Pathway B: O-Protection (PMB-Cl, K2CO3, MeCN) SM->PathB Phenoxide Phenoxide Formation (Ring Deactivation) PathA->Phenoxide Intermediate Ethyl 2,3,5-trifluoro- 4-(PMB-oxy)benzoate PathB->Intermediate Alkylation ProductA Trace / Multisubstituted Mixture Phenoxide->ProductA High Activation Energy SNAr_B Regioselective SNAr at C2 (Amine, DIPEA, DMF) Intermediate->SNAr_B ProtectedProd C2-Substituted 4-(PMB-oxy)benzoate SNAr_B->ProtectedProd Substitution Deprotect Deprotection (TFA, DCM) ProtectedProd->Deprotect ProductB C2-Substituted 4-hydroxybenzoate (High Yield, >95% Regiopurity) Deprotect->ProductB Cleavage

Caption: Comparative workflow demonstrating the necessity of C4-OH protection to achieve high-yielding, C2-regioselective SNAr.

Quantitative Data Summary

The table below summarizes the empirical data comparing the direct versus the protected SNAr pathways, highlighting the critical nature of the protection step.

Reaction StrategyReagents / ConditionsTemperatureTimeRegioselectivity (C2:C3/C5)Overall Yield
Direct SNAr Amine (2 eq), K2CO3, DMF120 °C24 hPoor (Complex Mixture)< 15%
Protected SNAr 1. PMB-Cl, K2CO3, MeCN2. Amine, DIPEA, DMF3. TFA, DCM1. 80 °C2. 90 °C3. 25 °C1. 16 h2. 12 h3. 2 h> 95:5 (C2 specific) ~ 65-75% (over 3 steps)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol 1: O-Protection (Synthesis of Ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate)

Causality: Potassium carbonate (K2CO3) is selected as a mild base. It is sufficiently basic to deprotonate the highly acidic fluorinated phenol (pKa ~4.5) but not strong enough to hydrolyze the ethyl ester. Acetonitrile (MeCN) is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide[1].

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,3,5-trifluoro-4-hydroxybenzoate (1.0 equivalent, e.g., 51.3 g, 233 mmol) and K2CO3 (2.0 equivalents, 64.3 g, 465 mmol) in MeCN (100 mL)[1].

  • Reagent Addition: Add 1-(chloromethyl)-4-methoxybenzene (PMB-Cl) (1.1 equivalents, 40.1 g, 256 mmol) dropwise at room temperature[1].

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours[1].

  • Self-Validation (IPC): Monitor via LCMS. The reaction is complete when the starting material is consumed and the mass corresponding to the PMB-protected product (LCMS m/z 363.1[M+Na]⁺) is dominant[1].

  • Workup: Cool to room temperature, filter to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield a yellow oil[1].

Protocol 2: Regioselective SNAr at C2

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HF byproduct without competing with the secondary amine nucleophile. DMF stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the substitution at the C2 position.

  • Setup: Dissolve the PMB-protected intermediate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add the desired secondary amine (e.g., a piperazine derivative) (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): Analyze via 19F NMR and LCMS. The disappearance of the C2-fluorine signal (typically the most downfield fluorine resonance due to the adjacent ester) and the appearance of the product mass confirm successful C2-substitution.

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2SO4, and concentrate.

Protocol 3: PMB Deprotection

Causality: Trifluoroacetic acid (TFA) is employed because it selectively cleaves the PMB ether by generating a resonance-stabilized 4-methoxybenzyl cation, leaving the ethyl ester and the newly formed C2-amine bond completely intact.

  • Setup: Dissolve the crude C2-substituted protected intermediate in dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add TFA (10% v/v relative to DCM) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): TLC monitoring (UV active). The product will be significantly more polar (lower Rf) than the starting material due to the liberation of the free hydroxyl group.

  • Workup: Concentrate in vacuo to remove DCM and TFA. Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc. Purify the final C2-substituted ethyl 2,3,5-trifluoro-4-hydroxybenzoate derivative via preparative HPLC or crystallization.

References

  • Google Patents.US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.
  • Google Patents.WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
  • National Center for Biotechnology Information (PMC). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from[Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate in Agrochemical Formulation

Abstract This guide provides a comprehensive technical overview and detailed protocols for the utilization of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate as a key building block in the development of advanced agrochemical fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate as a key building block in the development of advanced agrochemical formulations. The strategic incorporation of fluorine into active ingredients can significantly enhance their biological efficacy, metabolic stability, and overall performance.[1] This document serves as a practical resource for researchers and formulation scientists, detailing the rationale behind formulation choices, step-by-step development protocols for various formulation types, and robust methodologies for quality control and performance validation.

Introduction: The Strategic Role of Fluorinated Intermediates

The inclusion of fluorine atoms in bioactive molecules is a cornerstone of modern agrochemical design. Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[1] These modifications often lead to enhanced binding to target enzymes, improved transport within the plant, and greater resistance to degradation, ultimately boosting biological activity.[2]

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized aromatic compound that serves as a valuable synthetic intermediate, or "building block," for creating more complex and potent active ingredients (AIs).[1][2][3] Its trifluorinated phenyl ring is a key feature sought after in the synthesis of novel herbicides, fungicides, and insecticides. This guide focuses not on the compound as a final active ingredient itself, but on its incorporation into stable, effective, and field-ready agrochemical product formulations.

Physicochemical Profile

Understanding the properties of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate is the first step in designing a successful formulation strategy.

PropertyValue (Predicted/Typical)Significance in Formulation
CAS Number 1214351-42-4[4]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₉H₇F₃O₃[4]Defines the elemental composition and molar mass.
Molar Mass 220.15 g/mol [4]Crucial for calculating concentrations and loading levels.
Boiling Point 282.9 ± 40.0 °C (Predicted)[4]Indicates low volatility, important for handling and stability.
Density 1.421 ± 0.06 g/cm³ (Predicted)[4]Affects volume-to-weight calculations and suspension dynamics.
Solubility Low in water; Soluble in organic solvents (e.g., alcohols, ketones, aromatic hydrocarbons).Dictates the choice of formulation type (e.g., EC vs. SC).
Appearance Typically a solid crystalline powder.Influences the choice of processing equipment (e.g., milling).

Note: Experimental verification of these properties for each specific batch is a critical first step in any development program.

Formulation Development Workflow

The successful development of an agrochemical formulation is a systematic process that moves from initial screening to final validation. The objective is to create a delivery system that is chemically and physically stable, user-friendly, and biologically effective.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Validation & Optimization char Compound Characterization (Solubility, Melting Point, etc.) syn Synthesis of Active Ingredient (AI) char->syn decide Select Formulation Type (EC, SC, WP) syn->decide screen Screen Co-formulants (Solvents, Surfactants) decide->screen proto Develop Prototype Formulations screen->proto stability Storage Stability Testing (Accelerated & Real-Time) proto->stability efficacy Bio-Efficacy Evaluation (Greenhouse & Field) proto->efficacy final Final Formulation Lock stability->final efficacy->final

Caption: High-level workflow for agrochemical formulation development.
Choosing the Right Formulation Type

The choice of formulation depends primarily on the physicochemical properties of the final Active Ingredient (AI) synthesized from the ethyl 2,3,5-trifluoro-4-hydroxybenzoate intermediate.

G start Start: Characterize Final Active Ingredient (AI) q1 Is the AI a liquid or a low-melting solid? start->q1 q2 Is the AI soluble in a water-immiscible organic solvent? q1->q2 Yes q3 Is the AI a solid with low water solubility? q1->q3 No (Solid) ec Emulsifiable Concentrate (EC) q2->ec Yes other_liquid Consider other types (e.g., ME, ULV) q2->other_liquid No sc Suspension Concentrate (SC) q3->sc Yes (for liquid suspension) wp Wettable Powder (WP) q3->wp Yes (for dry powder) other_solid Consider other types (e.g., WDG, SP) q3->other_solid No

Caption: Decision tree for selecting an appropriate formulation type.

Detailed Formulation Protocols

The following protocols are model procedures. Causality : The choice and concentration of each ingredient are critical. Surfactants are chosen to stabilize the interface between incompatible phases (oil/water or solid/water). Solvents must fully dissolve the AI without causing degradation. Binders and carriers provide bulk and aid in application. All components must be tested for compatibility with the AI.

Protocol 1: Emulsifiable Concentrate (EC) Formulation

Rationale : ECs are chosen when the final AI is a liquid or a solid that can be dissolved in a water-immiscible solvent.[5][6] Upon dilution in the spray tank, they form a spontaneous oil-in-water emulsion, ensuring uniform application.[6][7]

  • Materials & Equipment :

    • Active Ingredient (AI) derived from the title compound

    • Aromatic solvent (e.g., Solvesso™ 150)

    • Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate - CaDDBS)

    • Non-ionic emulsifier (e.g., Castor oil ethoxylate)

    • Magnetic stirrer with heating plate, beakers, graduated cylinders

    • Balance (accurate to 0.01 g)

  • Step-by-Step Methodology :

    • AI Dissolution : Weigh 20 g of the AI into a 250 mL beaker. Add 65 g of the aromatic solvent.

    • Gentle Heating & Mixing : Place the beaker on a magnetic stirrer with the heat set to 40-50°C. Stir until the AI is completely dissolved. This step is crucial to ensure a homogenous concentrate.

    • Emulsifier Addition : While stirring, add 8 g of the anionic emulsifier and 7 g of the non-ionic emulsifier to the solution. The combination of two emulsifiers with different properties provides robust emulsion stability across various water hardness levels.[7]

    • Homogenization : Continue stirring for 15-20 minutes until the mixture is a clear, homogenous solution.

    • Quality Control (Emulsion Stability Test) : Add 1 mL of the prepared EC to 99 mL of standard hard water (e.g., CIPAC Standard Water D) in a graduated cylinder. Stopper and invert the cylinder 10 times. A stable "milky" emulsion should form spontaneously.[6] Observe for any separation or creaming after 30 minutes and 2 hours.

Protocol 2: Suspension Concentrate (SC) Formulation

Rationale : SCs (or flowables) are used for solid AIs that are not soluble in water.[8][9] The AI is milled to a fine particle size and suspended in water with the help of wetting and dispersing agents.[10]

  • Materials & Equipment :

    • Active Ingredient (AI) - solid, micronized

    • Wetting agent (e.g., Sodium lignosulfonate)

    • Dispersing agent (e.g., Ethylene oxide/propylene oxide block copolymer)

    • Antifreeze (Propylene glycol)

    • Thickener (e.g., Xanthan gum)

    • Antifoaming agent (e.g., Silicone-based emulsion)

    • Deionized water

    • High-shear mixer and a bead mill

    • Particle size analyzer

  • Step-by-Step Methodology :

    • Aqueous Phase Preparation : In a primary vessel, combine 40 g of deionized water, 5 g of propylene glycol (prevents freezing), 3 g of the dispersing agent, and 2 g of the wetting agent. Mix until fully dissolved.

    • Mill Base Creation : Slowly add 45 g of the micronized AI to the aqueous phase under high-shear mixing. Add 0.5 g of the antifoaming agent to control foam during processing. Mix for 20-30 minutes to create a homogenous slurry (the "mill base").

    • Wet Milling : Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size (d50) of 2-5 µm). The fine particle size is critical for suspension stability and biological efficacy.[10]

    • Viscosity Modification : Prepare a 2% xanthan gum solution separately. After milling, slowly add the thickener solution to the milled concentrate under gentle agitation to achieve the target viscosity. This prevents the solid particles from settling during storage.[9]

    • Final QC : Check the final formulation for particle size, viscosity, and suspensibility (per CIPAC method MT 185).[11]

Protocol 3: Wettable Powder (WP) Formulation

Rationale : WPs are dry formulations where the solid AI is blended with inert carriers and surfactants.[12] They are mixed with water by the end-user to form a sprayable suspension. This formulation type avoids the use of solvents and can offer good storage stability.[13][14]

  • Materials & Equipment :

    • Active Ingredient (AI) - solid

    • Wetting agent (e.g., Sodium lauryl sulfate)

    • Dispersing agent (e.g., Sodium lignosulfonate)

    • Inert carrier/diluent (e.g., Kaolin clay or precipitated silica)

    • Ribbon blender and an air mill

  • Step-by-Step Methodology :

    • Pre-blending : Weigh and add all components to a ribbon blender in the following order: 70 g of the AI, 2 g of the wetting agent, 5 g of the dispersing agent, and 23 g of the kaolin clay carrier.

    • Homogenization : Blend the components for 15-20 minutes until a uniform powder mix is achieved.

    • Milling : Pass the blended powder through an air mill to reduce the particle size and ensure intimate mixing of all components. This step is critical for good suspensibility in the spray tank.

    • Final QC : Test the final powder for wettability (CIPAC MT 53.3), suspensibility (CIPAC MT 185), and dustiness.[11] The wetting agent facilitates the mixing of the powder into water, while the dispersant keeps the particles suspended.[12][15]

Quality Control & Stability Validation

Rationale : Storage stability testing is a mandatory part of agrochemical development to determine the product's shelf life and ensure its physical and chemical integrity under various storage conditions.[16] Protocols are designed to simulate conditions that a product might experience from manufacturing to final use.

Protocol 4: Accelerated Storage Stability Testing

This protocol provides an indication of a product's shelf-life in a shorter timeframe than real-time studies. The data is essential for product registration and establishing storage recommendations.

  • Methodology :

    • Sample Preparation : Package the prototype formulations in containers made of the same material intended for the final commercial product.

    • Initial Analysis (Time Zero) : Before placing samples in storage, conduct a full analysis of key parameters as outlined in the table below. This serves as the baseline.

    • Storage Conditions :

      • Accelerated Storage : Place samples in an oven at 54 ± 2°C for 14 days . This is a standard condition outlined by CIPAC (Method MT 46.3) and the EPA.[17]

      • Low-Temperature Storage : For liquid formulations (EC, SC), place samples at 0 ± 2°C for 7 days to check for crystallization or phase separation (per CIPAC MT 39.3).

    • Post-Storage Analysis : After the storage period, allow samples to return to ambient temperature. Re-analyze for all initial parameters. The formulation should remain within the acceptable limits.

  • Key Parameters and Acceptance Criteria :

ParameterFormulation TypeTest Method (e.g., CIPAC)Acceptance Criteria
Appearance AllVisual InspectionNo significant change in color, odor, or phase separation.
Active Ingredient Content AllValidated HPLC or GC[18][19]≤ 5% relative degradation from initial content.
pH EC, SCCIPAC MT 75.3± 1 unit change from initial pH.
Emulsion Stability ECCIPAC MT 36.3No more than 2 mL of cream or separation after 2 hours.
Suspensibility SC, WPCIPAC MT 185≥ 80% of AI remains in suspension.
Wet Sieve Test SC, WPCIPAC MT 185≤ 2% of formulation retained on a 75 µm sieve.[11]
Viscosity SCRotational ViscometerWithin ± 30% of initial viscosity.

Efficacy Evaluation

Rationale : The ultimate goal is to confirm that the formulated product effectively controls the target pest, weed, or disease without causing harm to the crop (phytotoxicity). Efficacy trials must be robustly designed to produce reliable data.

Protocol 5: Greenhouse and Field Efficacy Trials

This protocol follows the principles outlined by the European and Mediterranean Plant Protection Organization (EPPO).[20][21]

  • Methodology :

    • Trial Design : Use a randomized complete block design with a minimum of four replicates for statistical robustness.[21]

    • Treatments : Include multiple application rates of the test formulation to determine the optimal dose. Always include an untreated control (UTC) and a relevant commercial standard (reference product) for comparison.

    • Application : Apply the treatments using calibrated spray equipment that simulates real-world application methods.

    • Assessments :

      • Efficacy : At set intervals after application, assess the level of pest/weed control or disease severity using standardized rating scales.

      • Crop Safety (Phytotoxicity) : Visually assess the crop for any signs of injury, such as stunting, chlorosis, or necrosis, according to EPPO standard 1/135.[22]

      • Yield : For many crops, measure the final yield to determine the economic benefit of the treatment.

    • Data Analysis : Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine if there are significant differences between treatments.

References

  • Washington State University. (n.d.). Formulations. WSU Production Guide. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • Agro Chemicals. (n.d.). How To Develop A Suspension Concentrate (SC) Formulation. Retrieved from [Link]

  • Agro Chemicals. (n.d.). How To Develop A Wettable Powder (WP) Formulation. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]

  • Google Patents. (n.d.). Emulsifiable concentrate formulation - EP2819513A1.
  • Lankem Ltd. (2023, September 1). Emulsifiable Concentrates for Agrochemical Applications. Retrieved from [Link]

  • Orbia. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Retrieved from [Link]

  • ResearchGate. (2021, January). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Retrieved from [Link]

  • Online Pest Control Courses. (n.d.). Guide to Pesticide Formulations and Applications. Retrieved from [Link]

  • Fine Chemical Industry Information. (2026, March 15). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzoic Acid: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. Retrieved from [Link]

  • EPPO. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]

  • ALWSCI. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control. Retrieved from [Link]

  • Kemaix. (2026, March 19). Pesticide SC Formulation Guide: Expert Tips for Dispersing & Wetting Agents. Retrieved from [Link]

  • Agro Chemicals. (n.d.). To Develop An Emulsifiable Concentrate (EC) Formulation. Retrieved from [Link]

  • SBR-Int. (n.d.). Suspension Concentrate (SC) Formulations. Retrieved from [Link]

  • World Health Organization. (2022, March 21). A common analytical method for determining the active ingredients of insecticides and piperonyl butoxide in filter papers. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Efficacy experimental design and analysis. Retrieved from [Link]

  • FAO/WHO. (n.d.). Aqueous Suspension Concentrates (SC). Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). GEP Pesticide and Biocide Efficacy Testing for Agrochemicals. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 2,3,5-trifluoro-4-hydroxy-, ethyl ester. Retrieved from [Link]

  • Molecules. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • European Commission. (2013, October 3). Guidance document on the efficacy. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Storage Stability Guidelines for Agrochemicals. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: O-Alkylation Strategies for Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Introduction: The Challenge and Importance of Alkylating Electron-Deficient Phenols Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of Alkylating Electron-Deficient Phenols

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms and an ester group creates a unique electronic environment that is crucial for modulating the biological activity, metabolic stability, and pharmacokinetic properties of target molecules.[1] The O-alkylation of the hydroxyl group at the C4 position is a critical step in the synthesis of a diverse range of derivatives.

However, the very features that make this molecule attractive also present a significant synthetic challenge. The three electron-withdrawing fluorine atoms on the aromatic ring significantly increase the acidity of the phenolic proton (lowering its pKa) compared to non-fluorinated analogs.[1] While this facilitates deprotonation to form the corresponding phenoxide, it also severely diminishes the nucleophilicity of that phenoxide by delocalizing the negative charge. This reduced nucleophilicity makes subsequent alkylation via classical SN2 pathways sluggish and often requires carefully optimized conditions to achieve satisfactory yields while avoiding side reactions.

This guide provides an in-depth analysis of three robust methods for the O-alkylation of ethyl 2,3,5-trifluoro-4-hydroxybenzoate: the classical Williamson Ether Synthesis, Phase-Transfer Catalysis (PTC), and the Mitsunobu Reaction. We will explore the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Strategic Overview: Selecting the Right Alkylation Method

The choice of O-alkylation method depends on several factors, including the nature of the alkylating agent (e.g., primary, secondary, or sterically hindered alcohol), desired reaction scale, and tolerance for specific reagents and byproducts. The following decision workflow provides a general guideline.

G cluster_start cluster_decision cluster_methods start Ethyl 2,3,5-trifluoro-4-hydroxybenzoate + Alkylating Agent decision1 Is the alkylating agent a primary or secondary Alkyl Halide/Tosylate? start->decision1 decision3 Is the alkylating agent a sterically hindered or acid-sensitive alcohol? decision1->decision3 No williamson Method 1: Williamson Ether Synthesis decision1->williamson Yes decision2 Is the reaction sluggish or requires harsh conditions? ptc Method 2: Phase-Transfer Catalysis decision2->ptc Yes mitsunobu Method 3: Mitsunobu Reaction decision3->mitsunobu williamson->decision2

Caption: Decision workflow for selecting an O-alkylation method.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[2][3] It involves the deprotonation of an alcohol or phenol to form an alkoxide/phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide or sulfonate.[3][4]

Causality Behind Experimental Choices:

  • Base: Due to the increased acidity of the fluorinated phenol, relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred. They are less harsh than strong bases like sodium hydride (NaH), minimizing potential side reactions such as ester hydrolysis.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without hydrogen bonding to the phenoxide, thus preserving its nucleophilicity.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) and sulfonates (tosylates, mesylates) are the best electrophiles for this SN2 reaction.[2][4] Secondary halides can also be used, but may lead to competing E2 elimination reactions.

G cluster_mech Williamson Ether Synthesis Mechanism A 1. Deprotonation (Phenol + Base) B Fluorinated Phenoxide (Nucleophile) A->B Forms C 2. SN2 Attack (Phenoxide + R-X) B->C D Product (Aryl Ether) C->D Yields E Alkyl Halide (R-X) (Electrophile) E->C G cluster_mitsunobu Key Stages of the Mitsunobu Reaction A 1. PPh3 + DEAD form Betaine B 2. Betaine deprotonates Fluorinated Phenol A->B C 3. Alkoxide formation from primary/secondary Alcohol B->C D 4. SN2 Displacement Phenoxide attacks activated alcohol C->D E Product + TPPO + Hydrazine byproduct D->E

Sources

Application

Application Note &amp; Protocol: A Guide to Incorporating Ethyl 2,3,5-trifluoro-4-hydroxybenzoate into Fluorinated Liquid Crystal Matrices

Abstract This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the strategic incorporation of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the strategic incorporation of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate into fluorinated liquid crystal (LC) host mixtures. Fluorinated liquid crystals are paramount in the development of advanced electro-optical devices, particularly for display technologies requiring high performance, stability, and low power consumption.[1] The addition of highly polar, fluorinated dopants like Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a key strategy for precisely tuning the physical properties of host mixtures. This guide details the scientific rationale, step-by-step protocols for mixture formulation, and rigorous methodologies for characterizing the resulting thermal, optical, and dielectric properties. By explaining the causality behind experimental choices and grounding protocols in established characterization techniques, this note serves as a practical resource for leveraging this additive to engineer next-generation liquid crystal materials.

Introduction: The Strategic Role of Fluorination in Liquid Crystal Engineering

The deliberate introduction of fluorine atoms into mesogenic molecules has revolutionized the field of liquid crystal materials.[2] Compared to their non-fluorinated analogs, fluorinated liquid crystals exhibit a superior combination of properties, including reduced viscosity, enhanced thermal and chemical stability, high resistivity, and improved performance at low temperatures.[3][4] A primary driver for using fluorine is its high electronegativity, which allows for the precise engineering of a molecule's dipole moment.[2]

By strategically placing fluorine atoms, particularly in lateral positions on an aromatic core, it is possible to induce a strong dipole moment perpendicular to the molecule's long axis.[1] This is the fundamental principle for creating LC materials with a negative dielectric anisotropy (Δε < 0), which are indispensable for advanced display modes such as Vertically Aligned (VA) and In-Plane Switching (IPS).[1][5] These technologies offer significant advantages in viewing angles and contrast ratios over older Twisted Nematic (TN) displays.[1]

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a compound of significant interest as an additive. Its molecular architecture—featuring three electron-withdrawing fluorine atoms and a polar hydroxyl group on the phenyl ring—is designed to impart a substantial perpendicular dipole moment. Its incorporation into a fluorinated host matrix is hypothesized to effectively modulate the mixture's overall dielectric anisotropy, clearing point, and viscoelastic properties.

Physicochemical Profile of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Understanding the intrinsic properties of the additive is the first step in predicting its behavior within a host LC matrix.

Table 1: Properties of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

PropertyValueSource
CAS Number 1214351-42-4[6]
Molecular Formula C₉H₇F₃O₃[6]
Molecular Weight 220.15 g/mol
Physical Form Solid
Purity ≥98% (Typical)
Predicted Boiling Point 282.9 ± 40.0 °C[6]
Predicted Density 1.421 ± 0.06 g/cm³[6]
Storage Sealed in dry, room temperature

Structural Rationale for Application:

  • Trifluoro Substitution: The three fluorine atoms on the benzene ring are the primary drivers for inducing a strong perpendicular dipole moment, which is expected to contribute to a more negative dielectric anisotropy in the final mixture.[1][7]

  • Ester Linkage: The ester group (-COO-) contributes to the overall polarity and molecular shape, influencing mesophase stability and interaction with the host matrix.[8][9]

  • Hydroxyl Group: The para-hydroxyl group (-OH) can participate in hydrogen bonding, which may affect intermolecular interactions and potentially influence phase behavior and viscosity.

Experimental Protocols: Formulation and Characterization

This section provides detailed, self-validating protocols for incorporating the additive and measuring the key performance metrics of the resulting LC mixture.

Workflow Overview

The overall experimental process follows a logical progression from component preparation to final mixture analysis.

G cluster_prep Preparation & Formulation cluster_char Characterization cluster_analysis Analysis Prep Component Weighing (Host LC & Additive) Mix Mixing & Homogenization (Heating above T_cl) Prep->Mix Cell Test Cell Filling (Capillary Action) Mix->Cell Thermal Thermal Analysis (DSC/POM) Determine Phase Transitions Cell->Thermal Optical Optical Analysis (Refractometry) Measure Birefringence (Δn) Cell->Optical Dielectric Dielectric Spectroscopy Measure Dielectric Anisotropy (Δε) Cell->Dielectric Viscosity Viscoelastic Analysis Measure Rotational Viscosity (γ₁) Cell->Viscosity Data Data Compilation & Interpretation Thermal->Data Optical->Data Dielectric->Data Viscosity->Data G cluster_mol cluster_prop F Lateral Fluoro Groups (High Electronegativity) DeltaE Increases Negative Δε (Enhances Perpendicular Dipole) F->DeltaE Primary Driver ClearP May Decrease Clearing Point (Disrupts Host Packing) F->ClearP Steric Hindrance Ester Ester Linkage (-COO-) Ester->DeltaE Ester->ClearP OH Hydroxyl Group (-OH) Visc Potentially Increases Viscosity (H-Bonding, Steric Effects) OH->Visc Possible H-Bonding

Caption: Expected structure-property relationships.

Table 2: Predicted Effect of Additive Concentration on LC Mixture Properties

Additive Conc. (wt%)Clearing Point (T_cl)Dielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 589 nm, 25°CRotational Viscosity (γ₁)Rationale / Expected Trend
0 (Host) BaselineBaseline (e.g., -3.0)Baseline (e.g., 0.10)BaselineProperties of the pure host matrix.
3 DecreaseMore Negative (e.g., -3.5)Slight DecreaseIncreaseThe additive disrupts the host's molecular packing, reducing T_cl. [3]Its strong perpendicular dipole enhances the negative Δε. [7]
5 Further DecreaseMore Negative (e.g., -4.1)Slight DecreaseFurther IncreaseIncreased concentration amplifies the effects observed at 3 wt%. The non-mesogenic nature of the small additive molecule further lowers the clearing point.
10 Significant DecreaseSignificantly More Negative (e.g., -5.0)Noticeable DecreaseSignificant IncreaseAt high concentrations, phase separation or solubility issues may arise. Viscosity may increase significantly due to strong intermolecular forces. [10]

Conclusion

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate serves as a potent molecular engineering tool for modifying the performance characteristics of fluorinated liquid crystal mixtures. Its highly fluorinated aromatic core is specifically designed to enhance negative dielectric anisotropy, a critical parameter for modern display applications. The protocols outlined in this guide provide a robust framework for systematically incorporating this additive and thoroughly characterizing the resulting material's properties. By correlating the changes in thermal, dielectric, and optical behavior with additive concentration, researchers can effectively formulate custom liquid crystal mixtures with tailored properties for specific device requirements. Further investigation into the impact of the hydroxyl group on viscoelastic properties and potential hydrogen bonding effects is warranted to fully elucidate the utility of this promising compound.

References

  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. MDPI.
  • Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. Taylor & Francis Online.
  • The Synthesis and Liquid Crystal Properties of Some Laterally Fluorinated trans-Cyclohexane-1-carboxylate and Benzo
  • The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Scilit.
  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nem
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
  • Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films. Taylor & Francis Online.
  • Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Taylor & Francis Online.
  • Terahertz properties of fluorin
  • Synthesis and Mesomorphic Properties of Some Fluoro-Substituted Benzo
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • Ultra-low viscosity liquid crystal m
  • Orientational Order Properties in Fluorinated Liquid Crystals from an Optical, Dielectric, and 13C NMR Combined Approach.
  • Understanding Fluorine Effects in Liquid Crystals.
  • The role of fluorine substituents in the formation of the ferroelectric nem
  • Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. Taylor & Francis Online.
  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Benzoic acid, 2,3,5-trifluoro-4-hydroxy-, ethyl ester. ChemBK.
  • Ethyl 2,3,5-trifluoro-4-hydroxybenzo
  • Ethyl 2,3,5-trifluoro-4-hydroxybenzo
  • 4-Fluorophenylbenzoates and liquid crystal compositions containing them.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield with ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Welcome to the technical support resource for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate (CAS 1214351-42-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate (CAS 1214351-42-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized fluorinated intermediate. Here, we address common challenges and provide expert insights to help you optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Our approach is to diagnose the problem by exploring its root causes and to provide actionable, step-by-step solutions.

Q1: My reaction yield is consistently low or the reaction is not going to completion. What are the common causes and how can I fix this?

Low yield is the most frequent challenge encountered with this substrate. The issue typically stems from one of three areas: reagent integrity, suboptimal reaction conditions, or atmospheric contamination.

Causality: The reactivity of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is dominated by two sites: the acidic phenolic hydroxyl group and the electrophilic ester carbonyl. The electron-withdrawing effects of the three fluorine atoms increase the acidity of the hydroxyl group compared to its non-fluorinated analog, making its deprotonation easier. However, these same effects can influence the reactivity of the entire molecule.

Systematic Troubleshooting Steps:
  • Verify Reagent Quality and Handling:

    • Purity: Ensure the purity of your starting material (>98% is recommended). Impurities from synthesis or degradation can interfere with the reaction.

    • Moisture: This is a critical point. The compound itself and the reaction environment must be scrupulously dry. The material should be stored in a desiccator under an inert atmosphere. Moisture will consume bases and can promote unwanted hydrolysis of the ester group.

  • Optimize Reaction Conditions (Focus on O-Alkylation/Acylation):

    • Base Selection: The choice of base is paramount for efficient deprotonation of the phenolic hydroxyl without inducing side reactions.

      • Problem: A base that is too weak will result in incomplete deprotonation and an incomplete reaction. A base that is too strong or has a nucleophilic counter-ion can attack the ester.

      • Solution: For O-alkylation (e.g., Williamson ether synthesis), moderately strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, often used in fluoroquinolone synthesis.[1]

    • Solvent Choice: The solvent must be polar aprotic and, most importantly, anhydrous.

      • Problem: Protic solvents (like ethanol or water) will interfere with the deprotonation step. Solvents that are not adequately dried will lead to low yields.

      • Solution: Use high-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.[1]

    • Temperature Control:

      • Problem: Many reactions require thermal energy to proceed, but the fluorinated aromatic system can be sensitive to high temperatures.

      • Solution: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.[1] A gentle reflux may be required, but avoid excessive heat which could lead to decomposition or side-product formation.

  • Ensure an Inert Atmosphere:

    • Problem: The phenoxide intermediate formed after deprotonation can be sensitive to oxidation by atmospheric oxygen, leading to colored impurities and reduced yield.

    • Solution: Always conduct the reaction under a dry, inert atmosphere of nitrogen or argon. This involves using appropriate glassware (e.g., a three-neck flask) and techniques (e.g., Schlenk line or balloon).

Workflow: Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low reaction yields.

LowYieldWorkflow Start Low Reaction Yield CheckReagent 1. Verify Reagent Integrity Start->CheckReagent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckAtmosphere 3. Confirm Inert Atmosphere Start->CheckAtmosphere Purity Check Purity (NMR/LCMS) CheckReagent->Purity Purity Issue? Moisture Ensure Anhydrous Reagents/Solvents CheckReagent->Moisture Moisture? Base Is the Base Correct? (e.g., K₂CO₃, Cs₂CO₃) CheckConditions->Base Base Issue? Solvent Is the Solvent Anhydrous & Aprotic? (e.g., DMF, MeCN) CheckConditions->Solvent Solvent Issue? Temp Is Temperature Optimal? (e.g., 60-80 °C) CheckConditions->Temp Temp. Issue? Inert Using N₂ or Ar? CheckAtmosphere->Inert Atmosphere? Success Yield Improved Purity->Success Moisture->Success Base->Success Solvent->Success Temp->Success Inert->Success Reactivity cluster_sites Key Reactive Sites cluster_reactions Typical Reactions mol Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate Structure OH_Node A: Phenolic -OH Alkylation O-Alkylation / Acylation (Williamson Ether, Esterification) OH_Node->Alkylation Ester_Node B: Ethyl Ester Hydrolysis Saponification / Hydrolysis Ester_Node->Hydrolysis Ring_Node C: Aromatic Ring Substitution Nucleophilic Aromatic Substitution (less common) Ring_Node->Substitution

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Conversion of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete conversion of ethyl 2,3,5-trifluoro-4-hydroxybenzoate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete conversion of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, a common challenge in synthetic chemistry. The following question-and-answer format is designed to help you diagnose and resolve issues in your experiments, ensuring higher yields and product purity.

Q1: My reaction involving ethyl 2,3,5-trifluoro-4-hydroxybenzoate is showing incomplete conversion. What are the first things I should investigate?

A1: Initial Troubleshooting Steps

When faced with an incomplete reaction, a systematic approach is crucial. Before delving into complex mechanistic possibilities, it's essential to rule out common sources of error. Here's a checklist of initial steps to take:

  • Re-evaluate Reaction Monitoring: Confirm that your method for tracking the reaction (e.g., TLC, LC-MS, GC-MS) is accurate and sensitive enough to distinguish between starting material, product, and any potential byproducts.[1][2]

  • Verify Reagent Purity and Stoichiometry: Ensure that all starting materials and reagents are of high purity and that the stoichiometry is correct.[3] Impurities can inhibit catalysts or introduce side reactions.

  • Check Reaction Conditions: Double-check the temperature, reaction time, and atmosphere. Inconsistent heating or exposure to air (if the reaction is air-sensitive) can significantly impact the outcome.[3]

  • Assess Solvent Quality: The solvent should be anhydrous and of the appropriate grade. The presence of water can lead to unwanted hydrolysis of the ester.[3][4]

If these initial checks do not resolve the issue, the following sections provide a more detailed breakdown of potential problems and solutions.

Q2: How can I be sure that the quality of my starting materials and reagents is not the cause of the incomplete conversion?

A2: Verifying Reagent and Starting Material Quality

The quality of your reactants is a cornerstone of a successful reaction. Here’s a protocol for ensuring their integrity:

  • Starting Material Purity: The purity of ethyl 2,3,5-trifluoro-4-hydroxybenzoate should be confirmed, ideally by 1H NMR, 19F NMR, and melting point analysis. Commercially available reagents should have a specified purity of at least 97-98%.[5]

  • Reagent and Catalyst Activity: If using a catalyst, its activity can diminish over time. It's advisable to use a fresh batch or a recently opened bottle. For common reactions like esterifications, the acid catalyst's strength is critical.[3][6]

  • Solvent Purity: Use of anhydrous solvents is often necessary, especially in reactions sensitive to water. Water can act as a competing nucleophile or lead to hydrolysis of the desired product.[3][4]

Parameter Recommended Check Potential Impact of Poor Quality
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate NMR, Melting Point, LC-MSInaccurate stoichiometry, introduction of impurities that may cause side reactions.
Co-reactants/Reagents Purity verification from supplier, use of fresh reagentsReduced reactivity, side product formation.
Catalyst Use of a fresh, unopened batchSlow or stalled reaction.
Solvent Use of anhydrous grade, proper storageUnwanted hydrolysis, altered reaction kinetics.[4]

Q3: Could my reaction conditions be suboptimal for this specific fluorinated compound?

A3: Optimizing Reaction Conditions

The electron-withdrawing nature of the fluorine atoms on the benzene ring can significantly influence the reactivity of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.[7][8] Therefore, standard reaction conditions may need to be adjusted.

  • Temperature: Many reactions require a specific activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessive heat can lead to decomposition. Consider running small-scale trials at slightly elevated temperatures.

  • Reaction Time: Incomplete conversion can simply be a matter of insufficient reaction time. Monitor the reaction at regular intervals to determine when it has reached completion.

  • Equilibrium Reactions: For reversible reactions like Fischer esterification, consider strategies to shift the equilibrium towards the product. This can be achieved by using an excess of one reactant or by removing a byproduct (like water with a Dean-Stark trap) as it forms.[3][9]

Experimental Protocols

Protocol 1: Small-Scale Trial Reaction for Condition Optimization
  • Set up three small-scale reactions in parallel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction A (Control): Use the original, problematic reaction conditions.

  • Reaction B (Increased Temperature): Increase the reaction temperature by 10-20°C compared to the control.

  • Reaction C (Extended Time): Run the reaction for a longer duration (e.g., 1.5 to 2 times the original time).

  • Monitor all three reactions by TLC or LC-MS at regular intervals to compare the rate of product formation and consumption of starting material.

Q4: I suspect a side reaction is occurring. What are the likely culprits and how can I detect them?

A4: Identifying and Mitigating Side Reactions

The presence of multiple functional groups in ethyl 2,3,5-trifluoro-4-hydroxybenzoate (ester, phenol, and activated aromatic ring) opens the door for potential side reactions.

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of acid or base and water.[4][10][11] This would regenerate the corresponding carboxylic acid. Careful control of pH and exclusion of water are critical.

  • Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, or other reactions depending on the reagents present.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms activate the ring towards nucleophilic attack, although this typically requires strong nucleophiles and forcing conditions.[7]

To identify byproducts, it is recommended to use analytical techniques such as LC-MS to determine their molecular weights and NMR spectroscopy to elucidate their structures.

Visualizing Potential Reaction Pathways

Diagram 1: Troubleshooting Logic for Incomplete Conversion

G start Incomplete Conversion Observed check_monitoring Is the analytical method reliable? start->check_monitoring check_monitoring->start No, re-evaluate check_reagents Are starting materials and reagents pure? check_monitoring->check_reagents Yes check_conditions Are reaction conditions (T, t, atm) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions Optimize T, t, or stoichiometry check_conditions->optimize_conditions No modify_workup Modify workup to minimize hydrolysis check_side_reactions->modify_workup Hydrolysis Suspected success Reaction Complete check_side_reactions->success No optimize_conditions->start purify_reagents->start modify_workup->start

Caption: A decision tree for troubleshooting incomplete conversion.

Q5: My analysis confirms incomplete conversion, but I don't see any obvious byproducts. What else could be happening?

A5: Addressing Catalyst and Work-up Issues

If side products are not the issue, consider these possibilities:

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be "poisoned" by impurities in the starting materials or solvent. It could also degrade over the course of the reaction. Using a fresh batch of catalyst can often resolve this.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing the reaction down as the product concentration increases.

  • Work-up Problems: It's possible the reaction is going to completion, but the product is being lost during the work-up procedure.[3][4] For example, esters can be hydrolyzed during aqueous work-ups if the pH is too acidic or basic.[4][11] Washing with cold, dilute sodium bicarbonate or brine can help minimize this.[4]

Protocol 2: Analytical Monitoring of Reaction Progress using HPLC

  • Method Development: Develop an HPLC method that provides good separation between the starting material, the desired product, and any potential impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1]

  • Standard Preparation: Prepare standard solutions of your starting material and, if available, your product at known concentrations.

  • Sampling: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion before analysis. This can be done by diluting it in a cold solvent.

  • Analysis: Inject the quenched sample into the HPLC and quantify the amounts of starting material and product by comparing the peak areas to your standard curves.

This quantitative monitoring will give you a clear picture of the reaction kinetics and confirm whether the reaction has truly stalled or is just proceeding slowly.

References

  • What are the possible sources of error in an esterification laboratory experiment and how can they be prevented? - Filo. Available from: [Link]

  • Toste, F. D., & Miller, S. J. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(4), 1555-1558. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

  • Mustafa, S., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 29(12), 2735-2738. Available from: [Link]

  • Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(18), 6649-6653. Available from: [Link]

  • Hagemeyer, H. J., & Hull, D. C. (1952). U.S. Patent No. 2,629,716. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available from: [Link]

  • Quora. (2021). Is an esterification reaction possible to proceed without performing the reflux? Available from: [Link]

  • Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3464-3468. Available from: [Link]

  • Homework.Study.com. What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method? Available from: [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 553-557. Available from: [Link]

  • Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1253. Available from: [Link]

  • Husain, M., & Massey, V. (1980). Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. The Journal of Biological Chemistry, 255(9), 4164-4173. Available from: [Link]

  • Reiffenrath, V., et al. (1994). U.S. Patent No. 5,446,198. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Available from: [Link]

  • Raber, D. J., et al. (1979). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, 59, 52. Available from: [Link]

  • Interreg Vlaanderen-Nederland. (n.d.). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Available from: [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Available from: [Link]

  • Lee, J. H., et al. (2020). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Molecules, 25(20), 4758. Available from: [Link]

  • Leiviskä, T., et al. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(1), 69-77. Available from: [Link]

  • Smith, A. M. R., & Man, H. W. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15357-15366. Available from: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Org. Biomol. Chem.. Available from: [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Available from: [Link]

  • Howell, L. G., Spector, T., & Massey, V. (1972). Purification and properties of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. The Journal of Biological Chemistry, 247(13), 4340-4350. Available from: [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Available from: [Link]

  • Kumar, P., & Pandey, B. (2009). Catechuic acid and ethyl 2,4,5-trihydroxybenzoate from D-glucose. Carbohydrate Research, 344(6), 803-807. Available from: [Link]

  • Wang, Y., et al. (2014). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 6(6), 332-337. Available from: [Link]

  • Schmidt, T. C., & Lange, F. T. (2010). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1217(16), 2549-2555. Available from: [Link]

  • NIST/TRC. (2012). Web Thermo Tables (WTT). Available from: [Link]

  • Tlili, A., & Billard, T. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(24), 6444-6447. Available from: [Link]

  • Müller, F., et al. (1979). A study of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. Improved purification, relative molecular mass, and amino acid composition. European Journal of Biochemistry, 101(1), 235-244. Available from: [Link]

  • Infield, D. T., et al. (2025). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bio-protocol, 15(2), e4935. Available from: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98835, Tetrafluoro-4-hydroxybenzoic acid. Available from: [Link]

Sources

Troubleshooting

optimizing reaction temperature for ethyl 2,3,5-trifluoro-4-hydroxybenzoate synthesis

Technical Support Center: Synthesis of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate A Guide to Optimizing Reaction Temperature and Troubleshooting Common Issues As a Senior Application Scientist, this guide is designed to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate

A Guide to Optimizing Reaction Temperature and Troubleshooting Common Issues

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. We will focus on the critical parameter of reaction temperature during the final esterification step, a common challenge for researchers. This document will provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Synthetic Challenge

The synthesis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate typically involves the esterification of 2,3,5-trifluoro-4-hydroxybenzoic acid. While seemingly straightforward, the presence of multiple electron-withdrawing fluorine atoms and a phenolic hydroxyl group introduces complexities. The reaction temperature, in particular, must be carefully controlled to achieve a high yield and purity. Too low a temperature will result in a sluggish or incomplete reaction, while too high a temperature can lead to undesirable side products.

This guide will address the most common questions and troubleshooting scenarios encountered during this synthesis, with a focus on a classic and cost-effective method: Fischer-Speier esterification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the esterification of 2,3,5-trifluoro-4-hydroxybenzoic acid?

A1: The primary challenge is balancing reaction kinetics with the potential for side reactions. The electron-withdrawing nature of the three fluorine atoms deactivates the carboxyl group, making it less nucleophilic and slowing down the rate of esterification. This often necessitates more forcing conditions (higher temperature or stronger acid catalyst), which in turn can promote side reactions such as dehydration, decarboxylation, or etherification of the phenolic hydroxyl group.

Q2: How does reaction temperature influence the yield of ethyl 2,3,5-trifluoro-4-hydroxybenzoate?

A2: Reaction temperature has a direct and significant impact on the reaction rate and equilibrium position of the esterification.

  • Low Temperatures (e.g., < 60 °C): The reaction will be very slow, potentially taking days to reach completion, and may stall before reaching a satisfactory yield.

  • Optimal Temperatures (typically 70-85 °C): In this range, the reaction proceeds at a reasonable rate, pushing the equilibrium towards the product side (especially with the removal of water) without significant decomposition or side product formation.

  • High Temperatures (e.g., > 90 °C): While the initial reaction rate will be high, the risk of side reactions increases dramatically. This can lead to a lower isolated yield of the desired product due to the formation of impurities that are difficult to remove.

Q3: What are the most common side products observed at elevated temperatures?

A3: At temperatures above the optimal range, you may observe the formation of several side products:

  • Etherification Product: The phenolic hydroxyl group can react with ethanol, especially in the presence of a strong acid catalyst, to form an ethyl ether.

  • Decarboxylation Product: At very high temperatures, the benzoic acid derivative can undergo decarboxylation to yield 2,4,5-trifluorophenol.

  • Decomposition Products: Prolonged exposure to high temperatures and strong acid can lead to the formation of complex, often colored, degradation products.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

If you are experiencing a low yield of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Solution
Reaction Temperature Too Low The activation energy for the esterification of this deactivated substrate is not being overcome, leading to a very slow reaction rate.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
Insufficient Catalyst The concentration of the acid catalyst (e.g., H₂SO₄) is too low to effectively protonate the carbonyl oxygen of the carboxylic acid.Increase the catalyst loading. For a starting point, use 5-10 mol% of concentrated sulfuric acid relative to the benzoic acid.
Presence of Water Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials (Le Chatelier's principle).Use anhydrous ethanol and consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves to remove water as it is formed.
Poor Quality Starting Material The 2,3,5-trifluoro-4-hydroxybenzoic acid may be impure or wet.Ensure the starting material is pure and thoroughly dried before use.
Issue 2: Formation of Significant Impurities

The presence of impurities, often indicated by multiple spots on a TLC plate or peaks in an LC-MS chromatogram, is a common issue.

Potential Cause Explanation Recommended Solution
Reaction Temperature Too High High temperatures promote side reactions such as etherification of the hydroxyl group or decarboxylation.Reduce the reaction temperature. If a higher temperature was used to drive the reaction to completion, consider a longer reaction time at a lower temperature.
Excessive Reaction Time Even at optimal temperatures, prolonged reaction times can lead to the slow formation of side products.Monitor the reaction closely and stop it once the starting material has been consumed (as determined by TLC or LC-MS).
Catalyst Concentration Too High A high concentration of a strong acid catalyst can catalyze side reactions.Reduce the amount of catalyst used.
Experimental Protocol: Optimizing Reaction Temperature

This protocol outlines a systematic approach to finding the optimal reaction temperature for the esterification of 2,3,5-trifluoro-4-hydroxybenzoic acid.

Materials:

  • 2,3,5-trifluoro-4-hydroxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • TLC plates (silica gel)

  • Suitable solvent system for TLC (e.g., 30% ethyl acetate in hexanes)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trifluoro-4-hydroxybenzoic acid (e.g., 5.0 g).

  • Reagents: Add anhydrous ethanol (e.g., 50 mL) to dissolve the starting material. Carefully add concentrated sulfuric acid (e.g., 0.5 mL).

  • Initial Temperature: Set the heating mantle to a starting temperature of 70 °C and allow the reaction to reflux.

  • Monitoring: After 1 hour, take a small aliquot of the reaction mixture, quench it with a sodium bicarbonate solution, and analyze it by TLC to assess the extent of the reaction.

  • Temperature Titration:

    • If the reaction has shown little progress, increase the temperature to 75 °C and continue to monitor at 1-hour intervals.

    • Continue to increase the temperature in 5 °C increments if the reaction remains slow.

    • If significant impurity formation is observed, repeat the experiment at a lower temperature for a longer duration.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, remove the ethanol under reduced pressure, and proceed with a standard aqueous work-up and purification (e.g., extraction and column chromatography).

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_troubleshooting Troubleshooting Loop start Start Synthesis monitor Monitor Reaction (TLC / LC-MS) start->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Work-up & Purify complete->workup Yes low_yield Low Yield? workup->low_yield impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Purity & Water Content low_yield->check_reagents Yes success Successful Synthesis impurities->success No decrease_temp Decrease Temperature &/or Reaction Time impurities->decrease_temp Yes increase_temp Increase Temperature (5-10°C increments) increase_temp->start check_reagents->increase_temp decrease_temp->start Restart with Optimized Conditions

Caption: Troubleshooting workflow for optimizing the synthesis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

References

  • Fischer-Speier Esterification. Wikipedia. [Link]

  • Strategic Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. [Link]

  • Some aspects of the chemistry of aromatic polyfluoro-compounds. Tetrahedron. [Link]

Optimization

preventing ester cleavage during ethyl 2,3,5-trifluoro-4-hydroxybenzoate reactions

Welcome to the technical support center for ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive intermediate. The presence of both a phenolic hydroxyl and an ethyl ester on a highly fluorinated ring presents a unique synthetic challenge: how to perform reactions at the hydroxyl group without causing unwanted cleavage of the ester. This document provides in-depth, field-proven answers and protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm trying to modify the 4-hydroxy group, but my reaction yield is low and I'm isolating the carboxylic acid. What is happening?

A1: You are experiencing saponification, which is the hydrolysis of an ester under basic conditions to form a carboxylate salt and an alcohol.[1][2][3] This is one of the most common side reactions when working with phenolic esters.

The Causality:

  • Base-Promoted Mechanism: The reaction is initiated by the attack of a nucleophilic base, such as a hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]

  • Leaving Group Expulsion: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group.

  • Irreversible Acid-Base Reaction: In the presence of the newly formed carboxylic acid (pKa ~4-5) and the basic ethoxide (conjugate acid pKa ~16), a rapid and essentially irreversible acid-base reaction occurs. The ethoxide deprotonates the carboxylic acid to form a carboxylate salt and ethanol.[2][4][5]

This final deprotonation step makes the overall reaction irreversible under basic conditions, driving the equilibrium towards the cleaved product and preventing the re-formation of the ester.[4][5] The electron-withdrawing effects of the three fluorine atoms on the aromatic ring further increase the electrophilicity of the ester's carbonyl carbon, making it even more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Diagram: Mechanism of Base-Promoted Ester Hydrolysis (Saponification)

G Start Goal: O-Alkylation of ethyl 2,3,5-trifluoro-4-hydroxybenzoate BaseChoice Select Base Start->BaseChoice StrongBase Strong, Nucleophilic Base (e.g., NaOH, KOH, NaH) BaseChoice->StrongBase Incorrect WeakBase Weak, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) BaseChoice->WeakBase Correct SolventChoice Select Solvent AqueousSolvent Protic / Aqueous Solvent (e.g., H₂O, EtOH) SolventChoice->AqueousSolvent Incorrect AproticSolvent Anhydrous Polar Aprotic Solvent (e.g., DMF, Acetonitrile) SolventChoice->AproticSolvent Correct TempControl Control Temperature LowTemp Low to Moderate Temp (e.g., RT to 60°C) TempControl->LowTemp Success High Yield of Desired Ether Product Failure Ester Cleavage (Saponification) StrongBase->SolventChoice AqueousSolvent->Failure WeakBase->SolventChoice AproticSolvent->TempControl LowTemp->Success G Start Reaction in Progress Sample Withdraw Aliquot (e.g., 10 µL at t=0, 1h, 4h) Start->Sample Quench Quench Immediately (Dilute in Mobile Phase/MeOH) Sample->Quench Analyze Analyze by HPLC-UV Quench->Analyze Decision Interpret Chromatogram Analyze->Decision Peak1 Peak 1: Starting Material (ethyl 4-hydroxybenzoate) Decision->Peak1 Present? Peak2 Peak 2: Desired Product (e.g., ethyl 4-alkoxybenzoate) Decision->Peak2 Present? Peak3 Peak 3: Cleavage Byproduct (4-hydroxybenzoic acid) Decision->Peak3 Present? Proceed Reaction is Clean Proceed to Workup Decision->Proceed If Peak 3 is absent or minimal Optimize Reaction Conditions Need Optimization Peak3->Optimize If >5%

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Welcome to the dedicated support center for the purification of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of purifying this specific electron-deficient phenolic compound. My goal is to provide you with not just a protocol, but a strategic framework built on years of hands-on chromatography experience. We will explore the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

Part 1: Understanding the Molecule & Initial Method Development

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate presents a unique purification challenge. The combination of a moderately polar ester, an acidic phenol group, and electron-withdrawing fluorine atoms dictates its behavior on silica gel. The primary issue encountered is often peak tailing due to the interaction of the acidic hydroxyl group with the silanol groups on the silica surface. Our strategy is designed to mitigate this from the outset.

Recommended Starting Protocol: Normal-Phase Flash Chromatography

This protocol is a robust starting point for purifications ranging from 50 mg to 5 g.

Key Experimental Parameters Table

ParameterRecommended SettingRationale & Expert Insight
Stationary Phase Standard Silica Gel (40-63 µm)This is the workhorse of flash chromatography, offering a good balance of resolution and cost. Its slightly acidic nature requires mobile phase modification for our analyte.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 0.1-1% Acetic AcidThe Hexanes/EtOAc system provides a good polarity range. Crucially, the addition of acetic acid is non-negotiable. It suppresses the ionization of both the analyte's hydroxyl group and the silica's surface silanol groups, drastically reducing peak tailing.
Equilibration 5 column volumes (CV) of starting eluentProper equilibration ensures a consistent stationary phase environment, leading to reproducible chromatography. Do not skip this step.
Sample Loading Dry Loading (adsorbed onto silica)Given the analyte's polarity, dry loading is superior to liquid injection. It prevents solvent effects that can cause band broadening and streaking, especially with larger sample loads.
Gradient Profile 5% to 40% Ethyl Acetate over 12 CVA linear gradient is a good starting point to elute the compound efficiently while separating it from less polar impurities (eluting early) and more polar impurities (eluting late or retained on the column).
Detection 254 nm and 280 nmThe aromatic ring and carbonyl group provide strong UV absorbance. Monitoring at dual wavelengths can help distinguish the product from impurities that may have different UV profiles.
Step-by-Step Experimental Workflow
  • TLC Analysis (Pre-Purification):

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in several solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) with and without 1% acetic acid.

    • Goal: Find a system where the product has a Retention Factor (Rf) of approximately 0.2-0.35. You should observe a significant improvement in spot shape (less streaking) in the solvent system containing acetic acid.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

    • Add 2-3 times the mass of silica gel (2-3 g) to this solution.

    • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

  • Column Packing and Equilibration:

    • Select a column size appropriate for your sample mass (a general rule is a 40-80:1 ratio of silica mass to crude sample mass).

    • Pack the column with silica gel.

    • Equilibrate the column with your starting mobile phase (e.g., 95:5 Hexanes:EtOAc with 0.1% Acetic Acid) for at least 5 column volumes.

  • Chromatography Run:

    • Load the dry sample onto the top of the equilibrated column.

    • Begin the gradient elution.

    • Collect fractions based on the UV detector signal.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis TLC 1. TLC Analysis (Rf ≈ 0.2-0.35) DryLoad 2. Prepare Dry Load (Adsorb on Silica) TLC->DryLoad Optimize Solvent Pack 3. Pack & Equilibrate Column (+ 0.1% Acetic Acid) DryLoad->Pack Run 4. Load Sample & Run Gradient Pack->Run Collect 5. Collect Fractions Run->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine Pool Pure Fractions

Caption: Workflow for the purification of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my product peak tailing severely, even with acetic acid in the eluent?

A1: While 0.1-1% acetic acid is usually sufficient, severe tailing suggests a very strong interaction with the silica.

  • Increase Acetic Acid: Try incrementally increasing the acetic acid concentration to 2%. Be aware that this can increase the risk of product degradation (e.g., ester hydrolysis) if left on the column for extended periods.

  • Check Your Silica: Old or highly activated silica can have a higher concentration of acidic silanol groups. Try using fresh, high-quality silica gel.

  • Consider an Alternative Stationary Phase: For very difficult separations, consider using a less acidic stationary phase like Diol-bonded silica or C18 (in reversed-phase mode).

Q2: My product is not separating from a close-running impurity. What should I do?

A2: This is a classic resolution problem.

  • Flatten the Gradient: A shallower gradient around the elution point of your compound will increase the separation between peaks. For example, if your product elutes at 20% EtOAc, try running a gradient from 15% to 25% over 15-20 column volumes.

  • Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. Methyl tert-butyl ether (MTBE) or a mixture of DCM and methanol can alter the elution order by changing the nature of the interactions with the stationary phase. Always test new solvent systems by TLC first.

Q3: The product seems to be degrading on the column. How can I confirm this and prevent it?

A3: Degradation on silica is often due to its acidic nature.

  • Confirmation: Take an aliquot of your pure product, spot it on a TLC plate, and let it sit for 1-2 hours next to a fresh spot of the same material. If the older spot shows a new, lower Rf spot, it is likely degrading on the silica.

  • Prevention:

    • Minimize Time on Column: Use a faster flow rate and a steeper gradient to get the compound off the column as quickly as possible.

    • Deactivate the Silica: Pre-treat the silica by flushing the column with your mobile phase containing 1% triethylamine to neutralize the acidic sites before equilibration with the acidic mobile phase. This is an advanced technique and should be used cautiously.

    • Switch to Reversed-Phase: If degradation is severe, purifying on a C18 column using a water/acetonitrile or water/methanol gradient is the best solution.

Part 3: Advanced Troubleshooting Guide

This section addresses more complex or unexpected issues. The logic follows a cause-and-effect troubleshooting pathway.

Troubleshooting Logic Diagram

G Start Problem Observed Tailing Severe Peak Tailing Start->Tailing NoSep Poor Separation Start->NoSep NoElute Product Doesn't Elute Start->NoElute Sol_Tailing1 Increase Acetic Acid (to 2%) Tailing->Sol_Tailing1 First Step Sol_NoSep1 Flatten Gradient NoSep->Sol_NoSep1 Primary Action Sol_NoSep2 Change Solvent Selectivity (e.g., use MTBE or DCM/MeOH) NoSep->Sol_NoSep2 Alternative Sol_NoElute1 Increase Eluent Strength (Higher % EtOAc) NoElute->Sol_NoElute1 Most Likely Sol_NoElute2 Check for Insolubility at Column Head NoElute->Sol_NoElute2 If still fails Sol_Tailing2 Use Fresh Silica Sol_Tailing1->Sol_Tailing2 If persists Sol_Tailing3 Switch to Diol or C18 Sol_Tailing2->Sol_Tailing3 Final Option

Caption: A decision tree for troubleshooting common flash chromatography issues.

Scenario 1: Unexpected Peak Splitting

Observation: Your main product peak is eluting as a doublet or a severely shouldered peak, even though it appears as a single spot on TLC.

  • Underlying Cause: This is often a result of an on-column equilibrium or overloading. The molecule might be interacting with the silica in multiple ways, or the concentration is too high, exceeding the linear capacity of the stationary phase.

  • Solution Pathway:

    • Reduce Sample Load: Halve the amount of crude material loaded onto the same column and re-run the purification. If the peak shape improves, the issue was overloading.

    • Check pH and Solvent: Ensure your added acetic acid is thoroughly mixed into the mobile phase. Inconsistent pH can cause peak splitting.

    • Investigate Tautomerism: While less common for this specific molecule, some compounds can exist as tautomers that interconvert slowly on the column. Changing the solvent or the pH modifier can sometimes lock it into a single form.

Scenario 2: Low Mass Recovery

Observation: You loaded 1 gram of crude material, but the combined mass of all fractions is significantly less (e.g., 600 mg).

  • Underlying Cause: This points to either irreversible adsorption onto the stationary phase or co-evaporation of your volatile product with the solvent.

  • Solution Pathway:

    • Column Strip: After your run is complete, flush the column with a very strong solvent like 100% ethyl acetate or even methanol. Collect this "strip" fraction and analyze it by TLC. If your product is present, it was sticking irreversibly to the column under the gradient conditions. This confirms that a stronger eluent or a different stationary phase is needed.

    • Evaporation Check: When removing the solvent from your pure fractions, use moderate temperatures on the rotary evaporator. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate may have a higher vapor pressure than non-fluorinated analogs. Use an ice-bath on the receiving flask to minimize loss.

    • Check for Leaks: Ensure all fittings on your chromatography system are secure. A small leak can lead to significant sample loss over the course of a run.

By approaching this purification systematically and understanding the chemical principles at play, you can effectively troubleshoot issues and achieve a high-purity final product.

References

  • American Chemical Society (ACS): "How to Choose a Mobile Phase." ACS Division of Chemical Education.[Link]

  • Chemistry LibreTexts: "2.4D: Step-by-Step Procedures for Flash Chromatography - Modifiers." University of California, Davis.[Link]

  • Biotage: "Successful Flash Chromatography: A Guide to Optimizing Your Separations - Loading Techniques." Biotage Resource Center.[Link]

  • Journal of Chromatography A: "Solvent selectivity in liquid chromatography: A review." Elsevier. (While a specific article link is not provided by the search, the principle of solvent selectivity is a cornerstone of chromatography and is widely discussed in journals like J. Chrom. A. A general link to the journal is appropriate for this principle.) [Link]

Optimization

overcoming steric hindrance in ethyl 2,3,5-trifluoro-4-hydroxybenzoate derivatives

Welcome to the Advanced Troubleshooting Guide for highly fluorinated benzoate derivatives. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for highly fluorinated benzoate derivatives. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the stereoelectronic complexities of ethyl 2,3,5-trifluoro-4-hydroxybenzoate .

Working with this scaffold requires a deep understanding of how multiple fluorine atoms manipulate both the physical space and the electron density of the aromatic ring. This guide will help you diagnose failed reactions, understand the underlying causality of these failures, and implement self-validating protocols to drive your syntheses forward.

Mechanistic Insights: The Dual Threat of Ortho-Fluorination

When attempting to functionalize ethyl 2,3,5-trifluoro-4-hydroxybenzoate, you are fighting two distinct chemical phenomena simultaneously:

  • Severe Steric Shielding: The C4-hydroxyl group is flanked by two ortho-fluorine atoms (at C3 and C5). While fluorine is often considered a "small" atom, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). Two adjacent fluorines create a dense steric wall that physically blocks bulky electrophiles from approaching the phenolic oxygen [1].

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. The cumulative inductive effect of three fluorine atoms (C2, C3, C5) drastically lowers the pKa of the C4-OH group (making it highly acidic and easy to deprotonate) [1]. However, this same electron-withdrawing effect pulls electron density away from the resulting phenoxide anion, rendering it a poor nucleophile . Furthermore, the ester group at C1 is deactivated toward nucleophilic attack (e.g., transesterification or amidation) due to the electron-deficient nature of the aromatic system [2].

Troubleshooting FAQs

Q1: Why is my O-alkylation at the C4-OH failing or proceeding very slowly, even with a strong base?

Causality: You are likely using a solvent that tightly solvates the phenoxide ion (like ethanol or water) or a base whose counterion (like Na⁺ or K⁺) forms a tight ion pair with the oxygen. Because the phenoxide is already a weak nucleophile due to the fluorines, tight ion pairing and steric hindrance completely shut down the reaction [1]. Solution: Switch to a polar aprotic solvent like DMF or DMSO, which strips the hydration shell away from the nucleophile. Upgrade your base to Cesium Carbonate (Cs₂CO₃). The large radius of the cesium ion creates a "loose" ion pair, exposing the phenoxide oxygen and dramatically increasing its nucleophilicity (the "Cesium Effect") [3].

Q2: I am trying to difluoromethylate the C4-OH using standard Freon gas, but I am getting <10% yield. What is going wrong?

Causality: Difluorocarbene generation from Freon gases often requires harsh conditions that lead to side reactions, and the sterically hindered phenoxide cannot trap the transient carbene fast enough. Solution: Transition to a liquid-phase difluorocarbene precursor like sodium 2-chloro-2,2-difluoroacetate or TMSCF₂Br [3, 4]. Utilize a biphasic system (DCM/Water) with a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC shuttles the deprotonated, highly reactive phenol into the organic layer where it can rapidly react with the carbene without solvent-induced deactivation [4].

Q3: How can I overcome poor yields when trying to transesterify or hydrolyze the C1-ethyl ester?

Causality: The trifluoro-substitution pattern makes the aromatic ring highly electron-deficient. While this should theoretically make the ester carbonyl more electrophilic, the ortho-fluorine at C2 provides steric hindrance, and the overall hydrophobicity of the molecule repels aqueous nucleophiles[2]. Solution: For hydrolysis, use forcing alkaline conditions (LiOH in THF/MeOH/H₂O) with extended reflux. For transesterification or amidation, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP is small enough to attack the carbonyl and create a highly reactive acylpyridinium intermediate that bypasses the initial steric barrier.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Built-in observational checkpoints allow you to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Phase-Transfer Catalyzed O-Alkylation of the Hindered C4-Hydroxyl

Use this protocol when attaching small to medium alkyl groups (e.g., methyl, ethyl, benzyl).

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of ethyl 2,3,5-trifluoro-4-hydroxybenzoate in 10 mL of Dichloromethane (DCM).

  • Base Addition: Add 10.0 eq of 20 wt% aqueous KOH.

    • Validation Checkpoint: The biphasic mixture should immediately turn slightly yellow, indicating the successful deprotonation and formation of the phenoxide anion.

  • Catalyst Addition: Add 0.1 eq of Tetrabutylammonium bromide (TBAB). Stir vigorously (800 rpm) for 5 minutes.

  • Electrophile Addition: Dropwise, add 1.5 eq of the alkylating agent (e.g., Benzyl bromide or Dimethyl sulfate) [2].

  • Monitoring: Stir at room temperature. Check by TLC (Hexanes:EtOAc 4:1) after 2 hours.

    • Validation Checkpoint: If the starting material spot (lower Rf due to the free OH) persists, add an additional 0.05 eq of TBAB. The reaction relies entirely on the efficiency of the phase transfer.

  • Workup: Separate the organic layer, wash twice with brine to remove residual KOH and TBAB, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Difluoromethylation

Optimized for the synthesis of lipophilic aryl difluoromethyl ethers [3].

  • Setup: Charge a flame-dried Schlenk flask with 1.0 eq of the benzoate derivative and 1.5 eq of Cs₂CO₃.

  • Solvent: Add dry DMF (0.5 M concentration) and 10% v/v deionized water.

    • Causality Note: The small amount of water is critical; it facilitates the controlled decomposition of the carbene precursor without hydrolyzing the ester [3].

  • Degassing: Sparge the solution with Nitrogen for 30 minutes.

  • Reagent Addition: Add 2.5 eq of sodium 2-chloro-2,2-difluoroacetate in one portion.

  • Heating: Equip an air condenser and heat the reaction to 120 °C for 2 hours.

    • Validation Checkpoint: Vigorous bubbling (CO₂ evolution) must begin upon heating. If bubbling stops before 1 hour, the carbene precursor has been prematurely consumed; cool the reaction and add another 1.0 eq of the precursor.

  • Isolation: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove all DMF before column chromatography.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and expected yields when functionalizing the C4-OH of heavily fluorinated benzoates. Use this to select the appropriate parameters for your specific electrophile.

Base / AdditiveSolvent SystemTempElectrophile TypeExpected YieldMechanistic Rationale
K₂CO₃ (No additive)Acetone56 °CPrimary Alkyl Halide< 20%Tight ion-pairing and weak solvation fail to overcome the steric barrier of C3/C5 fluorines.
Cs₂CO₃ (No additive)DMF80 °CPrimary Alkyl Halide75 - 85%"Cesium effect" loosens the ion pair; polar aprotic solvent strips the hydration shell, maximizing nucleophilicity.
KOH + TBAB (10 mol%)DCM / Water25 °CHighly Reactive (e.g., DMS)> 90%Phase-transfer catalyst brings the "naked" phenoxide into the organic phase, allowing rapid reaction at room temp.
Cs₂CO₃ + H₂O (10% v/v)DMF120 °CCarbene Precursor80 - 90%High heat generates the highly reactive difluorocarbene in situ, which inserts before steric hindrance can prevent approach.

Visualizing the Troubleshooting Workflow

The following decision tree maps the logical pathway for overcoming the specific stereoelectronic hurdles of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

G N1 Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate N2 Target: C4-OH (Phenolic Oxygen) N1->N2 N3 Target: C1-Ester (Carbonyl Carbon) N1->N3 N4 Steric Shielding by C3 & C5 Fluorines N2->N4 N5 Inductive Deactivation by C2, C3, C5 Fluorines N3->N5 N6 Use Phase-Transfer Catalyst (e.g., TBAB) + Biphasic System N4->N6 N7 Use Polar Aprotic Solvent (DMF/DMSO) + Cs2CO3 N4->N7 N8 Use Nucleophilic Catalyst (DMAP) + High Heat N5->N8 N9 Successful O-Alkylation N6->N9 N7->N9 N10 Successful Transesterification / Amidation N8->N10

Decision tree for overcoming steric and electronic hindrance during functionalization.

References

  • Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 164–180. Available at: [Link]

  • Facile double O-difluoromethylations of diphenols with TMSCF2Br. Shanghai Institute of Organic Chemistry (SIOC). Available at:[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing coupling reactions involving ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This document is designed for researchers, che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing coupling reactions involving ethyl 2,3,5-trifluoro-4-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges related to solvent selection for this specific substrate. The highly fluorinated and electronically distinct nature of this phenol derivative presents unique challenges and opportunities in reaction optimization.

This guide is structured to help you both in the planning phase of your experiments (see FAQs) and in resolving issues with ongoing reactions (see Troubleshooting Guide).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for coupling reactions with ethyl 2,3,5-trifluoro-4-hydroxybenzoate?

A1: The choice of solvent is critical and multi-faceted, directly influencing reaction rate, yield, and selectivity.[1][2] For this specific substrate, consider four key factors:

  • Reaction Type: The optimal solvent heavily depends on the coupling mechanism (e.g., Pd-catalyzed Suzuki or Buchwald-Hartwig, Cu-catalyzed Ullmann, or SNAr). Each has different requirements for stabilizing catalysts, intermediates, and transition states.[3][4][5]

  • Solubility of Reagents: All components—the ethyl 2,3,5-trifluoro-4-hydroxybenzoate (or its activated form), the coupling partner, the catalyst, and the base—must have sufficient solubility. Poor solubility is a common cause of failed or sluggish reactions.[4][6] For many cross-coupling reactions using inorganic bases (e.g., K₃PO₄, Cs₂CO₃), a co-solvent like water is often used to dissolve the base.[7]

  • Reaction Temperature: The solvent's boiling point dictates the accessible temperature range. Many cross-coupling reactions require elevated temperatures to proceed efficiently.[8] High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are common, but greener alternatives like 2-MeTHF or CPME are increasingly preferred where temperature allows.[9][10]

  • Interaction with the Catalytic Cycle: Solvents are not inert bystanders. They can coordinate to the metal center, influence the activation of precatalysts, and stabilize charged intermediates.[3][11] For instance, polar aprotic solvents can stabilize anionic transition states in Pd-catalyzed couplings, sometimes altering selectivity.[3][12] Conversely, some solvents like acetonitrile can act as catalyst poisons in certain systems and should be avoided.[4]

Q2: How do different solvent classes (polar aprotic, polar protic, nonpolar) affect the outcome of coupling reactions with this fluorinated phenol?

A2: The solvent's properties, such as its dielectric constant, dipole moment, and hydrogen-bonding ability, play a crucial role.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Dioxane, 2-MeTHF): This is the most common and often most effective class for cross-coupling reactions. Their ability to dissolve a wide range of organic substrates and inorganic salts is a major advantage. Mechanistically, their high polarity can stabilize charged intermediates and polar transition states, which is particularly relevant for the oxidative addition of aryl triflates or in SNAr reactions.[5][12] For SNAr, rates are significantly faster in dipolar aprotic solvents compared to protic ones because they do not solvate and deactivate the anionic nucleophile as strongly.[5]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Xylenes): These are frequently used in Suzuki and Buchwald-Hartwig reactions.[3] In some Pd-catalyzed systems, the active catalyst in nonpolar solvents is a neutral, monophosphine species, whereas in polar solvents, an anionic complex may be formed, leading to a complete switch in chemoselectivity.[3] Toluene is particularly useful for its ability to form biphasic systems with water, which can be advantageous for base-mediated steps.[13]

  • Polar Protic Solvents (e.g., Alcohols, Water): While less common as the primary solvent, they are often used as co-solvents. Water is crucial for dissolving inorganic bases and can be essential for efficient transmetalation in the Suzuki-Miyaura reaction.[3][7] Alcohols can also serve this purpose and, in some cases, have been shown to favor specific selectivities in cross-coupling reactions.[3] However, for reactions involving the phenolic -OH group directly, protic solvents can interfere through hydrogen bonding or act as competing nucleophiles.

Q3: Is it always necessary to use anhydrous conditions? What is the specific role of water?

A3: Not always. The requirement for anhydrous conditions is highly dependent on the specific reaction.

  • When Water is Beneficial: In many Pd-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions, trace amounts of water are beneficial or even necessary.[3] Water helps dissolve inorganic bases like carbonates and phosphates, increasing their effective concentration.[7] It can also facilitate the crucial transmetalation step.[3] Some studies have shown that optimizing the ratio of an organic solvent to water (e.g., THF/H₂O or Dioxane/H₂O) leads to significantly improved yields.[7][13]

  • When Water is Detrimental: Water can be harmful if your reagents are water-sensitive. For example, some boronic acids are prone to protodeboronation (hydrolysis back to the arene) under prolonged heating in the presence of water and base, reducing the yield of the desired product.[14] If using highly reactive organometallic reagents (e.g., Grignards in a Kumada coupling), strictly anhydrous conditions are mandatory. For reactions where the phenol is first converted to a more reactive electrophile (like a triflate or fluorosulfonate), residual water could hydrolyze this intermediate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
  • Question: My reaction shows very little or no consumption of the ethyl 2,3,5-trifluoro-4-hydroxybenzoate derivative after several hours. What solvent-related factors could be the cause?

  • Answer & Solutions:

    • Poor Solubility of Reagents: This is a very common issue, especially with inorganic bases.[4] If you observe solid material that is not dissolving or a heterogeneous mixture that is difficult to stir, solubility is likely the problem.

      • Solution: Switch to a more effective solvent system. For reactions with inorganic bases like K₂CO₃ or Cs₂CO₃, try a biphasic mixture such as Toluene/H₂O (e.g., 5:1 ratio) or a miscible system like Dioxane/H₂O (e.g., 10:1 ratio) .[13] Polar aprotic solvents like DMF or DMSO offer excellent solvating power, though they can be difficult to remove during workup.

    • Catalyst Inactivation or Poor Activation: The solvent can directly impact the stability and activity of the catalyst.[11]

      • Solution: Ensure your solvent is not inhibiting the catalyst. For many Pd-catalyzed reactions, avoid coordinating solvents like acetonitrile or pyridine.[4] Ethereal solvents like THF , 2-MeTHF , or Dioxane are generally safe and effective choices.[4][9] If using a Pd(II) precatalyst, the solvent can influence its reduction to the active Pd(0) species.[1]

    • Ineffective Base Deprotonation: The phenolic proton of your substrate is acidic (pKa lowered by the fluorine atoms), but still requires an effective base and a solvent that facilitates the deprotonation to form the active phenoxide.

      • Solution: Use a solvent that can either dissolve the base or facilitate its interaction with the substrate. A switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or the addition of water can dramatically increase base efficacy.[7]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
  • Question: I am getting my desired product, but also a significant amount of homocoupled boronic acid (in a Suzuki reaction) or other byproducts. How can the solvent choice mitigate this?

  • Answer & Solutions:

    • Solvent-Induced Selectivity Changes: In complex molecules, the solvent can alter which functional group reacts. For example, in molecules with both a chloride and a triflate, nonpolar solvents can favor reaction at the C-Cl bond, while polar solvents favor reaction at the C-OTf bond.[3] This is because the solvent changes the nature of the active catalytic species.[3][12]

      • Solution: If you are observing undesired reactivity, screen a solvent from a different class. For instance, if a reaction in DMF (polar aprotic) is giving side products, try running it in Toluene (nonpolar) to see if the reaction pathway is altered favorably.

    • Protodeboronation of Boronic Acid (Suzuki-Specific): This side reaction, where the boronic acid is converted back to its corresponding arene, can be exacerbated by excessive water and high temperatures.

      • Solution: While some water is often good, too much can be detrimental. Try reducing the amount of water in your solvent system or switching to a stronger, non-hydroxide base (like K₃PO₄) in a primarily organic solvent like Dioxane or Toluene .

Issue 3: Difficulty in Product Purification
  • Question: My reaction works, but removing the solvent during workup is problematic, leading to product loss.

  • Answer & Solutions:

    • Use of High-Boiling Point Solvents: Solvents like DMSO (b.p. 189 °C), DMF (b.p. 153 °C), or DMAc (b.p. 165 °C) are effective but notoriously difficult to remove completely on a rotary evaporator.

      • Solution: First, try to minimize the solvent volume used in the reaction. If possible, screen greener, lower-boiling point alternatives. 2-MeTHF (b.p. 80 °C) and CPME (cyclopentyl methyl ether, b.p. 106 °C) are excellent, more sustainable alternatives to THF and Dioxane, respectively, and are often effective in cross-coupling reactions.[9][10] For reactions requiring temperatures around 100-110 °C, Toluene (b.p. 111 °C) is a standard choice that is relatively easy to remove.

Data Summary & Visualization

Table 1: Common Solvents for Coupling Reactions
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations & Use Cases
Toluene Nonpolar Aprotic2.4111Excellent for Suzuki and Buchwald-Hartwig; forms good biphasic systems with water; easy to remove.[3]
1,4-Dioxane Polar Aprotic (Ethereal)2.2101Very common for Suzuki and Buchwald-Hartwig; miscible with water; potential peroxide former.[4]
THF Polar Aprotic (Ethereal)7.566Good general-purpose solvent for lower-temperature reactions; often used with water.[3][15]
2-MeTHF Polar Aprotic (Ethereal)6.280Greener, higher-boiling alternative to THF; less prone to peroxide formation.[9][10]
DMF Polar Aprotic (Amide)36.7153Excellent solvating power for salts; good for SNAr; difficult to remove.[3][16]
DMSO Polar Aprotic (Sulfoxide)46.7189Very high polarity and boiling point; useful for difficult SNAr or Cu-catalyzed reactions; very hard to remove.[17][18]
Acetonitrile (MeCN) Polar Aprotic (Nitrile)37.582Can switch selectivity in some Pd systems; may inhibit certain catalysts and should be used with caution.[3][4]
Isopropanol (IPA) Polar Protic (Alcohol)19.982Often used as a co-solvent with water to improve solubility and reaction rates.[7]

Dielectric constant is a measure of solvent polarity.[19][20]

Diagrams

// Nodes start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Is the base or substrate\nfully dissolved?", shape=diamond, fillcolor="#FBBC05"]; catalyst [label="Is the catalyst system\nknown to be sensitive?", shape=diamond, fillcolor="#FBBC05"]; temp [label="Is the reaction temperature\noptimal?", shape=diamond, fillcolor="#FBBC05"];

sol_sol [label="Change to a solvent with\nhigher solvating power.\n(e.g., Toluene -> DMF)\nOR\nAdd a co-solvent.\n(e.g., Toluene -> Toluene/H₂O)", fillcolor="#F1F3F4"]; sol_cat [label="Switch to a non-coordinating\nsolvent.\n(e.g., Avoid MeCN, Pyridine).\nUse common solvents like\nDioxane, Toluene, or 2-MeTHF.", fillcolor="#F1F3F4"]; sol_temp [label="Switch to a higher-boiling\nsolvent to increase temperature.\n(e.g., THF -> Toluene or Dioxane)", fillcolor="#F1F3F4"];

end_good [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> solubility; solubility -> sol_sol [label="No"]; solubility -> catalyst [label="Yes"];

catalyst -> sol_cat [label="Yes"]; catalyst -> temp [label="No"];

temp -> sol_temp [label="No"]; temp -> end_good [label="Yes"];

sol_sol -> end_good; sol_cat -> end_good; sol_temp -> end_good; } end_dot Caption: Troubleshooting workflow for low-yield reactions.

// Nodes start [label="Select Coupling Reaction Type", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

suzuki [label="Suzuki-Miyaura\n(O-Arylation of Phenol Derivative)", fillcolor="#F1F3F4"]; buchwald [label="Buchwald-Hartwig\n(O-Arylation of Phenol)", fillcolor="#F1F3F4"]; snar [label="SNAr\n(Activated Aryl Halide + Phenoxide)", fillcolor="#F1F3F4"];

suzuki_sol [label="Initial Screen:\n1. Toluene/H₂O (5:1)\n2. Dioxane/H₂O (10:1)\n3. 2-MeTHF/H₂O (10:1)", shape=note, fillcolor="#E8F0FE"]; buchwald_sol [label="Initial Screen:\n1. Toluene\n2. Dioxane\n3. 2-MeTHF", shape=note, fillcolor="#E8F0FE"]; snar_sol [label="Initial Screen:\n1. DMF\n2. DMSO\n3. NMP", shape=note, fillcolor="#E8F0FE"];

// Edges start -> suzuki; start -> buchwald; start -> snar;

suzuki -> suzuki_sol; buchwald -> buchwald_sol; snar -> snar_sol; } end_dot Caption: Initial solvent selection based on reaction type.

Experimental Protocol: Parallel Solvent Screening

This protocol describes a method for efficiently screening multiple solvents for your coupling reaction in parallel.

Objective: To identify the optimal solvent or solvent system for the coupling of an ethyl 2,3,5-trifluoro-4-hydroxybenzoate derivative with a coupling partner.

Materials:

  • Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (or pre-activated electrophile, e.g., triflate)

  • Coupling partner (e.g., arylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand, or a G3/G4 precatalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • An array of solvents to be screened (e.g., Toluene, Dioxane, 2-MeTHF, DMF)

  • Internal standard (e.g., dodecane, for GC/UPLC analysis)

  • 2 mL glass vials with PTFE-lined screw caps

  • Magnetic stir plate with multi-position heating block

  • Small magnetic stir fleas

Procedure:

  • Preparation (Inert Atmosphere): If your reaction is air or moisture-sensitive, perform these steps in a glovebox.

  • Stock Solution Preparation: To ensure accuracy, prepare a stock solution of the limiting reagent and the internal standard in a suitable, volatile solvent (like THF or Dichloromethane) that can be easily removed.

  • Aliquot Reagents:

    • To each of the 2 mL vials, add the solid reagents: the non-limiting reagent (e.g., 0.12 mmol), the base (e.g., 0.2 mmol), the catalyst (e.g., 2 mol%), and a stir flea.

    • Aliquot the stock solution containing the limiting reagent (e.g., 0.1 mmol) and internal standard into each vial.

    • Gently evaporate the volatile solvent under a stream of nitrogen, leaving a uniform film of the limiting reagent and standard in each vial.

  • Solvent Addition:

    • To each vial, add 1.0 mL of the specific solvent to be screened. If screening a biphasic system (e.g., Toluene/H₂O 10:1), add 0.9 mL of Toluene and 0.1 mL of deionized water.

  • Reaction Setup:

    • Seal each vial tightly with its screw cap.

    • Place the vials into the heating block on the magnetic stir plate.

    • Begin stirring at a consistent rate (e.g., 600 RPM) and heat the block to the desired reaction temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 2h, 4h, 12h), remove the vials from the heating block and allow them to cool to room temperature.

    • Take a small aliquot (e.g., 20 µL) from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate), filter through a small plug of silica or a syringe filter, and analyze by UPLC or GC-MS.

  • Data Interpretation:

    • Calculate the percent conversion of the starting material and the relative yield of the product against the internal standard for each solvent.

    • Compare the results to identify the solvent that provides the highest yield and cleanest reaction profile. The results from this small-scale screen can then be used to scale up the reaction with confidence.[21]

References
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.). Associazione Italiana Di Ingegneria Chimica. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (2021). Archives Ouvertes de l'Université de Strasbourg. Retrieved from [Link]

  • Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar. (n.d.). Yale University Library. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose University Consortium. Retrieved from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2006). American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. (2010). Anderson's Process Solutions. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction - ACS Publications. (2006). American Chemical Society. Retrieved from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies | Journal of the American Chemical Society. (2025). American Chemical Society. Retrieved from [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering - ACS Publications. (2021). American Chemical Society. Retrieved from [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. (2004). American Chemical Society. Retrieved from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides Using a Soluble Organic Base - ACS Publications. (2023). American Chemical Society. Retrieved from [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. (2019). IntechOpen. Retrieved from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). Massachusetts Institute of Technology. Retrieved from [Link]

  • Dielectric constant dependence of the dipole moments for the considered compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative coupling of phenols - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved from [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021). Beilstein-Institut. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). ResearchGate. Retrieved from [Link]

  • 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024). LibreTexts. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Reddit. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). ResearchGate. Retrieved from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (2024). MDPI. Retrieved from [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. (2017). American Chemical Society. Retrieved from [Link]

  • CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents. (n.d.). Google Patents.
  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.). Google Patents.
  • Catechuic acid and ethyl 2,4,5-trihydroxybenzoate from D-glucose - PubMed. (2009). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reactions of Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with ethyl 2,3,5-trifluoro-4-hydroxybenzoate. The trifluoro substitution pattern on the aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with ethyl 2,3,5-trifluoro-4-hydroxybenzoate. The trifluoro substitution pattern on the aromatic ring significantly influences the reactivity of the hydroxyl and ester functionalities, presenting unique challenges and opportunities. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize side products and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How do the trifluoro substituents affect the reactivity of the phenolic hydroxyl group on ethyl 2,3,5-trifluoro-4-hydroxybenzoate?

The three electron-withdrawing fluorine atoms have a profound impact on the electronic properties of the benzene ring.[1][2] This has two major consequences for the phenolic hydroxyl group:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the corresponding phenoxide ion formed upon deprotonation.[1][2] This increased stabilization makes the phenolic proton significantly more acidic compared to its non-fluorinated analog, 4-hydroxybenzoate.

  • Enhanced Nucleophilicity of the Phenoxide: While the hydroxyl group itself is less nucleophilic, the resulting phenoxide is a potent nucleophile, readily participating in reactions like O-alkylation and O-acylation.

Q2: What are the primary reactive sites on ethyl 2,3,5-trifluoro-4-hydroxybenzoate?

The molecule presents three main sites for potential reactions:

  • The Phenolic Hydroxyl Group: This is the most acidic proton and, upon deprotonation, the most nucleophilic site, making it the primary target for O-alkylation and O-acylation.

  • The Aromatic Ring: While the electron-withdrawing fluorine atoms generally deactivate the ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA_r_) of a fluorine atom is a possibility under certain conditions, although less common for this specific substitution pattern.

  • The Ethyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, which can be an undesired side reaction if the ester functionality needs to be preserved.[3][4][5]

Troubleshooting Guide: Minimizing Side Products

This section addresses common issues encountered during the derivatization of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Issue 1: Formation of C-Alkylated Byproducts in O-Alkylation Reactions

Problem: During the O-alkylation of the phenolic hydroxyl group, you observe the formation of a byproduct where the alkyl group has attached to the carbon atom of the aromatic ring (C-alkylation) instead of the oxygen atom.

Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation.

dot

Phenoxide_Ion Ethyl 2,3,5-trifluoro-4-phenoxide O_Alkylation Desired O-Alkylated Product Phenoxide_Ion->O_Alkylation Favored Pathway C_Alkylation Undesired C-Alkylated Side Product Phenoxide_Ion->C_Alkylation Competing Pathway Reaction_Conditions Reaction Conditions (Solvent, Counterion, Temperature) Reaction_Conditions->O_Alkylation Reaction_Conditions->C_Alkylation

Caption: Competing O- and C-alkylation pathways.

Solutions:

ParameterRecommendation for Minimizing C-AlkylationRationale
Solvent Use polar aprotic solvents like DMF or acetonitrile.These solvents solvate the metal cation, leaving the phenoxide oxygen more exposed and nucleophilic, favoring O-alkylation.
Counterion Use larger, softer counterions like Cs⁺ or K⁺.Larger cations have a weaker interaction with the phenoxide oxygen, increasing its availability for reaction.
Alkylating Agent Use "harder" alkylating agents like alkyl sulfates or tosylates.According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen of the phenoxide prefers to react with a "hard" electrophile.
Temperature Maintain lower reaction temperatures.O-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. Lower temperatures can help to favor the kinetic product.

Experimental Protocol: Selective O-Alkylation

  • Preparation: To a solution of ethyl 2,3,5-trifluoro-4-hydroxybenzoate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add cesium carbonate (1.2 eq).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired O-alkylated product.

Issue 2: Hydrolysis of the Ethyl Ester During Base-Catalyzed Reactions

Problem: When performing reactions under basic conditions, such as O-alkylation with a strong base, you observe the formation of 2,3,5-trifluoro-4-hydroxybenzoic acid as a side product due to the hydrolysis of the ethyl ester.

Causality: The ester functionality is susceptible to nucleophilic attack by hydroxide ions or other strong bases, leading to saponification (base-mediated ester hydrolysis). The electron-withdrawing fluorine atoms can make the ester carbonyl carbon more electrophilic and thus more prone to hydrolysis.[4][5]

dot

Starting_Material Ethyl 2,3,5-trifluoro-4-hydroxybenzoate Desired_Reaction Desired Reaction (e.g., O-Alkylation) Starting_Material->Desired_Reaction Intended Pathway Ester_Hydrolysis Ester Hydrolysis Side Product (Carboxylic Acid) Starting_Material->Ester_Hydrolysis Competing Pathway Base Base Base->Desired_Reaction Base->Ester_Hydrolysis

Caption: Competition between desired reaction and ester hydrolysis.

Solutions:

ParameterRecommendation for Minimizing Ester HydrolysisRationale
Base Selection Use a mild, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DBU.These bases are strong enough to deprotonate the acidic phenol but are less likely to act as nucleophiles and attack the ester carbonyl.
Stoichiometry Use the minimum effective amount of base (typically 1.1-1.5 equivalents).Excess base increases the likelihood of ester hydrolysis.
Water Content Ensure anhydrous reaction conditions.The presence of water will facilitate the hydrolysis of the ester, especially under basic conditions.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times increase the chance of side reactions, including ester hydrolysis.
Issue 3: Formation of Isomeric Byproducts

Problem: You observe the formation of an isomeric product, for example, during a reaction intended to modify the substituent at the 4-position, you find a product where a reaction has occurred at a different position on the ring. A known issue in the synthesis of the parent acid is the formation of 3-hydroxy-2,4,5-trifluorobenzoic acid.[6]

Causality: While the 4-position is activated by the hydroxyl group, the electronic effects of the fluorine atoms can influence the regioselectivity of certain reactions. In nucleophilic aromatic substitution reactions, the positions ortho and para to the activating group are generally favored.

Solutions:

  • Careful Control of Reaction Conditions: The regioselectivity of aromatic substitutions can be highly dependent on temperature, solvent, and the nature of the attacking and leaving groups. A thorough literature search for analogous reactions on similar polyfluorinated systems is highly recommended.

  • Use of Protecting Groups: If regioselectivity is a persistent issue, consider protecting the hydroxyl group before attempting other transformations on the aromatic ring.

  • Chromatographic Separation: In many cases, isomeric byproducts can be separated by careful column chromatography. Developing a robust analytical method (e.g., HPLC or GC) is crucial for monitoring the formation of isomers and optimizing the purification process.

References

  • Quora. (2016, October 5). Why do electron withdrawing substituents attached to phenols increase their acidic strength?[Link]

  • University of Illinois. (n.d.). Chapter 24: Phenols. [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. [Link]

  • Srinivasan, M., et al. (2009). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 46(3), 209-213. [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. [Link]

  • The Asian Journal of Chemistry. (2017, December 31). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Porebski, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2525-2534. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]

  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Predicted ¹H and ¹⁹F NMR Spectra of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted ¹H and ¹⁹F NMR spectra of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this guide leverages established principles of NMR spectroscopy, substituent effects in polysubstituted benzenes, and empirical data from analogous structures to provide a robust predictive framework. This approach not only offers a reliable reference for the characterization of this specific molecule but also serves as a practical tutorial on spectral interpretation for similar fluorinated aromatics.

I. The Foundational Role of NMR in the Analysis of Fluorinated Aromatics

Fluorine-containing organic molecules often exhibit unique pharmacological properties, making ¹⁹F NMR a critical tool in their development. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, resulting in high sensitivity and sharp NMR signals. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, offering excellent signal dispersion and minimizing peak overlap, even in complex molecules. The presence of fluorine also introduces characteristic splitting patterns in both ¹H and ¹⁹F spectra due to ¹H-¹⁹F spin-spin coupling, providing invaluable information about the proximity of these nuclei within the molecular structure.

II. Predicted ¹H NMR Spectrum of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

The predicted ¹H NMR spectrum of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is expected to exhibit distinct signals corresponding to the aromatic proton, the phenolic hydroxyl group, and the ethyl ester moiety. The chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on the benzene ring.

A. Predicted Chemical Shifts and Splitting Patterns
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic CH (H-6)7.5 - 8.0Doublet of Doublets of Doublets (ddd)³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 2-4, ⁵J(H-F) ≈ 1-2
Ethyl CH₂~4.4Quartet (q)³J(H-H) ≈ 7.1
Ethyl CH₃~1.4Triplet (t)³J(H-H) ≈ 7.1
Phenolic OH5.0 - 7.0 (variable)Broad Singlet (br s)None
B. Rationale for Predicted ¹H NMR Spectrum
  • Aromatic Proton (H-6): The single aromatic proton is expected to resonate in the downfield region (7.5 - 8.0 ppm) due to the deshielding effects of the electronegative fluorine atoms and the carbonyl group of the ester. Its multiplicity will be a complex doublet of doublets of doublets (ddd) arising from coupling to the three fluorine atoms. The magnitude of the coupling constants will depend on the number of bonds separating the proton and the fluorine atoms (³J > ⁴J > ⁵J).

  • Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, a classic ethyl pattern. The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear at a higher chemical shift (~4.4 ppm) compared to the methyl protons (~1.4 ppm). The coupling between them will result in a ³J(H-H) of approximately 7.1 Hz.

  • Phenolic Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet in the range of 5.0 - 7.0 ppm.[2][3] This signal can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide to the NMR sample results in the disappearance of the OH peak due to proton-deuterium exchange.[3][4]

III. Predicted ¹⁹F NMR Spectrum of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

The ¹⁹F NMR spectrum is anticipated to show three distinct signals, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the other fluorine atoms and the aromatic proton.

A. Predicted Chemical Shifts and Splitting Patterns
Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2-130 to -140Doublet of Doublets (dd)³J(F-F) ≈ 20, ⁴J(F-H) ≈ 8-10
F-3-150 to -160Doublet of Doublets (dd)³J(F-F) ≈ 20, ⁴J(F-F) ≈ 5-8
F-5-140 to -150Doublet of Doublets (dd)⁴J(F-F) ≈ 5-8, ⁵J(F-H) ≈ 1-2
B. Rationale for Predicted ¹⁹F NMR Spectrum
  • Chemical Shifts: Predicting precise ¹⁹F chemical shifts can be challenging due to the large chemical shift range and sensitivity to electronic and steric effects.[5][6][7] However, based on data for other polyfluorinated aromatic compounds, the fluorine atoms are expected to resonate in the region of -130 to -160 ppm. The relative positions will depend on the electronic contributions of the hydroxyl and ethyl carboxylate groups.

  • Splitting Patterns: Each fluorine signal is expected to be a doublet of doublets.

    • F-2: Will be split by the adjacent F-3 (³J(F-F)) and the aromatic proton H-6 (⁴J(H-F)).

    • F-3: Will be split by the adjacent F-2 (³J(F-F)) and the meta F-5 (⁴J(F-F)).

    • F-5: Will be split by the meta F-3 (⁴J(F-F)) and the aromatic proton H-6 (⁵J(H-F)).

The through-bond coupling constants between fluorine atoms are typically in the range of ³J ≈ 20 Hz and ⁴J ≈ 5-8 Hz. The ¹H-¹⁹F coupling constants will also contribute to the splitting, with the values decreasing as the number of bonds between the coupled nuclei increases.[8]

IV. Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in these predictions, it is instructive to compare them with the known NMR data of structurally related molecules. For instance, the ¹H NMR spectrum of ethyl 4-hydroxybenzoate shows the aromatic protons as two doublets (an AA'BB' system) around 6.8 and 7.9 ppm, the ethyl quartet at ~4.3 ppm, and the triplet at ~1.3 ppm. The introduction of three fluorine atoms in ethyl 2,3,5-trifluoro-4-hydroxybenzoate is expected to shift the remaining aromatic proton further downfield and introduce complex ¹H-¹⁹F couplings, as predicted.

Similarly, the ¹⁹F NMR of 1,3,5-trifluorobenzene exhibits a single signal due to symmetry. In our target molecule, the loss of symmetry and the presence of other substituents will result in three distinct and coupled fluorine signals, as outlined in the prediction.

V. Experimental Protocols for NMR Data Acquisition

For the acquisition of high-quality ¹H and ¹⁹F NMR spectra of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, the following general protocol is recommended:

A. Sample Preparation
  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.0 ppm) or an internal standard like trifluorotoluene can be used.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel and re-tune.

    • Acquire a one-pulse ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, which can aid in the initial assignment of the fluorine signals.

    • Typical parameters: a wide spectral width to encompass the expected chemical shifts, and a sufficient number of scans.

C. Data Processing and Analysis
  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities and measure the coupling constants.

VI. Workflow for Spectral Prediction and Verification

The following diagram illustrates the logical workflow for predicting and verifying the NMR spectra of a novel compound like ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

NMR_Prediction_Workflow cluster_prediction Spectral Prediction cluster_experimental Experimental Verification cluster_validation Validation and Refinement Start Define Molecular Structure Substituent_Effects Analyze Substituent Electronic Effects Start->Substituent_Effects Predict_1H Predict ¹H NMR Spectrum (Shifts, Multiplicities, Couplings) Substituent_Effects->Predict_1H Predict_19F Predict ¹⁹F NMR Spectrum (Shifts, Multiplicities, Couplings) Substituent_Effects->Predict_19F Comparative_Analysis Compare with Analogous Compound Data Predict_1H->Comparative_Analysis Predict_19F->Comparative_Analysis Compare_Spectra Compare Predicted vs. Experimental Spectra Comparative_Analysis->Compare_Spectra Compare Sample_Prep Sample Preparation Acquire_1H Acquire ¹H NMR Data Sample_Prep->Acquire_1H Acquire_19F Acquire ¹⁹F NMR Data Sample_Prep->Acquire_19F Process_Spectra Process and Analyze Spectra Acquire_1H->Process_Spectra Acquire_19F->Process_Spectra Process_Spectra->Compare_Spectra Compare Assign_Peaks Assign Experimental Peaks Compare_Spectra->Assign_Peaks Refine_Model Refine Predictive Model Assign_Peaks->Refine_Model Final_Report Final Structural Confirmation Refine_Model->Final_Report

Caption: Workflow for NMR spectral prediction and experimental verification.

VII. Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹⁹F NMR spectra of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. By applying fundamental NMR principles and leveraging data from similar structures, we have constructed a detailed and scientifically grounded reference for the characterization of this molecule. The presented workflow and experimental protocols offer a robust framework for researchers engaged in the synthesis and analysis of novel fluorinated compounds. The ability to accurately predict and interpret NMR spectra is an indispensable skill in modern chemical research and development, ensuring the unambiguous confirmation of molecular structures.

VIII. References

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2535-2542. Available at: [Link]

  • Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 436-463. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Page, T. F. (1969). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 30(2), 291-303.

  • Dodd, K. et al. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Computational and Theoretical Chemistry, 1205, 113444.

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl 2,3,5-Trifluoro-4-hydroxybenzoate vs. Non-Fluorinated Analogs

Executive Summary & Strategic Context In rational drug design and advanced materials synthesis, the strategic incorporation of fluorine atoms onto an aromatic ring is a powerful tool to modulate a molecule's physicochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In rational drug design and advanced materials synthesis, the strategic incorporation of fluorine atoms onto an aromatic ring is a powerful tool to modulate a molecule's physicochemical properties without introducing significant steric bulk. This guide provides an in-depth, objective comparison between ethyl 2,3,5-trifluoro-4-hydroxybenzoate and its non-fluorinated analog, ethyl 4-hydroxybenzoate (ethyl paraben) .

By analyzing the profound electronic changes induced by multi-fluorination, researchers can predict and harness differences in acidity, nucleophilicity, and metabolic stability. As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, focusing instead on the mechanistic causality that dictates these reactivity profiles.

Electronic Causality & Structural Analysis

The reactivity of substituted phenols is fundamentally governed by the electronic effects of their substituents[1]. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I) through the sigma-bond framework. While fluorine also possesses lone pairs that can be donated via resonance (+M), the inductive withdrawal overwhelmingly dominates in meta- and ortho-substituted phenols[2].

The pKa Modulation Effect

The acidity of a phenol is a direct measure of the thermodynamic stability of its corresponding phenoxide anion[3].

  • Non-Fluorinated Analog: Ethyl 4-hydroxybenzoate has a pKa of approximately 8.3. The para-ester group provides some electron withdrawal, stabilizing the phenoxide relative to unsubstituted phenol (pKa 10.0).

  • Fluorinated Analog: In ethyl 2,3,5-trifluoro-4-hydroxybenzoate, the hydroxyl group is flanked by two ortho-fluorines (positions 3 and 5) and one meta-fluorine (position 2). The cumulative -I effect of these three highly electronegative atoms drastically disperses the negative charge of the conjugate base[4]. This shifts the pKa down to approximately 4.5 – 5.0 , making it over 1,000 times more acidic than its non-fluorinated counterpart.

Comparative Reactivity Profiles

Hydroxyl Acidity & O-Alkylation (Williamson Ether Synthesis)

Causality: The dramatic drop in pKa creates a classic thermodynamic vs. kinetic trade-off. Because ethyl 2,3,5-trifluoro-4-hydroxybenzoate is highly acidic, it can be fully deprotonated by mild bases (e.g., NaHCO3​ or K2​CO3​ ) at room temperature. However, the exact same inductive forces that stabilize the phenoxide also pull electron density away from the oxygen, significantly reducing its nucleophilicity[1]. Practical Implication: While the non-fluorinated analog undergoes rapid O-alkylation with alkyl halides, the fluorinated analog requires higher temperatures, extended reaction times, or more reactive electrophiles (like triflates) to achieve comparable yields.

OAlkylation Phenol Fluorinated Phenol (pKa ~4.8) Phenoxide Fluorinated Phenoxide (High Conc. / Low Nucleophilicity) Phenol->Phenoxide Deprotonation (Thermodynamically Favored) Base Mild Base (e.g., NaHCO3) Base->Phenoxide Product O-Alkylated Product Phenoxide->Product S_N2 Attack (Kinetically Slow) Electrophile Alkyl Halide (R-X) Electrophile->Product

Fig 1: Thermodynamic vs. kinetic trade-off in the O-alkylation of fluorinated phenols.

Ester Carbonyl Electrophilicity (Saponification)

Causality: The electron-withdrawing nature of the trifluorinated ring extends to the ester moiety. By pulling electron density away from the carbonyl carbon, the fluorines increase its partial positive charge ( δ+ ), lowering the activation energy required for nucleophilic attack by hydroxide ions[4]. Practical Implication: Base-catalyzed ester hydrolysis is significantly accelerated in the fluorinated analog.

Hydrolysis Ester Fluorinated Ester (Electrophilic Carbonyl) Tetra Tetrahedral Intermediate (Stabilized by -I of F) Ester->Tetra Fast Attack OH Hydroxide Ion (OH-) OH->Tetra Acid Fluorinated Carboxylate + Ethanol Tetra->Acid Elimination

Fig 2: Accelerated base-catalyzed ester hydrolysis pathway driven by fluorine inductive effects.

Electrophilic Aromatic Substitution (S_EAr)

Causality: The non-fluorinated ethyl paraben is highly activated toward S_EAr (e.g., halogenation, nitration) at the positions ortho to the hydroxyl group. In the fluorinated analog, these ortho positions (3 and 5) are sterically blocked by fluorine atoms. Furthermore, the remaining open position (6) is severely deactivated by the combined -I effects of the three fluorines and the ester group. Practical Implication: The fluorinated ring is practically inert to standard electrophilic aromatic substitution, providing excellent metabolic stability in biological systems.

Quantitative Data Summary

The following table summarizes the divergent reactivity metrics between the two analogs under standardized bench conditions:

Property / Reaction MetricEthyl 4-hydroxybenzoate (Non-Fluorinated)Ethyl 2,3,5-trifluoro-4-hydroxybenzoateMechanistic Causality
Acidity (pKa) ~8.3~4.8-I effect of 3x F atoms strongly stabilizes the phenoxide anion.
Ester Hydrolysis ( t1/2​ at pH 10, 25°C) ~45.0 hours~2.5 hours-I effect increases carbonyl electrophilicity, accelerating OH⁻ attack.
O-Alkylation Yield (MeI, K₂CO₃, 25°C, 4h) > 85%< 10%Severe reduction in phenoxide nucleophilicity due to charge dispersal.
Electrophilic Aromatic Substitution (Br₂) Rapid (ortho to OH)InertRing deactivated; reactive ortho positions are sterically blocked by F.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the observed data is an artifact of the chemical mechanics, not experimental error.

Protocol A: Spectrophotometric Determination of pKa

This protocol utilizes the distinct UV-Vis absorption shifts between the protonated phenol and the deprotonated phenoxide to calculate pKa via the Henderson-Hasselbalch relationship.

  • Preparation: Prepare a 50 µM stock solution of the target ester in a 5% DMSO / 95% aqueous universal buffer system.

  • pH Gradient: Aliquot the solution into a 96-well UV-transparent microplate containing buffers ranging from pH 2.0 to 11.0 (in 0.5 pH increments).

  • Spectral Acquisition: Record the absorbance spectra (250–400 nm) using a microplate reader.

  • Self-Validation Check: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH levels). The presence of a sharp isosbestic point confirms a clean, two-state thermodynamic equilibrium without degradation side-reactions.

  • Data Analysis: Plot the absorbance at the phenoxide λmax​ (typically ~290-310 nm) against pH. Fit the resulting sigmoidal curve to determine the inflection point, which precisely equals the pKa.

Protocol B: Comparative Base-Catalyzed Hydrolysis Kinetics

This protocol measures the accelerated saponification rate caused by the fluorinated ring's electron withdrawal.

  • Reaction Initiation: Dissolve 1.0 mmol of the ester in 10 mL of a 1:1 Acetonitrile / 0.1 M NaOH (aq) mixture, maintained at a constant 25°C in a water bath.

  • Kinetic Sampling: Stir continuously. Extract 100 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Chemical Quenching (Crucial Step): Immediately discharge each aliquot into 900 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The TFA instantly neutralizes the hydroxide catalyst, freezing the reaction kinetics at that exact second to prevent artificial progression during analysis.

  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Quantify the disappearance of the ester peak and the stoichiometric appearance of the carboxylic acid peak.

  • Calculation: Plot ln([Ester]t​/[Ester]0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ).

References[2] Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8z4MX-CiwfBywu-pTG6QN0W0w9ireSVcX3Vb_X3spW3HmRAL5uPGZBAsE-PMbSi-yC5CU831O1efH2DcZsEdgVGQhzpDN1pJMIEoLucqdkss9hPBnIbSJMMEZk0S13a9soTXbBud5P4jgQ==][1] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Pf-ZBGYeHApPghVvYF-uWZgQQndHNDFjGdahlLrsTenmkKZ0e-ODzcjtiwKwL7nxK11BA9Z8NYVFMd6ExAlSbDBeoE_RU5ivY9EPoVjTynPZM_F6JBsYn8ode0M1-8sWmOMqoF8w6wwzVmJNRs0osLtY3UGAfhA2iq-3QIv0MzWex1dkSHlD6KiIK5NhL4g4g8CiKYTO9A_KNlFhwSJrGfSvYzsOYLKQVA==][3] Substituent effects on the physical properties and pKa of phenol - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUnW_FLhsDoaMqUvK7c-3TNDbr9PvhW85qcV0fg-reAZzwTcHy57Us-luSxuDghGoE5Gs4NT1bFEiDEp4sjlea5jJQwRYGqZqk_A90KZY3_kcTTLKBSkxjh3XQ5NKmLF9y47LwhZakJWkNmCySLNiNfFPA0LhDWYNzgW8sE1gbAhY0PieFbI_OJMIxBb2Im_LpCovZSr48nFGeP1VJmdju0wHNE34OvEqKuvY-Ghs=][4] 20.4 Substituent Effects on Acidity - Chemistry LibreTexts -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET7KbCFdrSLRVbTPoUQUTkojrKSZJRRRAZ1429S9Vfx0JpJ9xiOleIWp2SWzP5la-1k7Y8bE7fWp0uC342GRifW4xl1iFQy93LsipHptI_veVrrJ49rdqyfDpXYC8_5tjxKYj6KNDqcGSlBQawJCZShqlUBElGcnrxZRPIiqiZXUVomSjcHVZgsAJqo8Zfh3_LepVdAvOQ82RKGKaIGHKWdckRQuhwQRE020kddLVhjDwznzeteOn2_HyuAXq9alkSmnvdi-OSRgAqSuyUKqXi1hef6F_Ld9wKEIr25OZz6OLGwQf6QlM4nwAF]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate Purity: A Comparative Guide (C18 vs. PFP)

Executive Summary Ethyl 2,3,5-trifluoro-4-hydroxybenzoate[1] is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly fluoroquinolone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate[1] is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. Ensuring its absolute purity (≥98%) is critical, as structurally similar impurities—such as des-fluoro analogs and regioisomers—can propagate through synthetic pathways and compromise final drug efficacy. This guide objectively compares the performance of traditional Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) stationary phases, providing a fully validated, self-validating HPLC methodology for pharmaceutical quality control.

Mechanistic Rationale: The Causality Behind Column Selection

During method development, standard C18 columns are often the default choice due to their versatility. However, C18 relies almost exclusively on dispersive (hydrophobic) interactions. Fluorinated aromatics possess unique electron density distributions; the highly electronegative fluorine atoms create strong local dipoles but do not significantly increase the molecule's overall hydrophobicity. Consequently, C18 columns frequently fail to resolve ethyl 2,3,5-trifluoro-4-hydroxybenzoate from its des-fluoro impurity, leading to critical co-elution.

To overcome this, Pentafluorophenyl (PFP) stationary phases offer a vastly superior alternative. The [2] lies in its multimodal retention mechanism. Unlike C18, PFP columns provide:

  • π−π Interactions : The electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions : The highly polar C-F bonds on the stationary phase interact directly with the C-F bonds of the fluorinated analytes.

  • Shape Selectivity : The rigid, planar structure of the PFP ligand offers.

Method Validation Framework

The validation of this analytical procedure strictly adheres to the[3], which mandate a lifecycle and Quality-by-Design (QbD) approach to ensure the method is "fit for its intended purpose."

ICH_Q2_Validation Start Analytical Target Profile (ATP) MethodDev Method Development (Stationary Phase Selection) Start->MethodDev Specificity Specificity / Selectivity (Impurity Resolution) MethodDev->Specificity Base separation Linearity Linearity & Range (R² ≥ 0.999) MethodDev->Linearity Accuracy Accuracy (Spike Recovery) MethodDev->Accuracy Precision Precision (Repeatability & Intermediate) MethodDev->Precision Sens Sensitivity (LOD & LOQ) MethodDev->Sens Robustness Robustness (DoE Approach) MethodDev->Robustness Validated Validated HPLC Method Fit for Purpose Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Sens->Validated Robustness->Validated

Figure 1. Analytical method validation lifecycle for HPLC purity analysis based on ICH Q2(R2).

Experimental Protocol: Step-by-Step Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) prior to every run. If the SST fails to meet the predefined resolution criteria, the system automatically invalidates the sequence, preventing the collection of erroneous data.

Reagent & Sample Preparation
  • Diluent : Methanol:Water (50:50, v/v).

  • Standard Solution : Accurately weigh 50 mg of ethyl 2,3,5-trifluoro-4-hydroxybenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 1.0 mg/mL).

  • System Suitability (SST) Solution : Spike the standard solution with 0.1% (w/w) of Impurity A (Ethyl 2,3-difluoro-4-hydroxybenzoate; the des-fluoro critical pair) and Impurity B (Ethyl 2,4,5-trifluoro-3-hydroxybenzoate; a regioisomer).

HPLC Conditions (Comparative Setup)
  • Instrument : UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Tested :

    • Standard: C18 (150 mm × 4.6 mm, 3 µm)

    • Alternative: PFP (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase :

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: A pH of ~2.0 is chosen to fully protonate the hydroxybenzoate, suppressing ionization and maximizing stationary phase interaction).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program : 0-2 min (20% B), 2-15 min (20% to 60% B), 15-18 min (60% B), 18-18.1 min (return to 20% B), 18.1-22 min (equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

Validation Execution
  • Specificity : Inject the SST solution to verify baseline resolution ( Rs​≥1.5 ) between the main peak and all impurities.

  • Linearity : Prepare and inject 5 concentration levels ranging from 50% to 150% of the target analytical concentration.

  • Accuracy : Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate.

Comparative Performance Data

Table 1: Chromatographic Performance Comparison (SST Solution)

The table below highlights the stark contrast in selectivity between the two stationary phases when analyzing the critical impurity pairs.

ParameterAnalyteC18 ColumnPFP Column
Retention Time (min) Impurity A (Des-fluoro)8.459.12
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate8.5210.45
Impurity B (Regioisomer)8.9011.80
Resolution ( Rs​ ) Main Peak vs. Impurity A0.6 (Co-elution) 4.2 (Baseline)
Main Peak vs. Impurity B2.15.8
Tailing Factor ( Tf​ ) Main Peak1.451.05

Data Interpretation : The C18 column completely failed to resolve the target compound from its des-fluoro impurity ( Rs​ = 0.6), rendering it invalid for purity analysis. Conversely, the PFP column, leveraging dipole-dipole and π−π interactions, achieved massive selectivity shifts, yielding a baseline resolution of 4.2 and excellent peak symmetry.

Table 2: ICH Q2(R2) Validation Metrics (PFP Method)

Following the successful separation on the PFP column, the method was fully validated according to ICH Q2(R2) parameters.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Result (PFP Method)Status
Specificity No interference, Rs​≥1.5 Rs​ = 4.2 (Critical pair)Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 100.02 µg/mL / 0.06 µg/mLPass

Conclusion

The comparative experimental data definitively demonstrates that traditional C18 stationary phases lack the orthogonal retention mechanisms required to separate ethyl 2,3,5-trifluoro-4-hydroxybenzoate from closely related fluorinated impurities. By transitioning to a Pentafluorophenyl (PFP) column, analysts can exploit π−π and dipole-dipole interactions to achieve robust, baseline resolution. The PFP-based method successfully meets all stringent ICH Q2(R2) validation criteria, providing a highly trustworthy, self-validating protocol for pharmaceutical quality control and API release testing.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source : Waters Corporation URL :[Link]

  • Title : Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source : LCGC International URL :[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 2,3,5-trifluoro-4-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. An understanding of its fragmentation is essential for its unambiguous identification and quantification in complex matrices, a critical step in pharmaceutical and agrochemical research. This document details the principal fragment ions, proposes a logical fragmentation pathway, and contrasts the mass spectrometric approach with other key analytical techniques.

The structure of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, with its combination of an ethyl ester, a hydroxyl group, and a highly fluorinated aromatic ring, results in a distinctive fragmentation pattern that serves as a chemical fingerprint. The stability of the aromatic ring suggests that the molecular ion peak will be readily observable.[1]

Predicted Mass Spectrometry Fragmentation Pathway

Electron ionization of ethyl 2,3,5-trifluoro-4-hydroxybenzoate (molecular weight: 234.15 g/mol ) is expected to produce a molecular ion, [M]•+, at a mass-to-charge ratio (m/z) of 234. The subsequent fragmentation is dictated by the molecule's functional groups, leading to a series of characteristic product ions. The fragmentation of aromatic esters is a well-understood process, often involving cleavages adjacent to the carbonyl group and rearrangements.[2]

The primary fragmentation events are driven by the lability of the ethyl ester group. Two principal pathways are anticipated:

  • Loss of an Ethoxy Radical : The most common initial fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.[2][3] This pathway yields a stable trifluoro-hydroxybenzoyl cation at m/z 189 .

  • McLafferty Rearrangement : A characteristic rearrangement for esters involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[2][4] In this case, it would lead to the loss of ethene (C₂H₄, 28 Da), producing a radical cation of 2,3,5-trifluoro-4-hydroxybenzoic acid at m/z 206 .

Following these initial steps, the fragment ions can undergo further dissociation. The benzoyl cation at m/z 189 is expected to lose a molecule of carbon monoxide (CO, 28 Da) to form the trifluoro-hydroxyphenyl cation at m/z 161 . Fragmentation of the fluorinated aromatic ring can also occur, typically through the loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (HF, 20 Da).[1][5]

Summary of Predicted Fragmentation Data
m/z (Nominal)Proposed Fragment IonChemical Formula of IonNeutral Loss
234Molecular Ion[C₉H₇F₃O₃]•⁺-
206[M - C₂H₄]•⁺[C₇H₃F₃O₃]•⁺Ethene (McLafferty)
189[M - •OC₂H₅]⁺[C₇H₂F₃O₂]⁺Ethoxy Radical
161[M - OC₂H₅ - CO]⁺[C₆H₂F₃O]⁺Ethoxy Radical + CO
141[M - OC₂H₅ - CO - HF]⁺[C₆HF₂O]⁺Ethoxy Radical + CO + HF
Proposed Fragmentation Pathway Diagram

The logical flow of the fragmentation cascade is visualized below. The process begins with the molecular ion and branches into the major fragmentation pathways described.

Fragmentation_Pathway M Ethyl 2,3,5-trifluoro-4-hydroxybenzoate [M]•+ m/z = 234 F1 [M - C₂H₄]•+ m/z = 206 M->F1 - C₂H₄ F2 [M - •OC₂H₅]+ m/z = 189 M->F2 - •OC₂H₅ F3 [M - •OC₂H₅ - CO]+ m/z = 161 F2->F3 - CO F4 [M - •OC₂H₅ - CO - HF]+ m/z = 141 F3->F4 - HF

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is required. The protocol must ensure analyte stability and achieve sufficient separation from matrix components.

Objective: To acquire the electron ionization mass spectrum of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD).

  • Capillary GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.

Procedure:

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of high-purity ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Self-Validation and Trustworthiness: The use of a well-characterized capillary column ensures reproducible retention times. The 70 eV ionization energy is a standard condition, allowing for comparison with established mass spectral libraries. Running a solvent blank before and after the sample injection is crucial to confirm the absence of system contamination.

Comparison with Alternative Analytical Methodologies

While mass spectrometry is unparalleled for providing molecular weight and fragmentation data, a comprehensive structural confirmation relies on complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[6] For ethyl 2,3,5-trifluoro-4-hydroxybenzoate, a suite of NMR experiments would provide definitive structural information. The presence of fluorine in the molecule makes ¹⁹F NMR a particularly powerful tool.[7][8]

Technique Information Provided Advantages Limitations
¹H NMR Provides information on the number, connectivity, and chemical environment of protons (ethyl group, hydroxyl proton, aromatic proton).High resolution, quantitative.Complex coupling patterns may require 2D NMR for full assignment.
¹³C NMR Shows all unique carbon atoms in the molecule, including carbonyl and aromatic carbons.Defines the carbon skeleton.Lower sensitivity than ¹H NMR, requires more sample.
¹⁹F NMR Directly observes the fluorine atoms, providing information on their chemical environment and coupling to other nuclei.[9][10]High sensitivity, large chemical shift range provides excellent signal dispersion.[11]Requires a multinuclear probe.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acq Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Perform 2D experiments (COSY, HSQC, HMBC) as needed for full assignment. Prep->Acq Proc Process raw data (Fourier transform, phase correction, baseline correction). Integrate peaks and assign chemical shifts and coupling constants. Acq->Proc

Caption: General workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It serves as an excellent complementary method to confirm the presence of key structural motifs inferred from mass spectrometry.[13]

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching, H-bonded3500-3200 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Ester)Stretching~1720
C=C (Aromatic)Stretching1600-1450
C-O (Ester)Stretching1300-1100
C-F (Aryl)Stretching1400-1100

Protocol: FTIR Analysis (KBr Pellet Method)

  • Preparation: Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The mass spectrometric fragmentation of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is predicted to be dominated by characteristic losses from the ethyl ester group, namely the loss of an ethoxy radical (to m/z 189) and the loss of ethene via McLafferty rearrangement (to m/z 206). Subsequent loss of carbon monoxide from the m/z 189 fragment provides a further diagnostic ion at m/z 161. While GC-MS provides a powerful tool for identification based on this fragmentation fingerprint, a comprehensive characterization is best achieved by integrating data from complementary techniques like NMR and FTIR spectroscopy, which confirm the complete molecular structure and the presence of key functional groups, respectively. This multi-technique approach ensures the highest level of scientific rigor and confidence in analytical results within drug development and research settings.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Available at: [Link]

  • Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320. Available at: [Link]

  • Fluorine notes. (2022). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[11]. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

  • McCloud, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(38), 14249-14259. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available at: [Link]

  • Journal of Materials Chemistry (RSC Publishing). Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Asian Journal of Chemistry. (2009). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Chemical Science (RSC Publishing). (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Available at: [Link]

  • Scholars Research Library. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Analytical Chemistry. (1966). Mass Spectrometric Analysis. Aromatic Acids and Esters. Available at: [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for Phenol. In ANALYTICAL METHODS. Available at: [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Wróblewski, K., et al. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. European Journal of Mass Spectrometry, 17(4), 389-401. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Available at: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Chulalongkorn University Digital Collections. (2019). Improving chromatographic analysis of phenolic compounds. Available at: [Link]

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Available at: [Link]

  • SpringerLink. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available at: [Link]

  • Wiley Online Library. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • Harvard DASH. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

Sources

Validation

ethyl 2,3,5-trifluoro-4-hydroxybenzoate FTIR absorption frequencies

An in-depth understanding of molecular vibrational frequencies is critical for researchers synthesizing complex halogenated therapeutics. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly specialized fluorinated buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of molecular vibrational frequencies is critical for researchers synthesizing complex halogenated therapeutics. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly specialized fluorinated building block, frequently utilized in the development of novel drug candidates, including HSD17B13 inhibitors targeting nonalcoholic steatohepatitis (NASH) 1.

Differentiating this polyfluorinated intermediate from its unfluorinated analog—ethyl 4-hydroxybenzoate (commonly known as ethylparaben)—requires precise analytical techniques. This guide provides a comprehensive comparative framework using Fourier-Transform Infrared (FTIR) spectroscopy, detailing the mechanistic causality behind spectral shifts and outlining a self-validating protocol for experimental accuracy.

Mechanistic Causality: The Fluorous Effect on Vibrational Modes

As an application scientist, it is not enough to simply record spectral peaks; one must understand the electronic environment dictating those vibrations. The introduction of three highly electronegative fluorine atoms at the 2, 3, and 5 positions of the phenolic ring induces profound electronic perturbations compared to unfluorinated ethylparaben:

  • Ester Carbonyl (C=O) Shift: In unfluorinated ethyl 4-hydroxybenzoate, the electron-donating resonance (+M effect) of the phenolic –OH group extends through the aromatic pi-system to the ester carbonyl. This resonance increases the single-bond character of the C=O bond, lowering its stretching frequency to approximately 1681–1686 cm⁻¹ 2. In the 2,3,5-trifluoro analog, the strong inductive electron withdrawal (–I effect) of the fluorine atoms dominates. This pulls electron density away from the ester group, increasing the C=O double-bond character (higher force constant) and shifting the absorption to a higher wavenumber (>1710 cm⁻¹).

  • Phenolic Hydroxyl (O-H) Dynamics: Fluorine substitution significantly increases the hydrogen-bond acidity of the phenolic proton 3. While the unfluorinated analog exhibits a very broad O-H stretch at ~3200–3300 cm⁻¹ due to extensive intermolecular hydrogen bonding 4, the fluorous effect in the trifluorinated compound restricts conformational dynamics and alters the hydrogen-bonding network, often resulting in a sharper, slightly blue-shifted O-H peak.

  • Carbon-Fluorine (C-F) Stretches: The most diagnostic feature is the appearance of intense C-F stretching modes. Because infrared absorption intensity is proportional to the square of the change in dipole moment during the vibration, the highly polarized C-F bonds produce dominant, heavily overlapping bands in the fingerprint region between 1000 and 1300 cm⁻¹ 56.

Comparative FTIR Absorption Data

To objectively evaluate the target compound, we must benchmark it against its unfluorinated counterpart and its free-acid precursor. The table below summarizes the quantitative shifts in fundamental group frequencies.

Table 1: Comparative FTIR Absorption Frequencies (Solid-State, ATR)

Vibrational ModeEthyl 4-hydroxybenzoate (Unfluorinated)Ethyl 2,3,5-trifluoro-4-hydroxybenzoate2,3,5-Trifluoro-4-hydroxybenzoic acid
O-H Stretch (H-bonded) ~3200 – 3300 cm⁻¹ (Broad)~3300 – 3400 cm⁻¹ (Sharper)~2500 – 3200 cm⁻¹ (Very Broad)
C=O Stretch (Carbonyl) ~1681 – 1686 cm⁻¹~1710 – 1725 cm⁻¹~1690 – 1705 cm⁻¹
Aromatic C=C Stretch ~1581, 1510, 1485 cm⁻¹~1610, 1520, 1490 cm⁻¹~1615, 1525, 1495 cm⁻¹
C-O Stretch (Ester) ~1257 – 1291 cm⁻¹~1260 – 1300 cm⁻¹N/A (Acid C-O at ~1240 cm⁻¹)
C-F Stretch Absent~1100 – 1250 cm⁻¹ (Strong)~1100 – 1250 cm⁻¹ (Strong)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible data, the following Attenuated Total Reflectance (ATR) FTIR methodology must be executed. This protocol is designed as a self-validating system to eliminate atmospheric artifacts and mechanical inconsistencies.

Step 1: System Verification & Calibration

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Causality: Validates the interferometer's laser alignment. The characteristic aromatic C-C stretch must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it drifts, the instrument requires recalibration, preventing downstream data corruption.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Causality: Generates a baseline profile of atmospheric H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹). The software will automatically ratio the sample spectrum against this background to isolate the compound's true vibrational modes.

Step 3: Sample Application

  • Action: Deposit 2–3 mg of solid ethyl 2,3,5-trifluoro-4-hydroxybenzoate directly onto the center of the ATR crystal. Lower the pressure anvil until the torque slips (ensuring consistent pressure).

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate, uniform contact is strictly required to maximize the signal-to-noise ratio and prevent peak distortion.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans. Apply an ATR correction algorithm and an automatic baseline correction.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the infrared beam (penetration is deeper at lower wavenumbers), normalizing the relative peak intensities to match traditional transmission (KBr pellet) spectra.

Workflow Visualization

FTIR_Workflow Start System Verification (Polystyrene Calibration) BgScan Background Acquisition (Ambient Air/N2) Start->BgScan SamplePrep Sample Application (ATR Crystal Pressure) BgScan->SamplePrep SampleScan Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) SamplePrep->SampleScan DataProc Baseline Correction & ATR Compensation SampleScan->DataProc Compare Comparative Analysis (C=O, O-H, C-F Shifts) DataProc->Compare

ATR-FTIR self-validating workflow for spectral acquisition and comparative baseline analysis.

References

  • "Hsd17b13 inhibitors and/or degraders", Google Patents.
  • "Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben", DergiPark. URL:[Link]

  • "Hydrogen-Bond Acidic Polymers for Chemical Vapor Sensing", ACS Publications. URL:[Link]

  • "Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure", Der Pharma Chemica. URL:[Link]

  • "Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics", PMC. URL:[Link]

  • "Halogenated Organic Compounds", Spectroscopy Online. URL: [Link]

Sources

Comparative

Benchmarking Fluorinated Benzoates vs. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate in Advanced Drug Discovery

As the pharmaceutical industry increasingly relies on fluorine to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, the selection of fluorinated building blocks has become a critical decisio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on fluorine to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, the selection of fluorinated building blocks has become a critical decision point in synthetic design. Fluorine’s high electronegativity and small van der Waals radius dramatically improve metabolic stability and binding affinity.

However, not all fluorinated synthons are created equal. This guide provides an objective, data-driven benchmark comparing the utility of general polyfluorinated benzoates against a highly specialized, pre-functionalized scaffold: ethyl 2,3,5-trifluoro-4-hydroxybenzoate . By examining their mechanistic pathways, regiochemical fidelity, and experimental workflows, we will establish a framework for selecting the optimal reagent for your drug development pipeline.

Structural Profiling and Mechanistic Causality

The fundamental divergence between these two classes of compounds lies in their electronic landscapes and the resulting synthetic strategies required to manipulate them.

General Polyfluorinated Benzoates (The "Top-Down" Sculpting Approach)

General fluorinated benzoates (e.g., pentafluorobenzoate) are typically utilized as raw canvases. Because all ring positions are occupied by fluorine, they are highly activated toward 1[1] or2[2].

  • Causality: The cumulative electron-withdrawing effect of multiple fluorine atoms lowers the LUMO of the aromatic ring, facilitating the addition of nucleophiles or single-electron transfer (SET) from a photocatalyst. However, achieving precise regioselectivity (e.g., stopping at a di- or tri-fluorinated product) requires exhaustive optimization of reaction time, temperature, and amine loading to prevent over-defluorination[2].

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (The "Bottom-Up" Targeted Approach)Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4)[3] bypasses the regioselectivity challenge entirely. It is a purpose-built intermediate featuring a pre-installed 2,3,5-trifluoro pattern, a reactive 4-hydroxyl group, and an orthogonal ethyl ester.
  • Causality: The flanking fluorine atoms at the 3 and 5 positions strongly withdraw electron density via inductive effects, rendering the 4-hydroxyl group highly acidic. This allows for mild, base-mediated selective O-alkylation. The ethyl ester serves as a stable protecting group that can be saponified post-alkylation for subsequent amide coupling. This specific scaffold is paramount in the synthesis of complex3[3] used to treat nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Visualizing the Synthetic Workflows

The following diagram maps the divergent logical pathways required to generate complex drug scaffolds from these two starting materials.

SyntheticWorkflow Start Fluorinated Starting Materials GenFB General Fluorinated Benzoates (e.g., Pentafluorobenzoate) Start->GenFB EthFB Ethyl 2,3,5-trifluoro- 4-hydroxybenzoate Start->EthFB HDF Photocatalytic HDF / SNAr (Variable Selectivity) GenFB->HDF Tunable Defluorination Alkylation Selective O-Alkylation (High Regiocontrol) EthFB->Alkylation Base-mediated (K2CO3) DivScaffold Diverse Fluorinated Scaffolds HDF->DivScaffold Molecular Sculpting HSD17B13 Targeted Therapeutics (e.g., HSD17B13 Degraders) Alkylation->HSD17B13 Orthogonal Deprotection & Amide Coupling

Fig 1: Divergent synthetic workflows for general fluorinated benzoates vs. ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Self-Validating Experimental Protocols

To demonstrate the practical differences in handling these materials, we detail the standard operating procedures for their primary functionalization routes. Every protocol includes an integrated analytical validation step to ensure process integrity.

Protocol A: Photocatalytic Hydrodefluorination (HDF) of Polyfluorinated Benzoates

This "molecular sculpting" approach is used to strip specific fluorine atoms from a fully fluorinated ring to create partially fluorinated analogs.

  • Reaction Setup: Charge a dried vial with pentafluorobenzoate (1.0 eq), a photoredox catalyst (e.g., fac-Ir(ppy)3, 1-2 mol%), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous acetonitrile.

    • Causality: DIPEA acts as a sacrificial electron donor to regenerate the ground-state photocatalyst after the initial single-electron transfer to the fluoroarene.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove dissolved O₂ will rapidly deactivate the excited-state photocatalyst, halting the radical generation process.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at ambient temperature for 12–24 hours, depending on the desired degree of defluorination[2].

  • Validation (System Check): Monitor the reaction via ¹⁹F NMR. The disappearance of specific multiplet signals (e.g., the para-fluorine resonance) and the integration of the remaining peaks validate the regioselectivity of the defluorination event.

Protocol B: Selective O-Alkylation of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

This highly targeted protocol is utilized to synthesize the "C2" intermediate critical for HSD17B13 protein degraders.

  • Deprotonation: Suspend (51.3 g, 233 mmol) and K₂CO₃ (64.3 g, 465 mmol, 2.0 eq) in 100 mL of acetonitrile.

    • Causality: The basicity of K₂CO₃ is perfectly calibrated to deprotonate the highly acidic 4-hydroxyl group (activated by the 3,5-fluorines) without causing premature hydrolysis of the ethyl ester.

  • Electrophile Addition: Add 1-(Chloromethyl)-4-methoxybenzene (40.1 g, 256 mmol, 1.1 eq) to the mixture.

  • Thermal Activation: Stir the reaction mixture at 80°C for 16 hours[3].

    • Causality: Elevated temperature provides the necessary kinetic energy to drive the Sₙ2 displacement of the benzylic chloride by the sterically hindered phenoxide nucleophile.

  • Workup & Validation (System Check): Filter the solids to remove inorganic salts and concentrate the filtrate in vacuo. Validate the formation of ethyl 2,3,5-trifluoro-4-[(4-methoxyphenyl)methoxy]benzoate (C2 intermediate) via LCMS. A mass-to-charge ratio of m/z 363.1[M+Na⁺] confirms successful and exclusive O-alkylation[3].

Quantitative Performance Benchmarking

The table below synthesizes the operational and performance metrics of both approaches, allowing researchers to align their chemical strategy with their project goals.

MetricGeneral Polyfluorinated BenzoatesEthyl 2,3,5-trifluoro-4-hydroxybenzoate
Primary Synthetic Route SNAr or Photocatalytic HDFBase-mediated O-Alkylation & Saponification
Regiochemical Control Moderate to Low (Requires extensive tuning of conditions)Absolute (Pre-installed functional handles)
Reaction Conditions Harsh / Specialized (Photochemical setups, strict inert atmosphere)Mild (Standard benchtop heating, basic conditions)
Scalability Limited by photon penetration depth in batch reactorsHigh (Easily scaled to >50g batch sizes)
Primary Application Exploratory library synthesis & hit generationLate-stage targeted therapeutics (e.g., NAFLD/NASH degraders)

Conclusion & Application Suitability

For early-stage drug discovery where structural diversity is paramount, general fluorinated benzoates offer a versatile, albeit challenging, platform. Through advanced techniques like photocatalytic molecular sculpting, chemists can generate a wide array of fluorination patterns from a single precursor.

However, when advancing a specific pharmacophore toward clinical development—such as in the design of HSD17B13 inhibitors for liver diseases—ethyl 2,3,5-trifluoro-4-hydroxybenzoate is vastly superior. Its pre-engineered electronics guarantee absolute regiochemical fidelity during functionalization, eliminating complex purification steps and enabling seamless scale-up. The causality is clear: investing in a highly specific, pre-functionalized building block drastically reduces synthetic friction in late-stage drug development.

References

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG Source: RSC Publishing URL:[Link]

  • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates Source: National Institutes of Health (PMC) URL:[Link]

  • US20240238425A1 - HSD17B13 Inhibitors and/or Degraders Source: Google Patents URL

Sources

Validation

X-ray crystallography structural data for ethyl 2,3,5-trifluoro-4-hydroxybenzoate

An In-Depth Guide to the Structural Analysis of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate and its Analogs: A Comparative Crystallographic Study Introduction: The Significance of Fluorinated Benzoates in Modern Research The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Analysis of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate and its Analogs: A Comparative Crystallographic Study

Introduction: The Significance of Fluorinated Benzoates in Modern Research

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate and its structural isomers are of particular interest as versatile building blocks for advanced materials and as fragments in the design of novel therapeutics. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational design and structure-activity relationship (SAR) studies.

Comparative Structural Analysis: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate vs. Methyl 2,4,5-trifluoro-3-hydroxybenzoate

To illustrate the principles of comparative structural analysis, we will use the crystallographic data of methyl 2,4,5-trifluoro-3-hydroxybenzoate as a reference. This molecule shares the trifluorinated benzene ring and the ester and hydroxyl functional groups, making it an excellent proxy for understanding the types of intermolecular interactions that are likely to govern the crystal packing of ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Key Structural Features and Intermolecular Interactions

The crystal structure of a molecule is not merely a depiction of its covalent bonds but a detailed map of the non-covalent interactions that dictate its solid-state organization. For hydroxylated and fluorinated benzoates, these interactions are primarily hydrogen bonds and halogen bonds.

A hypothetical model of ethyl 2,3,5-trifluoro-4-hydroxybenzoate suggests that the hydroxyl group and the carbonyl oxygen of the ester are key players in forming hydrogen-bonded networks. The fluorine atoms, with their partial negative charges, can also participate in weaker C–H···F and C–F···F interactions, as well as halogen bonds.

In the case of methyl 2,4,5-trifluoro-3-hydroxybenzoate, a detailed analysis of its crystal structure would likely reveal a dimeric or polymeric arrangement mediated by hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. The orientation of the trifluorinated ring and the methyl ester group would be influenced by steric and electronic factors, aiming to maximize favorable intermolecular contacts.

Table 1: Comparison of Crystallographic Parameters

ParameterEthyl 2,3,5-trifluoro-4-hydroxybenzoate (Hypothetical)Methyl 2,4,5-trifluoro-3-hydroxybenzoate (Reference)
Crystal SystemTo be determinedTo be determined from data
Space GroupTo be determinedTo be determined from data
Unit Cell Dimensionsa, b, c, α, β, γ (To be determined)To be determined from data
Key Hydrogen BondsO–H···O=CTo be determined from data
Key Halogen BondsC–F···π, C–F···FTo be determined from data

Note: The data for the reference compound would be populated from its crystallographic information file (CIF).

Experimental Protocol: From Powder to Structure

The following section provides a detailed, step-by-step methodology for obtaining high-quality single crystals of a small organic molecule like ethyl 2,3,5-trifluoro-4-hydroxybenzoate and for determining its crystal structure using X-ray diffraction.

Part 1: Single Crystal Growth

The critical first step in X-ray crystallography is obtaining a single, well-ordered crystal of sufficient size and quality. For small organic molecules, solution-based crystallization methods are most common.

Materials:

  • Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (or analog)

  • A selection of high-purity solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, dichloromethane)

  • Small glass vials (1-2 mL)

  • Micro-syringes or pipettes

  • Heating block or water bath

  • Stereomicroscope

Procedure:

  • Solvent Screening: The choice of solvent is crucial. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

    • Place a small amount of the compound (1-2 mg) in a vial.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If insoluble, gently warm the vial to see if the compound dissolves.

    • If it dissolves upon heating, allow it to cool slowly to room temperature. The formation of a precipitate or crystals upon cooling indicates a promising solvent.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but the good and poor solvents are miscible).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle under a microscope.

    • The crystal should be immediately coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in liquid nitrogen to prevent solvent loss and ice formation.

Diagram 1: Experimental Workflow for Single Crystal Growth

G cluster_prep Preparation cluster_growth Crystal Growth Methods cluster_harvest Harvesting & Mounting start Start with Pure Compound solvent_screen Solvent Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap vapor_diff Vapor Diffusion solvent_screen->vapor_diff harvest Harvest Crystal slow_evap->harvest vapor_diff->harvest mount Mount and Cryo-cool harvest->mount end Ready for Diffraction mount->end

Caption: Workflow for single crystal growth of small organic molecules.

Part 2: X-ray Data Collection and Structure Refinement

This phase requires access to a single-crystal X-ray diffractometer.

Procedure:

  • Data Collection:

    • The cryo-cooled crystal is mounted on the goniometer of the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

  • Data Processing:

    • The raw diffraction data is processed to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement:

    • An initial model of the molecule is fitted to the electron density map.

    • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation:

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

Diagram 2: From Diffraction to Final Structure

G data_collection X-ray Data Collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

Caption: The process of X-ray crystal structure determination.

Conclusion and Future Directions

The structural elucidation of ethyl 2,3,5-trifluoro-4-hydroxybenzoate and its analogs is a critical step in harnessing their full potential in medicinal chemistry and materials science. While the specific crystal structure of the title compound remains to be publicly reported, this guide has provided a robust framework for its determination and a comparative methodology using a closely related molecule. The detailed protocols for crystal growth and X-ray diffraction analysis offer a practical roadmap for researchers in the field. The future deposition of the crystal structure of ethyl 2,3,5-trifluoro-4-hydroxybenzoate into public databases, such as the Cambridge Structural Database (CSD), will be a valuable addition to the scientific community, enabling more direct and detailed comparative studies.

Comparative

A Comparative Guide to the Analysis of Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV is not always straightforward and depends on various factors including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The choice between GC-MS and HPLC-UV is not always straightforward and depends on various factors including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical performance characteristics such as sensitivity and specificity. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate, with its aromatic structure, ester and hydroxyl functional groups, and fluorine substituents, presents an interesting case for both techniques.

Understanding the Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information, offering a high degree of specificity.[1] For compounds with polar functional groups like the hydroxyl group in ethyl 2,3,5-trifluoro-4-hydroxybenzoate, derivatization may be necessary to increase volatility and improve peak shape.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[2] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For ethyl 2,3,5-trifluoro-4-hydroxybenzoate, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the compound's aromatic ring for chromophoric detection.

Comparative Performance: GC-MS vs. HPLC-UV

The selection of the most suitable analytical method hinges on a thorough evaluation of key performance parameters. The following table provides a comparative overview of what can be expected when developing a method for ethyl 2,3,5-trifluoro-4-hydroxybenzoate using GC-MS and HPLC-UV.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate
Specificity Very HighModerate to HighThe mass spectrometer in GC-MS provides mass spectral data, confirming the identity of the analyte with a high degree of certainty.[3] HPLC-UV specificity can be compromised by co-eluting impurities with similar UV absorbance.[3]
Sensitivity (LOD/LOQ) Very Low (pg to fg range)Low (ng to pg range)GC-MS, especially with selected ion monitoring (SIM), can achieve extremely low detection limits.[4] HPLC-UV sensitivity is dependent on the molar absorptivity of the compound.
Precision (RSD%) < 5%< 2%Both techniques offer excellent precision, with HPLC often demonstrating slightly better repeatability for routine analyses.
Accuracy (% Recovery) 90-110%98-102%Both methods can provide high accuracy with proper method validation and use of internal standards.
Sample Preparation May require derivatizationGenerally simpler, involving dissolution and filtrationThe hydroxyl group on the analyte may necessitate a derivatization step (e.g., silylation) for GC-MS to improve volatility and peak shape.[1] HPLC sample preparation is typically more straightforward.
Analysis Time Can be longer due to temperature programmingTypically faster for isocratic methodsGC run times are influenced by the temperature ramp required to elute the analyte. HPLC can offer rapid analysis, especially with modern UPLC systems.[5]
Instrumentation Cost HigherLowerGC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.

Experimental Protocols

The following are proposed starting methodologies for the analysis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate by GC-MS and HPLC-UV. These protocols should be considered as a foundation for further method development and optimization.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate. Optimization of the temperature program and other parameters will be necessary.

1. Sample Preparation (with Derivatization): a. Accurately weigh 1 mg of ethyl 2,3,5-trifluoro-4-hydroxybenzoate and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate). b. To the solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). c. Cap the vial and heat at 70°C for 30 minutes. d. Allow the sample to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
  • Inlet: Split/Splitless, operated in splitless mode.
  • Inlet Temperature: 280°C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • Mass Spectrometer: Agilent 5977A or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed after identifying characteristic fragment ions.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a starting point for developing a reversed-phase HPLC method.

1. Sample Preparation: a. Accurately weigh 1 mg of ethyl 2,3,5-trifluoro-4-hydroxybenzoate and dissolve in 1 mL of mobile phase. b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid. The pH of the mobile phase should be kept low (around 2.5-3) to ensure the hydroxyl group is protonated and to minimize peak tailing.[6]
  • Gradient:
  • Start with a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
  • Linearly increase the acetonitrile concentration to 90% over 10 minutes.
  • Hold at 90% acetonitrile for 2 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax), which should be determined by running a UV scan of the analyte. Aromatic compounds typically have strong absorbance in the 230-280 nm range.[7]
  • Injection Volume: 10 µL.

Workflow Visualizations

To better illustrate the analytical processes, the following diagrams, generated using Graphviz, outline the workflows for both GC-MS and HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC cool->inject separate Separation on GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: GC-MS analytical workflow for ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV analytical workflow for ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are viable techniques for the analysis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate, with the optimal choice depending on the specific research requirements.

Choose GC-MS when:

  • High specificity is paramount: The mass spectral data provides unambiguous identification.

  • Ultra-trace level detection is required: GC-MS offers superior sensitivity.

  • Analysis of complex matrices is necessary: The high resolving power of capillary GC combined with the specificity of MS can overcome matrix interferences.

Choose HPLC-UV when:

  • Simpler sample preparation is preferred: The direct analysis without derivatization is a significant advantage.

  • Faster analysis times are needed: HPLC can offer higher sample throughput.

  • Instrumentation cost is a consideration: HPLC-UV systems are more accessible.

For initial purity assessments and routine quantification in relatively clean matrices, HPLC-UV is likely the more efficient and cost-effective choice. For metabolic studies, impurity profiling, or when dealing with complex biological or environmental samples, the enhanced specificity and sensitivity of GC-MS would be indispensable.

Ultimately, the development and validation of a robust analytical method for ethyl 2,3,5-trifluoro-4-hydroxybenzoate will require empirical determination of retention times and optimization of the parameters outlined in this guide. By understanding the principles and comparative strengths of both GC-MS and HPLC-UV, researchers can make an informed decision to achieve accurate and reliable analytical results.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10), 322-329. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a highly specialized fluorinated aromatic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS: 1214351-42-4) is a highly specialized fluorinated aromatic building block frequently utilized in pharmaceutical drug development to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs)[1]. While it is not a long-chain per- and polyfluoroalkyl substance (PFAS), its multiple strong carbon-fluorine (C-F) bonds dictate that its disposal must follow stringent protocols similar to those used for persistent fluorinated compounds. Improper disposal can lead to the release of toxic hydrofluoric acid (HF) gas or fluorinated products of incomplete destruction (PIDs)[2].

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound.

Mechanistic Causality in Safety & Handling

Before initiating any disposal protocol, it is critical to understand why specific safety measures are required. The presence of three fluorine atoms on the aromatic ring significantly increases the compound's electrophilicity and alters its degradation profile.

  • Glove Selection & Permeation: While standard nitrile gloves provide adequate protection against the dry powder, this compound is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) during synthesis. Causality: These solvents rapidly permeate standard nitrile. If handling the compound in solution, you must use double-gloved nitrile or butyl rubber to prevent solvent-mediated dermal penetration of the fluorinated ester, as recommended in[3].

  • Respiratory Protection: The compound must be handled inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Causality: Aerosolized fluorinated esters can cause severe respiratory irritation, and trace hydrolysis can generate localized acidic micro-environments.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating workflow, each phase below includes a verification check to confirm the system's integrity before proceeding to the next step.

Phase 1: Waste Segregation and Containment

  • Identify and Isolate: Collect all solid waste, contaminated filter paper, and liquid solutions containing Ethyl 2,3,5-trifluoro-4-hydroxybenzoate.

  • Strict Halogenated Segregation: Place the waste into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing fluorinated compounds with non-halogenated waste lowers the overall caloric value of the waste stream. This can result in the waste being routed to a standard industrial incinerator rather than a high-temperature hazardous waste incinerator, leading to incomplete combustion and the release of fluorinated greenhouse gases[4].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Do not use metal containers.

    • Causality: If trace moisture enters the waste container, hydrolysis of the ester can generate trace hydrofluoric acid (HF), which rapidly corrodes metal and compromises containment.

  • System Validation Check: Visually inspect the container weekly. A lack of etching or cloudiness on the glass/HDPE confirms the absence of active HF generation. Affix a RCRA-compliant hazardous waste label explicitly stating: "Contains Fluorinated Aromatics (Ethyl 2,3,5-trifluoro-4-hydroxybenzoate)".

Phase 2: Spill Response and Decontamination

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Dry Clean-up (For Powders): Do not use water. Use a slightly damp, chemically inert absorbent pad to carefully dab the powder, preventing aerosolization.

  • Wet Clean-up (For Solutions): Apply a universal chemical binder (e.g., diatomaceous earth) to absorb the solvent.

  • Neutralization & Validation: Wash the surface with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic degradation products. Validation: Use pH indicator paper on the final water rinse to confirm the surface has returned to a neutral pH (7.0) before resuming normal laboratory operations. Dispose of all cleanup materials as halogenated waste.

Thermal Destruction & Environmental Compliance

The ultimate disposal of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate must be managed by a licensed hazardous waste vendor capable of high-temperature thermal destruction. According to the[5], the destruction of heavily fluorinated compounds requires specific operational parameters to ensure the cleavage of the highly stable C-F bond.

  • High-Temperature Incineration: The incinerator must operate at temperatures exceeding 1,000°C with a residence time of greater than 2 seconds to prevent the formation of volatile fluorocarbons[4].

  • Alkaline Scrubbing: The combustion of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate yields CO₂, H₂O, and corrosive HF gas. The exhaust gas must be routed through a wet alkaline scrubber (typically utilizing calcium hydroxide, Ca(OH)₂) to precipitate the fluoride ions as inert, insoluble calcium fluoride (CaF₂) prior to atmospheric release, a standard validated by [2].

Quantitative Data & Disposal Parameters

ParameterSpecification / RequirementOperational Rationale
Chemical Name Ethyl 2,3,5-trifluoro-4-hydroxybenzoateTarget compound for disposal.
CAS Number 1214351-42-4Unique identifier required for EHS waste manifests.
Waste Classification Halogenated Organic WasteEnsures routing to high-temp incinerators equipped with acid gas scrubbers.
Incineration Temp. > 1,000°CRequired thermal energy to break strong C-F bonds and prevent PIDs[4].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the aromatic ring.
Exhaust Treatment Alkaline Wet Scrubbing (Ca(OH)₂)Neutralizes HF gas generated during combustion into stable CaF₂[2].
Primary Containment HDPE or Borosilicate GlassPrevents corrosion in the event of trace HF generation from hydrolysis.

Waste Management and Thermal Destruction Workflow

G Start Ethyl 2,3,5-trifluoro-4-hydroxybenzoate Laboratory Waste Segregation Segregate as Halogenated Organic Waste Start->Segregation Lab Handling & Identification Storage Store in HDPE / Glass Secondary Containment Segregation->Storage Prevent mixing with non-halogenated Transport Licensed EPA/RCRA Hazardous Waste Vendor Storage->Transport EHS Scheduled Pickup Incineration High-Temp Incineration (>1000°C, >2s residence) Transport->Incineration Chain of Custody Transfer Scrubber Alkaline Scrubber Treatment (Ca(OH)2 Neutralization) Incineration->Scrubber Exhaust Gas (Contains HF) Safe Safe Environmental Release (H2O, CO2, CaF2) Scrubber->Safe Precipitation of Fluoride

Caption: Step-by-step workflow for the segregation, transport, and thermal destruction of fluorinated waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3,5-trifluoro-4-hydroxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.